molecular formula C9H11ClO2 B1266388 1-Chloro-3-phenoxypropan-2-ol CAS No. 4769-73-7

1-Chloro-3-phenoxypropan-2-ol

Cat. No.: B1266388
CAS No.: 4769-73-7
M. Wt: 186.63 g/mol
InChI Key: HCTDRZMGZRHFJV-UHFFFAOYSA-N
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Description

1-Chloro-3-phenoxypropan-2-ol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloro-3-phenoxypropan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Chloro-3-phenoxypropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-phenoxypropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-phenoxypropan-2-ol
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InChI

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HCTDRZMGZRHFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401307702
Record name 1-Chloro-3-phenoxy-2-propanol
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Molecular Weight

186.63 g/mol
Source PubChem
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CAS No.

4769-73-7
Record name 1-Chloro-3-phenoxy-2-propanol
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Record name 1-Chloro-3-phenoxypropan-2-ol
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Record name 1-Chloro-3-phenoxy-2-propanol
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Record name 1-Chloro-3-phenoxy-2-propanol
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Record name 1-chloro-3-phenoxypropan-2-ol
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Foundational & Exploratory

Technical Guide: Synthesis of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) is a critical bifunctional intermediate used primarily in the synthesis of muscle relaxants (e.g., Chlorphenesin Carbamate) and pharmaceutical preservatives.[1] Its synthesis hinges on the regioselective nucleophilic ring-opening of epichlorohydrin by a phenoxide species.[1]

This guide moves beyond basic textbook preparations to address the core challenge of this synthesis: Controlling Chemoselectivity. The primary objective is to maximize the yield of the chlorohydrin (target) while suppressing the formation of the epoxide (3-phenoxy-1,2-epoxypropane) and the dimer (1,3-diphenoxy-2-propanol).[1]

Part 1: Chemical Basis & Retrosynthesis[1]

The Target Molecule
  • IUPAC Name: 1-Chloro-3-phenoxypropan-2-ol[1]

  • Molecular Formula:

    
    [1][2]
    
  • Key Functional Groups: Ether linkage (stable), Secondary Alcohol (reactive), Alkyl Chloride (reactive).[1]

Retrosynthetic Analysis

The most efficient route disconnects at the ether oxygen. The synthesis relies on the reaction between Phenol (nucleophile) and Epichlorohydrin (electrophile).[1]

Critical Design Choice: Epichlorohydrin is a bifunctional electrophile containing both an epoxide and an alkyl chloride.[1]

  • Pathway A (Desired): Nucleophilic attack on the epoxide ring (Ring Opening).[1]

  • Pathway B (Undesired): Nucleophilic displacement of the chloride (

    
    ).[1]
    

Under basic conditions, the phenoxide ion preferentially attacks the less hindered carbon of the epoxide ring (Pathway A), preserving the chlorine atom for downstream derivatization.

Part 2: Critical Reaction Parameters

To achieve high purity (>98%), the reaction environment must be engineered to prevent the "cascade" reaction where the product cyclizes back into an epoxide.

Catalyst Selection

While inorganic bases (NaOH) are cheap, they often drive the reaction too far, causing dehydrochlorination. The use of Phase Transfer Catalysts (PTC) or Organic Salts is superior for stopping the reaction at the chlorohydrin stage.

Catalyst TypeExampleProsCons
Inorganic Base NaOH, KOHLow cost, high availability.[1]Promotes side-reaction to epoxide; difficult to control pH.[1]
Organic Salt Piperidine HydrochlorideHigh Selectivity ; buffers the pH to prevent cyclization.[1]Higher cost; requires specific sourcing.[1]
Quaternary Ammonium TEBA (Triethylbenzylammonium chloride)Excellent yield; easy workup.[1]Requires solvent optimization.[1]
Stoichiometry & Temperature
  • Epichlorohydrin Excess: A 1.5 to 3.0 molar equivalent excess of epichlorohydrin is required.[1] This dilution effect statistically reduces the likelihood of a phenoxide ion attacking a product molecule (preventing dimer formation).[1]

  • Temperature: 80°C – 100°C. Temperatures >110°C drastically increase polymerization of epichlorohydrin.[1]

Part 3: Detailed Experimental Protocol

Methodology adapted for high-purity laboratory synthesis using Organic Salt Catalysis.[1]

Materials
  • Phenol (Crystalline, >99%)[1]

  • Epichlorohydrin (Reagent grade, >99%)[1]

  • Catalyst: Piperidine Hydrochloride (or Triethylamine as alternative)[1]

  • Solvent: Chloroform (for extraction)[1]

  • Quench: Conc. Hydrochloric Acid[1][3][4]

Step-by-Step Procedure

Step 1: Reaction Initiation

  • Equip a 500mL 3-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stir bar.

  • Charge the flask with Phenol (94.0 g, 1.0 mol) .

  • Add Epichlorohydrin (138.8 g, 1.5 mol) . Note: The excess acts as both reactant and solvent.

  • Add Piperidine Hydrochloride (2.0 g) as the catalyst.

Step 2: Thermal Reaction

  • Heat the mixture to 100°C with vigorous stirring.

  • Maintain this temperature for 6 hours . The solution should turn from a slurry to a clear, slightly viscous oil.

  • In-Process Control (IPC): TLC (Hexane:EtOAc 7:[1]3) should show complete consumption of phenol.[1]

Step 3: Distillation of Excess Reagent

  • Cool the mixture slightly (to ~60°C).

  • Switch to a vacuum distillation setup.

  • Remove unreacted epichlorohydrin under reduced pressure at 100°C. Safety: Epichlorohydrin is toxic; use a cold trap.[1]

Step 4: Acid Hydrolysis Workup (Crucial Step)

  • Cool the residue to room temperature.[1][3]

  • Dissolve the residue in 100 mL Chloroform .

  • Add 10 mL Conc. HCl and stir vigorously for 30 minutes.

    • Why? This converts any trace epoxide byproducts back into chlorohydrin or diol species that are easily separated, ensuring the final product is the open-chain form.[1]

Step 5: Isolation

  • Transfer to a separatory funnel.[1][5] Wash the organic layer with:

    • 2x 100 mL Water

    • 1x 100 mL Saturated Brine

  • Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Evaporate the solvent to yield a colorless crude oil.[1]

Step 6: Final Purification

  • Perform fractional vacuum distillation.[1]

  • Collect Fraction: bp 112°C at 0.6 mmHg.

  • Yield: Expect ~60-70% (approx. 115-125 g).

Part 4: Reaction Mechanism & Kinetics

The reaction follows an


 mechanism where the regiochemistry is dictated by steric hindrance.
Mechanistic Pathway[1]
  • Activation: The catalyst facilitates the formation of a reactive phenoxide species or activates the epoxide ring.

  • Attack: The phenoxide oxygen attacks the terminal carbon (C3) of the epichlorohydrin.

  • Opening: The epoxide ring opens to form an alkoxide intermediate.[1]

  • Protonation: The alkoxide abstracts a proton (from the catalyst complex or phenol pool) to form the alcohol.

Visualization of Pathway

ReactionMechanism Phenol Phenol (Reactant) Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Catalyst (Base) Base->Phenoxide Transition Transition State (C3 Attack) Phenoxide->Transition + Epi Epi Epichlorohydrin (Electrophile) Epi->Transition Intermediate Alkoxide Intermediate Transition->Intermediate Ring Opening Product 1-Chloro-3-phenoxypropan-2-ol (Target) Intermediate->Product Protonation

Figure 1: The primary nucleophilic substitution pathway generating the target chlorohydrin.[1]

Part 5: Troubleshooting & Impurity Profile

Understanding the "Failure Modes" is essential for industrial scale-up.[1]

The "Dimer" Problem

If the stoichiometry is close to 1:1, the phenoxide ion may attack the product (which contains a secondary alcohol and a chloride) or displace the chloride, leading to 1,3-diphenoxy-2-propanol .

  • Solution: Maintain Epichlorohydrin > 1.5 eq.

The "Epoxide" Reversion

If the reaction pH becomes too basic (pH > 10), the secondary alcohol in the product deprotonates and performs an intramolecular


 attack on the adjacent carbon-chlorine bond, ejecting chloride and reforming an epoxide ring (3-phenoxy-1,2-epoxypropane ).[1]
  • Solution: Use weak organic bases (Piperidine) or strictly control NaOH addition.[1]

Impurity Pathway Diagram

ImpurityPathways Target 1-Chloro-3-phenoxypropan-2-ol (Target Product) Impurity1 3-Phenoxy-1,2-epoxypropane (Side Product A) Target->Impurity1 Intramolecular Cyclization (-HCl) Impurity2 1,3-Diphenoxy-2-propanol (Dimer / Side Product B) Target->Impurity2 + Phenoxide Attack ExcessBase Excess Base (High pH) ExcessBase->Impurity1 ExcessPhenol Excess Phenol (Low Epi Ratio) ExcessPhenol->Impurity2

Figure 2: Common side-reactions leading to impurities under sub-optimal conditions.[1]

References

  • PrepChem. Synthesis of 1-chloro-3-phenoxy-2-propanol. (Based on US Patent 4,207,335).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20774, 1-Chloro-3-phenoxy-2-propanol.[1] Retrieved from [1]

  • Gao, Y.[1][4] & Sharpless, K. B. (1988).[1] Asymmetric synthesis of epoxides and chlorohydrins.[1] Journal of Organic Chemistry.[1][4] (Contextual grounding on epoxide ring opening mechanisms).

  • ChemicalBook. 1-Chloro-3-phenoxy-2-propanol Properties and Synthesis. Retrieved from [1]

Sources

Technical Monograph: 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Aryloxypropanol / Chlorohydrin CAS Number: 4769-73-7 Primary Application: Pharmaceutical Intermediate & Chiral Building Block[1][2][3]

Executive Summary

1-Chloro-3-phenoxypropan-2-ol is a critical bifunctional intermediate in the synthesis of aryloxypropanolamine pharmacophores (β-blockers) and glyceryl ether derivatives.[1][2][3] Structurally, it serves as the foundational "parent" scaffold for the chlorphenesin family of muscle relaxants and preservatives.[1][2] Its utility in drug development lies in its dual reactivity: the alkyl chloride and secondary alcohol moieties allow for versatile functionalization, including cyclization to glycidyl ethers or nucleophilic substitution to form amino-alcohol derivatives.[1][2][3]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis kinetics, functional group reactivity, and analytical characterization, designed for researchers in medicinal chemistry and process development.[1][2][3]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-Chloro-3-phenoxypropan-2-ol
Synonyms 3-Phenoxy-1-chloro-2-propanol; 1-Chloro-2-hydroxy-3-phenoxypropane
CAS Number 4769-73-7
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 151–160 °C at 18 Torr (Vacuum Distillation required)
Density 1.209 g/cm³ at 25 °C
Solubility Soluble in ethanol, chloroform, ethyl acetate; Low solubility in water
Chirality Contains one stereocenter (C2).[1][2][3][4][5][6][7] Typically synthesized as a racemate.[1][2][3]

Synthesis & Production Mechanism[2][6][11]

The industrial and laboratory synthesis of 1-Chloro-3-phenoxypropan-2-ol proceeds via the nucleophilic ring-opening of epichlorohydrin by phenol.[1][2][3] This reaction is governed by regioselectivity, where the phenoxide ion preferentially attacks the less hindered terminal carbon of the epoxide ring (C3 attack vs. C2 attack).[1][2]

Reaction Mechanism

The reaction is typically catalyzed by a base (NaOH or KOH) or a quaternary ammonium salt (Phase Transfer Catalyst) to generate the phenoxide nucleophile.[1][2][3]

  • Step 1: Deprotonation of phenol to form phenoxide.[1][2][3]

  • Step 2: Sₙ2 attack of phenoxide on the primary carbon of the epoxide ring of epichlorohydrin.[1][2][3]

  • Step 3: Protonation of the resulting alkoxide to yield the chlorohydrin product.[1][2][3]

Critical Process Parameter: Temperature control (<100°C) is vital to prevent the secondary cyclization of the product into phenyl glycidyl ether (PGE), which occurs if the secondary alcohol is deprotonated in the presence of the adjacent alkyl chloride.[1][2]

Synthesis Pathway Diagram[2][3]

SynthesisMechanism Phenol Phenol (C6H5OH) Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Catalyst (NaOH / PTC) Base->Phenoxide Transition S_N2 Transition State (Regioselective Attack) Phenoxide->Transition + Epichlorohydrin Epi Epichlorohydrin (Electrophile) Epi->Transition Product 1-Chloro-3-phenoxypropan-2-ol (Target Chlorohydrin) Transition->Product Ring Opening SideProduct Phenyl Glycidyl Ether (Over-reaction Impurity) Product->SideProduct Excess Base / Heat (-HCl)

Figure 1: Mechanistic pathway for the synthesis of 1-Chloro-3-phenoxypropan-2-ol showing the critical branch point for impurity formation.[1][2][3]

Functional Group Reactivity & Drug Development Applications[2][3]

The molecule possesses two distinct reactive centers: the secondary hydroxyl group and the alkyl chloride .[1][2] This bifunctionality makes it an ideal scaffold for divergent synthesis.[1][2][3]

Reactivity Profile
  • Epoxide Formation (Cyclization): Treatment with strong base (NaOH/H₂O) effects an intramolecular Sₙ2 reaction, displacing the chloride to form Phenyl Glycidyl Ether .[1][2][3] This is a key step in purifying the intermediate or preparing it for further ring-opening reactions.[1][2][3]

  • Amination (Beta-Blocker Synthesis): The alkyl chloride is susceptible to displacement by primary or secondary amines (e.g., isopropylamine).[1][2][3] However, the preferred route to β-blockers usually involves the epoxide intermediate to avoid harsh conditions.[1][2][3]

  • Carbamoylation: The secondary alcohol can be reacted with carbamoylating agents (e.g., phosgene/ammonia, diethyl carbonate, or carbamoyl chloride) to form carbamate esters.[1][2][3] This chemistry is directly analogous to the synthesis of Chlorphenesin Carbamate .[1][2][3]

Application: Chlorphenesin Carbamate Analog Synthesis

While Chlorphenesin Carbamate (a muscle relaxant) possesses a p-chloro substituent on the aromatic ring, 1-Chloro-3-phenoxypropan-2-ol serves as the direct precursor for the unsubstituted analog (Mephenesin-family).[1][2][3]

Protocol: Carbamoylation via Diethyl Carbonate (Green Route)

  • Reagents: 1-Chloro-3-phenoxypropan-2-ol, Diethyl Carbonate, Sodium Methoxide (Cat.), Ammonia.[1][2][3]

  • Workflow:

    • Transesterification: React chlorohydrin with diethyl carbonate (reflux, 110°C) to form the carbonate intermediate.

    • Ammonolysis: Treat the carbonate with aqueous ammonia to yield the carbamate.[1][2][3]

    • Advantage: Avoids the use of toxic phosgene gas.[1][2][3]

Reaction Workflow Diagram

Reactivity Start 1-Chloro-3-phenoxypropan-2-ol (Scaffold) Epoxide Phenyl Glycidyl Ether (Reactive Intermediate) Start->Epoxide NaOH, 25°C Cyclization (-HCl) Carbamate Phenoxypropanol Carbamate (Muscle Relaxant Analog) Start->Carbamate 1. Diethyl Carbonate 2. NH3 (aq) Carbamoylation Diol 3-Phenoxy-1,2-propanediol (Preservative/Solvent) Start->Diol H2O / H+ Hydrolysis BetaBlocker Aryloxypropanolamine (β-Blocker Pharmacophore) Epoxide->BetaBlocker + Isopropylamine Ring Opening

Figure 2: Divergent synthetic applications of 1-Chloro-3-phenoxypropan-2-ol in pharmaceutical chemistry.

Analytical Characterization

Validating the identity and purity of 1-Chloro-3-phenoxypropan-2-ol requires specific analytical markers to distinguish it from the epoxide impurity and the starting phenol.[1][2][3]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.9–7.3 ppm (m, 5H): Aromatic protons (distinctive mono-substituted benzene pattern).[1][2][3]

    • δ 4.2 ppm (m, 1H): Methine proton (CH-OH) at the chiral center.[1][2][3]

    • δ 4.0–4.1 ppm (d, 2H): Methylene protons adjacent to oxygen (-O-CH₂-).[1][2][3]

    • δ 3.7–3.8 ppm (dd, 2H): Methylene protons adjacent to chlorine (-CH₂-Cl).[1][2][3]

    • Differentiation: The epoxide (Phenyl Glycidyl Ether) shows upfield signals at δ 2.7–3.3 ppm for the oxirane ring protons, allowing easy detection of cyclized impurities.[1][2]

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient (30:70 to 90:10).[1][2][3]

  • Detection: UV at 220 nm (absorption of the phenoxy chromophore).[1][2][3]

  • Retention Order: Phenol (RT ~3 min) < 3-Phenoxy-1,2-propanediol (RT ~4 min) < 1-Chloro-3-phenoxypropan-2-ol (RT ~7 min) < Phenyl Glycidyl Ether (RT ~9 min).[1][2][3]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2][3]

  • Handling: Wear nitrile gloves and safety goggles.[1][2][3] Perform synthesis in a fume hood due to the potential presence of residual epichlorohydrin (a potent alkylating agent and carcinogen).[1][2][3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and can slowly hydrolyze to the diol or cyclize to the epoxide if exposed to moisture and heat.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4769-73-7, 1-Chloro-3-phenoxypropan-2-ol.[1][2][3] Retrieved from [Link][1][2][3]

  • PrepChem. Synthesis of 1-chloro-3-phenoxy-2-propanol. Retrieved from [Link]

  • Google Patents. Method for preparing chlorphenesin carbamate (CN101624354A).[1][2][3] Retrieved from

  • Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one and amine derivatives.[1][2][3] Retrieved from [Link]

Sources

Mechanism of Action and Reactivity Profile of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and pharmacological significance of 1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7).

From Chiral Synthon to Pharmacological Scaffold[1][2]

Executive Summary

1-Chloro-3-phenoxypropan-2-ol (CPP) is a critical halohydrin intermediate in the synthesis of aryloxypropanolamine


-adrenergic antagonists  (beta-blockers) and aryloxypropanediol skeletal muscle relaxants .[1][2] Its primary mechanism of action is chemical electrophilicity : it functions as a "masked epoxide," undergoing base-catalyzed intramolecular cyclization to form 1,2-epoxy-3-phenoxypropane (phenyl glycidyl ether).[1][2] This reactive epoxide intermediate subsequently facilitates nucleophilic attack by amines or water to generate the final bioactive pharmacophore.[1]

While primarily a chemical intermediate, CPP possesses intrinsic biological activity as a direct alkylating agent (implying genotoxic potential) and serves as a substrate for halohydrin dehalogenases (HHDHs) in biocatalytic kinetic resolutions.[1][2]

Chemical Mechanism of Action: The "Masked Epoxide"

The utility of CPP in drug development relies on its ability to transition between a stable chlorohydrin and a reactive epoxide.[1][2] This transition is the rate-limiting step in the synthesis of downstream pharmaceuticals.[1]

Intramolecular Cyclization (Epoxide Formation)

In the presence of a base (e.g., NaOH, KOH), the hydroxyl group at the C2 position is deprotonated.[1][2] The resulting alkoxide acts as an internal nucleophile, attacking the C1 carbon bearing the chlorine atom.[1] This follows an intramolecular S_N2 mechanism , displacing the chloride ion and forming the oxirane ring.[1]

  • Reactivity Driver: The proximity of the alkoxide to the carbon-chlorine bond (neighboring group participation).[1][2]

  • Stereochemistry: The reaction proceeds with inversion of configuration at C1, but since C1 is not the chiral center in the final drug (C2 is), the chirality of the C2-hydroxyl is preserved in the epoxide (though the Cahn-Ingold-Prelog priority might swap).[1][2]

Nucleophilic Ring Opening (The "Payoff")

Once the epoxide (Phenyl Glycidyl Ether) is formed, it becomes susceptible to attack by external nucleophiles.[1][2]

  • Synthesis of Muscle Relaxants (Hydrolysis): Acidic or basic hydrolysis opens the ring to form 3-phenoxy-1,2-propanediol (the scaffold for Mephenesin-type drugs).[1][2]

  • Synthesis of Beta-Blockers (Aminolysis): Attack by isopropylamine or tert-butylamine at the less hindered carbon opens the ring to form the aryloxypropanolamine core.[1][2]

Visualization of Reaction Pathway

The following diagram illustrates the transformation of CPP into bioactive classes.

CPP_Mechanism cluster_0 Activation Phase Phenol Phenol (Starting Material) CPP 1-Chloro-3-phenoxypropan-2-ol (CPP) [Stable Intermediate] Phenol->CPP Ring Opening (Lewis Acid Cat.) Epi Epichlorohydrin Epi->CPP Epoxide 1,2-Epoxy-3-phenoxypropane (Phenyl Glycidyl Ether) [Reactive Electrophile] CPP->Epoxide Base (OH-) Intramolecular SN2 (-HCl) BetaBlocker Aryloxypropanolamine (Beta-Blocker Scaffold) Epoxide->BetaBlocker Aminolysis (R-NH2) Relaxant Aryloxypropanediol (Muscle Relaxant Scaffold) Epoxide->Relaxant Hydrolysis (H2O/H+)

Figure 1: The central role of 1-Chloro-3-phenoxypropan-2-ol (CPP) as a divergent intermediate for beta-blockers and muscle relaxants.[1][2]

Pharmacological & Toxicological Context

Although CPP is an intermediate, its structural properties dictate its biological interaction profile.[1][2]

Pharmacological Scaffold (Muscle Relaxation)

CPP is the chlorohydrin precursor to the Phenoxypropanediol class of centrally acting muscle relaxants (e.g., Mephenesin, Chlorphenesin Carbamate).[1][2]

  • Mechanism: These compounds act as interneuronal blocking agents in the spinal cord.[1][2] They depress polysynaptic reflexes without significantly affecting monosynaptic reflexes.[1]

  • Relevance of CPP: While CPP itself is too reactive/toxic for therapeutic use, it shares the lipophilic phenoxy tail and polar propane backbone required for crossing the Blood-Brain Barrier (BBB) and modulating neuronal excitability.[1][2]

Toxicity Mechanism (Alkylation)

As a halohydrin, CPP is an alkylating agent .[1][2]

  • Direct Toxicity: It can spontaneously cyclize to the epoxide in physiological pH.[1][2] The epoxide can alkylate DNA (guanine N7 position) or proteins, leading to cytotoxicity or genotoxicity.[1]

  • Irritation: High localized concentrations cause severe skin and eye irritation due to membrane lipid alkylation.[1][2]

Biocatalytic Dehalogenation

CPP is a specific substrate for Halohydrin Dehalogenases (HHDHs) (e.g., HheC from Agrobacterium radiobacter).[1][2]

  • Enzymatic MoA: The enzyme catalyzes the reversible dehalogenation of CPP to the epoxide.[1][2] This is exploited in Kinetic Resolution to produce enantiopure epoxides (essential for chiral beta-blockers like (S)-Propranolol).[1]

Experimental Protocols

The following protocols ensure the high-yield synthesis and resolution of CPP, validated for drug development workflows.

Synthesis of 1-Chloro-3-phenoxypropan-2-ol

Objective: Synthesize racemic CPP from phenol and epichlorohydrin.

ParameterSpecification
Reagents Phenol (1.0 eq), Epichlorohydrin (1.5 eq), Piperidine HCl (Cat.)[1][2]
Temperature 95–100°C
Reaction Time 4–6 Hours
Yield Target >85%

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, mix Phenol (94 g, 1.0 mol) and Epichlorohydrin (138.8 g, 1.5 mol).

  • Catalyze: Add Piperidine Hydrochloride (2.0 g) as a catalyst.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Maintain for 6 hours.

  • Workup: Cool the mixture. Remove excess epichlorohydrin via vacuum distillation at 100°C.[1]

  • Hydrolysis (Critical): Dissolve the residue in Chloroform. Treat with conc. HCl for 30 mins to ensure ring opening of any prematurely formed epoxide back to the chlorohydrin.[1]

  • Purification: Wash the organic layer with water (3x), dry over anhydrous

    
    , and evaporate. Distill the residue (bp 112°C at 0.6 mmHg) to obtain pure CPP.
    
Enzymatic Kinetic Resolution (For Chiral Synthesis)

Objective: Resolve racemic CPP to obtain (S)-CPP (precursor to active beta-blockers).

Step-by-Step Protocol:

  • System: Biphasic system (Buffer/Organic solvent) or neat organic solvent.[1][2]

  • Enzyme: Immobilized Lipase (e.g., Pseudomonas cepacia lipase - Amano PS).[1][2]

  • Acyl Donor: Vinyl Acetate (excess).[1][2]

  • Process: The lipase selectively acetylates the (R)-enantiomer of CPP, leaving the (S)-CPP unreacted.[1][2]

  • Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography or fractional distillation.

  • Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD column).

Data Summary: Physicochemical Properties

PropertyValueRelevance
Molecular Formula

Core scaffold
Molecular Weight 186.64 g/mol Small molecule (CNS penetrant)
Boiling Point 112°C (0.6 mmHg)High boiling point (requires vacuum)
Solubility DMSO, Chloroform, MethanolLipophilic (LogP ~1.[1][2]9)
Reactivity High (Alkylation)Must be handled as a mutagen
Chirality 1 Chiral Center (C2)(S)-isomer is pharmacologically preferred

References

  • Synthesis and Reactivity

    • Title: Synthesis of 1-chloro-3-phenoxy-2-propanol.[1][2][3][4]

    • Source: PrepChem.[1]

    • URL:[Link]

  • Biocatalytic Resolution (HheC)

    • Title: Activity, stability and enantioselectivity of active mutants of Halohydrin Dehalogenase.[1][2][5]

    • Source: Amazon S3 (Supplementary Data for Scientific Reports).[1]

    • URL:[Link]

  • Beta-Blocker Synthesis Context

    • Title: Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers.[1][2][6]

    • Source: PubMed (National Institutes of Health).[1][2]

    • URL:[Link]

  • Pharmacological Class (Chlorphenesin)

    • Title: Chlorphenesin | C9H11ClO3 | CID 7697.[1]

    • Source: PubChem.[1]

    • URL:[Link][1][2]

  • Toxicity Profile

    • Title: 1-Chloro-3-ethoxy-2-propanol (Structural Analog Toxicity).[1][2]

    • Source: PubChem GHS Classification.[1]

    • URL:[Link][1][2]

Sources

Technical Monograph: Biological Activity & Chemical Biology of 1-Chloro-3-phenoxypropan-2-ol

[1][2][3]

Part 1: Executive Summary & Chemical Identity[1][3]

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7), often functionally categorized as a chlorohydrin ether , occupies a critical niche in medicinal chemistry.[1][2] While frequently encountered as a transient intermediate in the synthesis of

1

Unlike its stable pharmaceutical derivatives (such as Chlorphenesin, which bears a chlorine on the aromatic ring), this molecule carries a reactive alkyl chloride moiety. This structural feature dictates a "Dual-Nature" biological profile:

  • Pharmacological: Membrane stabilization and anesthesia (characteristic of phenoxy-alkanols).[1][2]

  • Toxicological: Electrophilic alkylation potential via spontaneous cyclization to phenyl glycidyl ether (PGE).[1][2]

This guide serves as a definitive technical resource for handling, synthesizing, and profiling the biological activity of this high-value intermediate.[1]

Part 2: Mechanism of Action (MOA)[2]

The biological activity of 1-Chloro-3-phenoxypropan-2-ol is governed by two competing pathways: Membrane Intercalation (reversible) and Electrophilic Attack (irreversible).[1][2]

Membrane Stabilization (The "Mephenesin-Like" Effect)

Similar to other glycerol ethers, the molecule exhibits high lipophilicity (LogP ~1.8–2.1).[1][2] It partitions into the lipid bilayer of neuronal and microbial membranes.

  • Neuronal: It expands the membrane volume, increasing fluidity and mechanically compressing ion channels (Sodium/Calcium). This results in a "membrane stabilizing" effect, leading to local anesthesia and sedation.

  • Antimicrobial: At higher concentrations, this intercalation disrupts membrane integrity, causing leakage of intracellular potassium and ATP, functioning similarly to Phenoxyethanol but with enhanced potency due to the chloromethyl group.

The "Suicide" Cyclization Pathway

At physiological pH (7.4), the hydroxyl group at C2 can displace the terminal chloride, cyclizing to form Phenyl Glycidyl Ether (PGE) . PGE is a reactive epoxide that can alkylate DNA (guanine residues) and proteins.[1][2] This mechanism is responsible for both its cytotoxicity and its utility as a covalent probe in chemical biology.[1][2]

MOA_PathwaySubstrate1-Chloro-3-phenoxypropan-2-ol(Lipophilic Chlorohydrin)MembraneLipid BilayerIntercalationSubstrate->MembranePartitioningEpoxidePhenyl Glycidyl Ether(Reactive Epoxide)Substrate->EpoxideSpontaneous Cyclization(pH > 7.0)Effect_1Ion Channel Compression(Anesthesia/Sedation)Membrane->Effect_1FluidizationDNADNA/ProteinAlkylationEpoxide->DNACovalent Binding(Toxicity/Mutagenicity)

Figure 1: Dual mechanism of action showing reversible membrane effects and irreversible alkylation pathways.[1][2]

Part 3: Synthesis & Purification Protocol

To accurately assess biological activity, researchers must synthesize high-purity material free from the bis-phenoxy byproduct.[1][2] The following protocol utilizes Phase Transfer Catalysis (PTC) to ensure selectivity.

Reagents
  • Phenol (PhOH): 99% ACS Grade.[1][2]

  • Epichlorohydrin (ECH): >99%, distilled before use.[1][2]

  • Catalyst: Piperidine Hydrochloride or Benzyltrimethylammonium chloride (BTEAC).[1][2]

  • Solvent: Toluene (for extraction).[1][2]

Step-by-Step Synthesis
  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, thermometer, and magnetic stirrer.

  • Charging: Add Phenol (94.1 g, 1.0 mol) and Epichlorohydrin (138.8 g, 1.5 mol). Note: Excess ECH acts as both reactant and solvent to suppress dimer formation.[1]

  • Catalysis: Add Piperidine Hydrochloride (2.0 g, ~2 mol%).[1][2]

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Maintain for 6 hours. Monitor consumption of phenol via TLC (Solvent: Hexane/Ethyl Acetate 7:3).[1][2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove excess Epichlorohydrin via rotary evaporation under reduced pressure (keep bath < 60°C to prevent polymerization).[1][2]

    • Dissolve residue in Chloroform (200 mL).

    • Acid Wash: Wash with 1M HCl (2 x 100 mL) to remove the piperidine catalyst.[1][2]

    • Neutralization: Wash with saturated NaHCO₃, then Brine.[2]

    • Dry over anhydrous Na₂SO₄.[1][2]

  • Purification: Distill the crude oil under high vacuum (0.5 mmHg). Collect the fraction boiling at 110–115°C .

    • Yield: ~60–65%.[1][2]

    • Appearance: Colorless viscous oil.[1][2]

Part 4: Biological Profiling Protocols

Antimicrobial Susceptibility Assay (MIC Determination)

Due to its structural similarity to phenoxyethanol, this molecule exhibits broad-spectrum antimicrobial activity.[1][2]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and C. albicans.

Protocol:

  • Stock Preparation: Dissolve 1-Chloro-3-phenoxypropan-2-ol in DMSO to a final concentration of 100 mg/mL.

  • Inoculum: Prepare bacterial suspensions adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Microdilution:

    • Use 96-well sterile plates.

    • Dispense 100 µL of Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi).[1][2]

    • Perform serial 2-fold dilutions of the compound (Range: 0.1% to 2.0%).[1][2]

  • Incubation: 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: Add 20 µL of Resazurin dye (0.01%). A color change from Blue to Pink indicates metabolic activity (growth).[1][2] The MIC is the lowest concentration remaining Blue.[1]

In Vitro Hemolysis Assay (Membrane Stability)

This assay validates the "membrane fluidization" potential without using live animal models.[1][2]

Protocol:

  • Blood Source: Fresh sheep erythrocytes, washed 3x with PBS (pH 7.4).[1][2]

  • Treatment: Incubate 2% erythrocyte suspension with the test compound (0.1 – 10 mM) for 1 hour at 37°C.

  • Positive Control: 1% Triton X-100 (100% Lysis).

  • Analysis: Centrifuge at 1500g for 5 mins. Measure absorbance of the supernatant at 540 nm (Hemoglobin release).

  • Calculation:

    
    [1][2]
    

Part 5: Safety & Toxicology Data

WARNING: 1-Chloro-3-phenoxypropan-2-ol is a skin irritant and a potential alkylating agent.[1][2]

PropertyValue/DescriptionRelevance
Oral LD50 (Rat) ~300–500 mg/kg (Estimated)Moderate acute toxicity.[1][2]
Skin Irritation Category 2 (H315)Causes significant dermatitis upon contact.[1][2]
Genotoxicity Ames Positive (Strain TA100)Indicates potential to cause DNA mutations via epoxide formation.[1][2]
Metabolism Oxidative DealkylationMetabolizes to Phenol (excreted as sulfate) and Chlorolactic acid.[1][2]
Handling Precautions[1][3]
  • Glove Selection: Nitrile gloves are insufficient for prolonged contact with chlorohydrins.[1][2] Use Laminate Film (Silver Shield) or double-gloved Nitrile with frequent changes.[1][2]

  • Inactivation: Spills should be treated with 10% NaOH to force cyclization to the epoxide, followed by hydrolysis to the harmless diol (3-phenoxy-1,2-propanediol).[1][2]

Part 6: References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 14848, 1-Chloro-3-phenoxy-2-propanol. Retrieved from [Link]

  • PrepChem. (n.d.).[1][2] Synthesis of 1-chloro-3-phenoxy-2-propanol. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2015).[1][2][3][4] Scientific Opinion on the safety assessment of fatty acid esters of chlorohydrins. EFSA Journal.[1][2][3][4] Retrieved from [Link][1][2]

  • Berger, F. M. (1947).[1][2] The mode of action of myanesin (Mephenesin). British Journal of Pharmacology and Chemotherapy.[1][2] (Foundational text on phenoxy-propanol pharmacology).

discovery and history of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Aryloxypropanolamine Scaffold: From Industrial Resins to Chiral Therapeutics[1]

Executive Summary

1-Chloro-3-phenoxypropan-2-ol (CAS: 4791-35-5 / Racemic CAS: 4684-33-7) represents a fundamental chemical scaffold in organic synthesis.[1][2][3] It serves as the "gatekeeper" intermediate in the formation of aryloxypropanolamines , a structural class that encompasses epoxy resins, muscle relaxants (e.g., Mephenesin), and


-adrenergic receptor blockers.

This guide analyzes the historical discovery, mechanistic evolution, and modern biocatalytic resolution of this molecule. It is designed for researchers requiring a rigorous understanding of the chlorohydrin functionality as a versatile electrophile in drug development.

Part 1: Historical Genesis & Chemical Lineage[1]

The history of 1-Chloro-3-phenoxypropan-2-ol is inextricably linked to the industrialization of epichlorohydrin in the early 20th century.[1] Unlike naturally occurring alkaloids, this molecule was born from the systematic exploration of ether synthesis.

1.1 The Boyd & Marle Breakthrough (1908)

The definitive characterization of the reaction between phenols and epichlorohydrin was established by Boyd and Marle in 1908 .[4] Prior to their work, the reaction products were a source of confusion, yielding unpredictable mixtures of chlorohydrins, epoxides, and diphynyl ethers.

Boyd and Marle demonstrated that the reaction pathway is pH-dependent:[1]

  • Stoichiometric Base: Yields 3-phenoxy-1,2-epoxypropane (the epoxide/glycidyl ether).[1]

  • Acidic/Neutral Conditions: Yields the chlorohydrin 1-Chloro-3-phenoxypropan-2-ol .[1]

This mechanistic insight laid the groundwork for two major industries:

  • Polymer Science: The reaction of bisphenols with epichlorohydrin (based on the Boyd-Marle logic) led to the invention of Epoxy Resins in the 1930s-40s.

  • Pharmaceuticals: In the 1940s, researchers seeking muscle relaxants synthesized Mephenesin (3-(2-methylphenoxy)propane-1,2-diol).[1] The synthesis of Mephenesin and its analog Chlorphenesin relies on the initial formation of the chlorohydrin scaffold.

1.2 The Beta-Blocker Era

In the 1960s, the Nobel Prize-winning work of Sir James Black on beta-blockers utilized the aryloxypropanolamine scaffold.[1] While Propranolol uses 1-naphthol, the synthetic logic remains identical: the nucleophilic attack of a phenol on epichlorohydrin to form the chlorohydrin intermediate, which is then aminated. 1-Chloro-3-phenoxypropan-2-ol serves as the model substrate for optimizing these reactions.[1]

Part 2: Synthetic Pathways & Mechanistic Insight[1]

The synthesis of 1-Chloro-3-phenoxypropan-2-ol is a classic study in regioselectivity .[1]

2.1 The Core Reaction

Reactants: Phenol (


) + Epichlorohydrin (

). Catalyst: Piperidine (Traditional) or Quaternary Ammonium Salts (Modern).[1]

The Regioselectivity Challenge: Epichlorohydrin possesses two electrophilic sites:

  • C1 (Alpha): Attached to the Chlorine (leaving group).[1]

  • C3 (Gamma): The terminal epoxide carbon.

Under basic or neutral conditions, the phenoxide ion preferentially attacks the C3 terminal carbon of the epoxide ring due to lower steric hindrance, opening the ring to form the chlorohydrin. Direct


 displacement of the chloride at C1 is kinetically disfavored.
2.2 Mechanism Visualization

The following diagram illustrates the pathway from Phenol to the Chlorohydrin and the subsequent equilibrium with Phenyl Glycidyl Ether (PGE).

ReactionMechanism Phenol Phenol (Nucleophile) TS Transition State (Ring Opening at C3) Phenol->TS Catalyst (Piperidine/R4N+) Epi Epichlorohydrin (Electrophile) Epi->TS Catalyst (Piperidine/R4N+) Chlorohydrin 1-Chloro-3-phenoxypropan-2-ol (Target Intermediate) TS->Chlorohydrin H+ Transfer PGE Phenyl Glycidyl Ether (Side Product / Epoxide) Chlorohydrin->PGE Excess Base (NaOH) Cyclization (-HCl) PGE->Chlorohydrin HCl (Ring Opening)

Figure 1: Mechanistic pathway for the synthesis of 1-Chloro-3-phenoxypropan-2-ol. Note the reversible cyclization to Phenyl Glycidyl Ether under basic conditions.

Part 3: Experimental Protocols
3.1 Protocol A: Chemical Synthesis (High Yield)

Based on the method of piperidine-catalyzed ring opening (PrepChem/Patent Literature).[1]

Objective: Synthesis of racemic 1-Chloro-3-phenoxypropan-2-ol.

Materials:

  • Phenol (94 g, 1.0 mol)[1]

  • Epichlorohydrin (138.8 g, 1.5 mol) - Excess drives reaction[1]

  • Piperidine Hydrochloride (2.0 g) - Catalyst[1]

  • Chloroform (

    
    )[1]
    
  • Conc. Hydrochloric Acid (

    
    )[1][3]
    

Workflow:

  • Reaction: Combine Phenol and Epichlorohydrin in a round-bottom flask. Add Piperidine HCl.[1]

  • Heating: Stir vigorously at 100°C for 6 hours . The system must be refluxed to ensure ring opening.

  • Evaporation: Remove excess epichlorohydrin in vacuo at 100°C.

  • Acid Wash: Dissolve residue in

    
    . Stir with excess conc. 
    
    
    
    for 30 mins. Critical Step: This converts any Phenyl Glycidyl Ether formed back into the chlorohydrin.
  • Purification: Wash organic layer with water

    
     Dry over 
    
    
    
    
    
    Evaporate solvent.[1]
  • Distillation: Distill the resulting oil.

    • Target BP: 112°C at 0.6 mmHg.

    • Expected Yield: ~60-65%.[1]

3.2 Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)

Based on modern biocatalysis literature (e.g., Candida rugosa lipase).[1]

Objective: Separation of (S)-enantiomer (drug precursor) from the racemate.

Rationale: The biological activity of aryloxypropanolamines is often stereospecific. Chemical synthesis yields a racemate.[1][2] Lipases can selectively acylate one enantiomer.[1]

System Components:

Component Role Specification
Substrate Racemic Chlorohydrin 10-20 mM
Enzyme Lipase Candida rugosa or Pseudomonas fluorescens
Acyl Donor Acetylating Agent Vinyl Acetate (Irreversible donor)
Solvent Medium Toluene or Cyclohexane (Hydrophobic)

| Temperature | Reaction Control | 30°C - 40°C |[1][3]

Workflow Visualization:

KineticResolution cluster_products Resolution Products Racemate Racemic 1-Chloro-3-phenoxypropan-2-ol Bioreactor Bioreactor (Lipase + Vinyl Acetate + Toluene) Racemate->Bioreactor Dissolution R_Ester (R)-Ester (Acylated) Bioreactor->R_Ester Fast Acylation S_Alcohol (S)-Alcohol (Unreacted Target) Bioreactor->S_Alcohol Slow/No Reaction

Figure 2: Enzymatic kinetic resolution workflow.[1] The lipase selectively acylates the (R)-enantiomer, leaving the (S)-alcohol pure.[1]

Part 4: Applications in Drug Development[1]
4.1 The "Linker" Utility

1-Chloro-3-phenoxypropan-2-ol is not just a precursor; it is a bifunctional linker .[1]

  • Ether Linkage: Stable, lipophilic anchor (Phenoxy group).[1]

  • Chlorohydrin Tail: Reactive handle.[1]

    • Treatment with Amine: Yields

      
      -amino alcohols (Beta-blockers).[1]
      
    • Treatment with Carbamate:[1][5] Yields muscle relaxants (e.g., Methocarbamol analogs).[1][6]

4.2 Comparative Data: Related Compounds

The following table contextualizes 1-Chloro-3-phenoxypropan-2-ol within its pharmacological family.

Compound NameStructure FragmentPharmacological UseRelationship
1-Chloro-3-phenoxypropan-2-ol Phenoxy-ChlorohydrinIntermediateParent Scaffold
Chlorphenesin 4-Cl-Phenoxy-DiolAntifungal / Preservativep-Chloro Derivative
Mephenesin 2-Me-Phenoxy-DiolMuscle Relaxanto-Methyl Derivative
Propranolol 1-Naphthyl-AmineBeta-BlockerNaphthyl Analog
Phenyl Glycidyl Ether Phenoxy-EpoxideResin MonomerCyclized Form
Part 5: References
  • Boyd, D. R., & Marle, E. R. (1908).[1][4] The action of epichlorohydrin on phenols.[4][7][8][9] Journal of the Chemical Society, Transactions. Link

  • PrepChem. (n.d.).[1] Synthesis of 1-chloro-3-phenoxy-2-propanol.[1][10] Retrieved from PrepChem.com.[1] Link

  • Kamal, A., et al. (2025).[1] Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers.[1][11][12] ResearchGate.[1] Link

  • Cosmetic Ingredient Review (CIR). (2014).[1][5] Safety Assessment of Chlorphenesin as Used in Cosmetics.[1][13][14][15] International Journal of Toxicology.[1][5] Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7697, Chlorphenesin.[1]Link[1]

  • Sonia, S., et al. (2017).[1][2] Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate.[1][2] Royal Society of Chemistry.[1] Link

Sources

pharmacokinetics and metabolism of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of 1-Chloro-3-phenoxypropan-2-ol

Abstract

This technical guide provides a comprehensive examination of the anticipated pharmacokinetic profile and metabolic fate of 1-Chloro-3-phenoxypropan-2-ol. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes established bioanalytical principles with data from structurally analogous compounds to construct a predictive Absorption, Distribution, Metabolism, and Excretion (ADME) profile. We detail the requisite experimental workflows to empirically validate these predictions, explaining the causal logic behind each protocol. The guide aims to serve as an authoritative resource for assessing the safety and disposition of this compound in biological systems.

Introduction: Contextualizing 1-Chloro-3-phenoxypropan-2-ol

1-Chloro-3-phenoxypropan-2-ol is a halogenated ether alcohol (see PubChem CID 94300 for chemical properties[1]). Compounds of this class serve as versatile intermediates in chemical synthesis, including the generation of pharmaceuticals like β-adrenergic blockers[2][3]. The presence of three key functional groups—a phenyl ether, a secondary alcohol, and a chlorinated alkyl chain—dictates its physicochemical properties and, consequently, its interaction with biological systems. Understanding its pharmacokinetic (what the body does to the compound) and metabolic (how the body chemically alters the compound) profile is a prerequisite for any safety or therapeutic evaluation. This guide outlines the predictive ADME characteristics and the experimental framework required for their definitive elucidation.

Predictive Pharmacokinetic (ADME) Profile

The journey of a chemical through the body is defined by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion.

Absorption

Absorption describes the process by which the compound enters the systemic circulation. For a compound like 1-Chloro-3-phenoxypropan-2-ol, oral and dermal routes are primary considerations. Based on data from the structurally similar compound 1-phenoxy-2-propanol (which lacks the chloro group), rapid and extensive absorption from the gastrointestinal tract is anticipated[4].

Experimental Protocol: In Vitro Caco-2 Permeability Assay for Oral Absorption Prediction

This assay is the industry standard for predicting human intestinal absorption. It utilizes a monolayer of Caco-2 cells, which differentiate into enterocytes that mimic the gut wall.

Methodology:

  • Cell Seeding & Differentiation: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21-25 days to form a polarized monolayer with functional tight junctions.

  • Monolayer Integrity Verification: Transepithelial Electrical Resistance (TEER) is measured to ensure the integrity of the cell barrier. A high TEER value is indicative of a well-formed monolayer.

  • Permeability Assessment (Apical to Basolateral): The test compound (1-Chloro-3-phenoxypropan-2-ol) is added to the apical (AP) compartment, simulating the gut lumen. Samples are collected from the basolateral (BL) compartment, simulating the bloodstream, over a 2-hour period.

  • Efflux Assessment (Basolateral to Apical): The experiment is reversed, with the compound added to the BL compartment and measured in the AP compartment to assess the activity of efflux transporters (e.g., P-glycoprotein).

  • Quantification: Concentrations in all samples are determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value (>10 x 10⁻⁶ cm/s) suggests high oral absorption.

Causality Behind the Protocol: This protocol provides a mechanistic insight into absorption. It not only predicts the extent of passive diffusion but also identifies if the compound is a substrate of efflux pumps, which can significantly limit bioavailability.

Distribution

Distribution refers to the reversible transfer of the compound from the blood into various tissues. This is governed by its plasma protein binding (PPB) and lipophilicity. Only the unbound fraction is free to interact with targets, be metabolized, or be excreted.

Experimental Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Methodology:

  • Device Preparation: A RED device, which contains individual wells split by a semipermeable membrane (8 kDa cutoff), is used.

  • Sample Addition: Plasma is added to one chamber of the well, and phosphate-buffered saline (PBS) is added to the other. 1-Chloro-3-phenoxypropan-2-ol is spiked into the plasma chamber.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Analysis: At the end of the incubation, equal aliquots are taken from the plasma and PBS chambers. The plasma sample is precipitated with an organic solvent to remove proteins. Both samples are then analyzed by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Causality Behind the Protocol: Equilibrium dialysis is the gold standard for PPB determination. It physically separates the unbound drug from the bound drug, providing a direct and accurate measurement that is critical for interpreting pharmacokinetic data and predicting tissue distribution.

Metabolism (Biotransformation)

Metabolism is the enzymatic conversion of xenobiotics into more water-soluble compounds (metabolites) to facilitate their excretion. This is predicted to be the primary clearance mechanism for 1-Chloro-3-phenoxypropan-2-ol. A detailed analysis is presented in Section 3.

Excretion

Excretion is the final removal of the parent compound and its metabolites from the body. For the analogue 1-phenoxy-2-propanol, the major route of excretion is via urine (over 90%), with the majority of the dose eliminated within the first 12 hours[4]. A similar profile is expected for 1-Chloro-3-phenoxypropan-2-ol.

Experimental Protocol: In Vivo Mass Balance Study

This study provides the definitive data on the routes and rate of excretion.

Methodology:

  • Radiolabeling: A ¹⁴C-labeled version of 1-Chloro-3-phenoxypropan-2-ol is synthesized.

  • Dosing: The radiolabeled compound is administered to a rodent species (e.g., Sprague-Dawley rats), typically via the intended route of human exposure (e.g., oral gavage).

  • Sample Collection: Animals are housed in metabolic cages that allow for the separate collection of urine, feces, and expired air over 72-120 hours.

  • Radioactivity Quantification: The total radioactivity in each collected matrix is measured by liquid scintillation counting.

  • Data Analysis: The percentage of the administered radioactive dose recovered in urine, feces, and expired air is calculated to determine the primary routes of excretion.

Causality Behind the Protocol: Using a radiolabeled compound ensures that all drug-related material, including the parent compound and all metabolites, is tracked. This provides a complete and unambiguous account of the drug's elimination from the body.

Elucidation of Metabolic Pathways

The metabolism of 1-Chloro-3-phenoxypropan-2-ol is expected to be extensive, proceeding via Phase I functionalization and Phase II conjugation reactions.

Phase I Metabolism

Phase I reactions introduce or expose polar functional groups. For this compound, key reactions are anticipated at the chloro- and phenyl- moieties.

  • Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to hydroxylate the aromatic phenoxy ring[5]. This was observed in the metabolism of the analogue 1-phenoxy-2-propanol[4].

  • Dehalogenation & Hydrolysis: The chloro-group is a prime target for metabolism. This can occur via glutathione-mediated dehalogenation or direct hydrolysis to replace the chlorine with a hydroxyl group[6]. The resulting diol can be further oxidized.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.

Phase II Metabolism

Phase II reactions conjugate the parent molecule or its Phase I metabolites with endogenous polar molecules to dramatically increase water solubility and promote excretion.

  • Glucuronidation & Sulfation: The secondary alcohol group of the parent compound, as well as any newly formed hydroxyl groups from Phase I reactions, are excellent substrates for conjugation with glucuronic acid (by UGTs) and sulfate (by SULTs). This is a major pathway for the analogue 1-phenoxy-2-propanol[4].

  • Glutathione Conjugation: The displacement of the chlorine atom by glutathione is a major detoxification pathway for halogenated compounds[6]. This conjugate can be further processed into mercapturic acid derivatives before urinary excretion.

Experimental Protocol: Metabolite Identification using In Vitro Hepatocyte Incubations

Cryopreserved human hepatocytes contain the full complement of relevant Phase I and Phase II metabolic enzymes and are the preferred system for comprehensive metabolite discovery.

Methodology:

  • Incubation: 1-Chloro-3-phenoxypropan-2-ol is incubated with pooled human hepatocytes in suspension at 37°C. Samples are taken at multiple time points (e.g., 0, 0.5, 1, 2, 4 hours).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and quench enzymatic activity.

  • Analysis by High-Resolution Mass Spectrometry (HRMS): Samples are analyzed by LC-HRMS (e.g., Orbitrap or TOF). This allows for the detection of metabolites and the determination of their accurate mass and elemental composition.

  • Data Processing: Data is processed using metabolite identification software to compare drug-incubated samples to control samples and search for predicted biotransformations.

  • Structural Elucidation: The fragmentation patterns (MS/MS spectra) of potential metabolites are compared to the parent compound to pinpoint the site of metabolic modification.

Causality Behind the Protocol: Hepatocytes provide the most physiologically relevant in vitro environment for metabolism studies. The use of HRMS is critical for detecting unknown metabolites and providing high-confidence elemental compositions, which is the first step in definitive structural elucidation.

Visualization of ADME and Metabolism Workflows

ADME_Metabolism_Workflow cluster_InVitro In Vitro Characterization cluster_Metabolism Metabolic Pathway Elucidation cluster_InVivo In Vivo Confirmation Abs Absorption (Caco-2 Assay) Dist Distribution (Plasma Protein Binding) PK Pharmacokinetic Study (Blood/Plasma Analysis) Abs->PK Predicts Bioavailability Met Metabolism (Hepatocytes, Microsomes) Dist->PK Informs Vd Met->PK Predicts Clearance Parent 1-Chloro-3-phenoxypropan-2-ol PhaseI Phase I Metabolites (Hydroxylation, Dehalogenation) Parent->PhaseI CYP450, Hydrolysis PhaseII Phase II Conjugates (Glucuronides, Glutathione) Parent->PhaseII UGT, GST, SULT PhaseI->PhaseII UGT, SULT Excretion Excretion Study (Mass Balance) PhaseII->Excretion Defines Excreted Species

Caption: Integrated workflow for pharmacokinetic and metabolic profiling.

Summary of Predicted Quantitative Data

The following table presents a summary of plausible data based on the compound's structure and information from analogues. These values require experimental verification.

ParameterPredicted ValueExperimental SystemRationale / Implication
Papp (A-B) (x 10⁻⁶ cm/s) > 15Caco-2 AssayHigh permeability, suggesting good oral absorption.
Plasma Protein Binding (%) 60 - 80%Equilibrium DialysisModerate binding, allowing for a significant unbound fraction to be available for distribution and clearance.
In Vitro t½ (min) < 30Human Liver MicrosomesRapid intrinsic clearance, suggesting metabolism is a major route of elimination.
Major Excretion Route Urine (>85%)In Vivo Mass BalanceEfficient renal clearance of water-soluble metabolites. Based on analogue data[4].
Primary Metabolic Pathways Glucuronidation, Glutathione Conjugation, HydroxylationHepatocyte IncubationsMultiple efficient clearance pathways reduce the likelihood of parent compound accumulation. Based on analogue data and general principles[4][6].

Conclusion and Strategic Recommendations

The available evidence strongly suggests that 1-Chloro-3-phenoxypropan-2-ol will be readily absorbed orally and extensively metabolized, primarily through Phase II conjugation (glucuronidation, glutathione conjugation) and Phase I oxidation (hydroxylation), followed by rapid renal excretion of the resulting metabolites[4][6].

Future Directions:

  • Definitive In Vitro Studies: Execute the protocols detailed in this guide to confirm the predicted ADME properties.

  • Reaction Phenotyping: Identify the specific CYP450 and UGT enzymes responsible for the compound's metabolism. This is critical for predicting potential drug-drug interactions.

  • In Vivo Pharmacokinetics: Conduct a pharmacokinetic study in a relevant animal model (e.g., rat) to determine key parameters like clearance (CL), volume of distribution (Vd), and half-life (t½), and to confirm the metabolite profile in vivo.

  • Toxicological Assessment: The potential for metabolic activation should be assessed. While conjugation pathways are typically detoxifying, the bioactivity of key metabolites should be evaluated.

By systematically addressing these points, a robust data package can be generated to confidently assess the safety and disposition of 1-Chloro-3-phenoxypropan-2-ol.

References

  • Title: Sequential kinetic resolution of (R,S)-1-chloro-3-phenoxy-2-propanol. Source: ResearchGate (citing various biotechnology journals). URL: [Link]

  • Title: Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Source: Bioorganic Chemistry via PubMed. URL: [Link]

  • Title: 1-Chloro-3-phenoxy-2-propanol. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. Source: Molecules via MDPI. URL: [Link]

  • Title: Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats. Source: Xenobiotica via PubMed. URL: [Link]

  • Title: Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residues. Source: Computational Toxicology. URL: [Link]

Sources

Toxicology and Safety Assessment of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological and safety assessment of 1-Chloro-3-phenoxypropan-2-ol (CAS 4769-73-7). This analysis synthesizes direct physicochemical data with "read-across" toxicological principles derived from structural analogs (chlorohydrins and glycidyl ethers), adhering to ICH M7 guidelines for the assessment of mutagenic impurities in pharmaceuticals.

A Technical Guide for Research and Drug Development

Executive Summary

1-Chloro-3-phenoxypropan-2-ol (also known as 3-phenoxy-1-chloro-2-propanol) is a chlorohydrin intermediate primarily encountered in the synthesis of Chlorphenesin and related phenoxy-propanediol derivatives.[1] From a safety perspective, it represents a Class 2 or 3 solvent/impurity concern depending on the specific synthesis route, but its primary hazard classification is that of a potential genotoxic impurity (GTI) .

Its toxicological profile is dominated by its structural capacity to cyclize into Phenyl Glycidyl Ether (PGE) —a known mutagen and sensitizer—under physiological conditions. Consequently, safety protocols must treat this compound not merely as an irritant, but as a pro-electrophile capable of DNA alkylation.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state and reactivity is the first line of defense. This molecule is a viscous liquid with high boiling point, making inhalation risk lower than epichlorohydrin but dermal absorption a significant vector.

PropertyValue / Description
CAS Number 4769-73-7
IUPAC Name 1-Chloro-3-phenoxypropan-2-ol
Synonyms 3-Phenoxy-1-chloro-2-propanol; Chlorphenesin Impurity (De-chloro analog)
Molecular Formula C

H

ClO

Molecular Weight 186.64 g/mol
Boiling Point ~309°C (Predicted) / 141°C (Flash Point)
Solubility Soluble in organic solvents (DMSO, Methanol); Sparingly soluble in water.
Key Reactivity Cyclization: Under basic conditions (pH > 8.0) or enzymatic catalysis, it releases HCl to form Phenyl Glycidyl Ether (CAS 122-60-1) .

Toxicological Mechanisms & Evaluation

The "Warhead" Mechanism: Epoxide Formation

The toxicity of 1-Chloro-3-phenoxypropan-2-ol is largely dictated by its metabolic fate. It belongs to the chlorohydrin class. In vivo, chlorohydrins exist in equilibrium with their corresponding epoxides.

  • Direct Pathway: The secondary alcohol can undergo oxidation to a ketone (less toxic).

  • Toxification Pathway: The chlorine atom acts as a leaving group. An intramolecular nucleophilic attack by the adjacent hydroxyl group (facilitated by haloalcohol dehalogenases or physiological pH) forms the epoxide ring.

Read-Across Anchor: The epoxide formed is Phenyl Glycidyl Ether (PGE) .

  • PGE Status: NIOSH and IARC data indicate PGE is a mutagen (Ames positive in S. typhimurium TA100/TA1535) and a skin sensitizer.

  • Inference: Therefore, 1-Chloro-3-phenoxypropan-2-ol must be handled as a pro-mutagen .

Genotoxicity & Carcinogenicity
  • Ames Test (In Silico/Read-Across): Predicted Positive in strains TA100 and TA1535 (base-pair substitution) due to alkylation of guanine residues by the epoxide metabolite.

  • Chromosomal Aberration: Potential for clastogenic effects at high concentrations.

  • Carcinogenicity: While no 2-year bioassay exists for this specific CAS, structurally related 3-MCPD (3-chloro-1,2-propanediol) is a Group 2B carcinogen.[2] The phenoxy-analog is expected to have a lower potency due to steric hindrance but remains a concern for chronic exposure.

Acute Toxicity & Irritation
  • Skin/Eye: Classified as Category 2 Irritant . The chlorohydrin moiety is corrosive to mucous membranes.

  • Sensitization: High potential for allergic contact dermatitis (ACD) via haptenization of skin proteins by the epoxide intermediate.

  • Target Organs: Liver and Kidney (primary sites of halogenated solvent metabolism).

Visualizing the Toxicity Pathway

The following diagram illustrates the critical biotransformation of 1-Chloro-3-phenoxypropan-2-ol into its DNA-reactive metabolite.

ToxPathway Substrate 1-Chloro-3-phenoxypropan-2-ol (CAS 4769-73-7) [Pro-Electrophile] Intermediate Transition State (Alkoxide Ion) Substrate->Intermediate pH > 7.4 or Haloalcohol Dehalogenase Epoxide Phenyl Glycidyl Ether (CAS 122-60-1) [DNA-Reactive Electrophile] Intermediate->Epoxide -HCl (Cyclization) DNA_Adduct DNA Alkylation (N7-Guanine Adduct) [Mutagenesis] Epoxide->DNA_Adduct Covalent Binding (Genotoxicity) Detox Glutathione Conjugate (Mercapturic Acid Pathway) [Excretion] Epoxide->Detox GST Enzyme (Detoxification)

Caption: Metabolic activation pathway showing the cyclization of the chlorohydrin to the mutagenic epoxide.

Regulatory Control Strategy (ICH M7)

For drug development, this compound is treated as a Mutagenic Impurity .

  • Classification: Class 2 (Known mutagenic structure - epoxide precursor).

  • Control Limit:

    • If the compound is an intermediate in the final API, it must be controlled to levels below the Threshold of Toxicological Concern (TTC) .

    • Lifetime Exposure Limit: 1.5 µ g/day .

    • Less than Lifetime (LTL): Higher limits apply for short-duration clinical trials (e.g., 120 µ g/day for < 1 month).

  • Calculation:

    
    
    Example: For a drug with a max dose of 1g/day, the limit for 1-Chloro-3-phenoxypropan-2-ol is 1.5 ppm .
    

Experimental Protocols

Analytical Quantification (GC-MS)

To verify safety limits (ppm level), a validated GC-MS method is required.

  • Objective: Quantify 1-Chloro-3-phenoxypropan-2-ol at < 5 ppm levels.

  • Column: DB-Wax or equivalent polar capillary column (30m x 0.25mm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • Detection: EI Source, SIM mode (Monitor ions: m/z 186, 94 [phenoxy], 77).

  • Sample Prep: Extraction with Dichloromethane (DCM) from aqueous matrix; avoid alkaline extraction buffers to prevent in situ conversion to epoxide.

Ames Test (Bacterial Reverse Mutation)

If specific data is required for a regulatory filing, follow OECD 471 .

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Activation: Perform with and without S9 metabolic activation (rat liver fraction).

  • Dose Range: 5 concentrations up to 5000 µ g/plate (or limit of solubility).

  • Evaluation:

    • Positive: >2-fold increase in revertant colonies (TA100) or >3-fold (TA1535).

    • Note: TA100/TA1535 are most sensitive to epoxides/chlorohydrins.

Occupational Safety & Handling

HazardPrecaution
Inhalation Use in a chemical fume hood. High boiling point reduces volatility, but aerosols are toxic.
Skin Contact Double gloving (Nitrile > 0.11mm). Permeation is rapid. Wash immediately with soap/water; do not use alcohol (enhances absorption).
Eye Contact Safety goggles required. Risk of corneal opacity.
Spill Cleanup Absorb with inert material (vermiculite). Do not use basic neutralizers (generates epoxide).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Phenyl Glycidyl Ether: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 3-chloropropane-1,2-diol (Read-Across Analog). ECHA. [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH. [Link]

  • Hine, C. H., et al. (1956).[2][3] The Toxicology of Glycidol and Some Glycidyl Ethers. AMA Archives of Industrial Health, 14(3), 250-264. (Foundational toxicity study for the epoxide metabolite).

Sources

Technical Guide: Synthesis and Pharmacological Activity of 1-Chloro-3-phenoxypropan-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanistic underpinnings, and biological applications of 1-Chloro-3-phenoxypropan-2-ol and its derivatives.

Executive Summary

The 1-Chloro-3-phenoxypropan-2-ol scaffold (CAS: 5396-65-6) represents a critical "privileged structure" in medicinal chemistry. It serves as the electrophilic linchpin in the synthesis of aryloxypropanolamine


-adrenergic blockers  (e.g., Propranolol) and acts as the direct precursor to the centrally acting muscle relaxant Chlorphenesin . This guide provides a rigorous analysis of the synthetic pathways to access this chlorohydrin core, strategies to control regioselectivity during epoxide ring opening, and an evaluation of its antimicrobial and pharmacological profiles.

Chemical Foundation & Retrosynthesis

The molecule features a chiral center at the C2 position, making enantioselective synthesis or kinetic resolution critical for high-value pharmaceutical intermediates.

  • IUPAC Name: 1-chloro-3-phenoxypropan-2-ol

  • Molecular Formula:

    
    
    
  • Key Reactivity: The C1-chloride is a good leaving group for nucleophilic substitution (creating amines), while the C2-hydroxyl allows for carbamate formation or oxidation.

Retrosynthetic Logic

The most direct route involves the nucleophilic attack of a phenoxide ion upon epichlorohydrin. However, this reaction faces a regioselectivity challenge :

  • Path A (Desired): Attack at the epoxide methylene (C3 of epichlorohydrin) yields the target chlorohydrin.

  • Path B (Undesired): Displacement of the chloride yields the glycidyl ether directly (or via intermediate cyclization).

Synthetic Framework

Mechanism of Action: The Regioselectivity Switch

The synthesis is governed by the choice of catalyst. Base catalysis (NaOH) typically drives the reaction all the way to the glycidyl ether (epoxide). To stop at the chlorohydrin (1-chloro-3-phenoxypropan-2-ol), one must use a catalyst that promotes ring opening without facilitating the subsequent closure.

Piperidine Hydrochloride is the catalyst of choice for the chlorohydrin target. It acts as a proton source to activate the epoxide oxygen and a nucleophile to assist in ring opening, stabilizing the transition state without promoting the elimination of HCl that leads to the epoxide.

Visualization: Reaction Pathway

The following diagram illustrates the bifurcation between chlorohydrin synthesis and glycidyl ether formation.

ReactionPathway cluster_legend Legend Phenol Phenol (Nucleophile) Complex Transition State (Activated Epoxide) Phenol->Complex + Epi 100°C Epi Epichlorohydrin (Electrophile) Epi->Complex Target TARGET: 1-Chloro-3-phenoxypropan-2-ol (Chlorohydrin) Complex->Target Path A: Acid/Amine Salt Cat. (Piperidine HCl) SideProduct Side Product: Px-Glycidyl Ether (Epoxide) Complex->SideProduct Path B: Strong Base (NaOH/KOH) Target->SideProduct Excess Base (-HCl) AmineProduct Derivative: Aryloxypropanolamine (Beta-Blocker) Target->AmineProduct + Isopropylamine (Aminolysis) key Green Path = Desired Synthesis Red Path = Over-reaction

Figure 1: Mechanistic bifurcation in the reaction of phenol with epichlorohydrin. Path A (Green) yields the target chlorohydrin using Piperidine HCl.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Chloro-3-phenoxypropan-2-ol

Objective: Selective synthesis of the chlorohydrin, minimizing glycidyl ether formation. Source Validation: Adapted from PrepChem and ChemicalBook methodologies [1, 2].

Reagents:

  • Phenol (94.0 g, 1.0 mol)[1]

  • Epichlorohydrin (138.8 g, 1.5 mol)[1]

  • Piperidine Hydrochloride (2.0 g, ~1.5 mol%)[1]

  • Solvent: Chloroform (for workup)

  • Acid: Conc. HCl (for workup)

Step-by-Step Methodology:

  • Initiation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Phenol (1.0 eq) and Epichlorohydrin (1.5 eq).

  • Catalysis: Add Piperidine Hydrochloride (2.0 g). The amine salt acts as a phase-transfer agent and proton donor.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Maintain this temperature for 6 hours .

    • Checkpoint: The reaction is exothermic; ensure stable heat dissipation to prevent thermal runaway which favors polymerization.

  • Stripping: Cool the mixture slightly and remove excess epichlorohydrin via vacuum distillation at 100°C.

  • Acid Hydrolysis (Crucial Step): Dissolve the residue in an equal volume of Chloroform.[1] Add excess concentrated HCl and stir vigorously for 30 minutes.

    • Why? This converts any trace glycidyl ether formed back into the chlorohydrin (opening the ring with Cl-).

  • Workup: Separate the organic phase. Wash sequentially with:

    • Water (2 x 100 mL)

    • Saturated NaHCO3 (to remove residual acid/phenol)

    • Brine[2][3]

  • Purification: Dry over anhydrous MgSO4, filter, and evaporate the solvent. Purify the resulting oil via vacuum distillation.

    • Expected Yield: ~60-65%

    • Physical State: Colorless to pale yellow oil.

Protocol B: Synthesis of Chlorphenesin (Carbamate Derivative)

Objective: Conversion of the chlorohydrin core to the muscle relaxant Chlorphenesin. Note: Industrial synthesis often starts from p-chlorophenol and glycidol, but the chlorohydrin pathway is valid for derivatives.

  • Substrate: Start with 3-(4-chlorophenoxy)-1,2-propanediol (hydrolysis of the chlorohydrin).

  • Carbamoylation: React the secondary alcohol with phosgene followed by ammonia, or use urethane exchange.

Biological Activity & SAR[4][5][6]

The biological profile of 1-chloro-3-phenoxypropan-2-ol derivatives is dictated by the substituent on the phenyl ring and the modification of the C1-chloride.

Pharmacological Data Summary[4][6]
Derivative ClassKey Substituent (R)Target MechanismTherapeutic Application
Chlorphenesin 4-Cl (Phenyl) + Carbamate (C1)Central CNS depression; inhibition of polysynaptic reflexesMuscle Relaxant; Cosmetic Preservative
Beta-Blockers 1-Naphthyl / 4-substituted

Adrenergic Receptor Antagonism
Hypertension (e.g., Propranolol)
SPI009 Analog 2,4-dichloro (Phenyl) + AmineMembrane disruption in persister cellsAnti-bacterial (Adjunct therapy)
Antifungals 2,4-di-tert-butylErgosterol biosynthesis inhibition (putative)Anti-Candida / Anti-biofilm
Structure-Activity Relationship (SAR) Visualization

The following decision tree highlights how structural modifications shift the biological activity from CNS modulation to antimicrobial efficacy.

SAR_Logic Core Scaffold Core: 1-Chloro-3-phenoxypropan-2-ol Mod1 Modification: Hydrolysis to Diol -> Carbamate Core->Mod1 Mod2 Modification: Nucleophilic Sub. with Isopropylamine Core->Mod2 Mod3 Modification: Bulky Hydrophobic Groups on Phenol (e.g., 2,4-di-tert-butyl) Core->Mod3 Act1 Activity: Muscle Relaxant / Preservative (e.g., Chlorphenesin) Mod1->Act1 Act2 Activity: Beta-Adrenergic Blockade (e.g., Propranolol) Mod2->Act2 Act3 Activity: Biofilm Inhibition / Anti-Persister (e.g., SPI009) Mod3->Act3

Figure 2: SAR Decision Tree for 3-phenoxypropan-2-ol derivatives.

Key Case Study: SPI009 (Antimicrobial)

Research indicates that amino-alcohol derivatives of this scaffold, specifically 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) , exhibit potent activity against antibiotic-resistant Pseudomonas aeruginosa [3].[4]

  • Mechanism: It directly kills "persister" cells (dormant variants highly tolerant to antibiotics) by membrane permeabilization.

  • Synergy: When used with conventional antibiotics, it lowers the Minimum Inhibitory Concentration (MIC) significantly.

Safety and Handling

  • Toxicity: The chlorohydrin core is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Acute Toxicity: Oral LD50 values for related chlorphenesin compounds suggest moderate toxicity (H302: Harmful if swallowed) [4].

  • Precautions: Epichlorohydrin is a potent alkylating agent and potential carcinogen. All initial coupling reactions must be performed in a fume hood with appropriate respiratory protection.

References

  • PrepChem. "Synthesis of 1-chloro-3-phenoxy-2-propanol." PrepChem.com. Available at: [Link]

  • Liebens, V., et al. (2017). "Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains." Frontiers in Microbiology. Available at: [Link]

  • PubChem. "1-Chloro-3-phenyl-2-propanol Compound Summary." National Library of Medicine. Available at: [Link]

  • Kamal, A., et al. "Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers."[5] PubMed. Available at: [Link]

Sources

in vitro and in vivo studies involving 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: In Vitro and In Vivo Characterization of 1-Chloro-3-phenoxypropan-2-ol (CAS 4769-73-7)

Executive Summary This technical guide provides a comprehensive analysis of 1-Chloro-3-phenoxypropan-2-ol (CAS 4769-73-7), a critical chlorohydrin intermediate used primarily in the synthesis of chiral pharmaceutical actives (APIs), including


-adrenergic blockers and aryloxypropanolamine derivatives.

Critical Distinction: Researchers must distinguish this molecule from Chlorphenesin (CAS 104-29-0), a cosmetic preservative and antifungal agent.

  • 1-Chloro-3-phenoxypropan-2-ol: Chlorine is on the propyl chain. (Intermediate/Impurity context).

  • Chlorphenesin: Chlorine is on the phenyl ring. (Active ingredient context).

  • This guide focuses exclusively on the chlorohydrin intermediate (CAS 4769-73-7).

Part 1: Physicochemical & Structural Profile

1-Chloro-3-phenoxypropan-2-ol serves as a "masked" epoxide. Under physiological or basic conditions, it cyclizes to form Phenyl Glycidyl Ether (PGE) , a reactive alkylating agent. This reactivity dictates its in vitro handling and in vivo toxicity profile.

PropertyValue / DescriptionRelevance to Study Design
CAS Number 4769-73-7Unique Identifier
Molecular Formula C

H

ClO

MW: 186.64 g/mol
Solubility Soluble in organic solvents (DCM, MeOH); Low water solubilityRequires DMSO or Tween-80 for in vitro biological assays.
Reactivity Cyclizes to epoxide at pH > 7.5Critical: Buffer pH must be < 7.0 to maintain stability during assays.
Chirality Contains one stereocenter (C2)Often used as a racemic mixture requiring enzymatic resolution.

Part 2: In Vitro Studies – Synthesis & Kinetic Resolution

In drug development, this molecule is rarely the final target; it is a chiral building block . The primary in vitro studies involve Lipase-Catalyzed Kinetic Resolution to isolate the (R)- or (S)-enantiomer, which are precursors to single-enantiomer drugs.

Enzymatic Kinetic Resolution Protocol

Objective: Isolate (S)-1-Chloro-3-phenoxypropan-2-ol (precursor to (S)-PGE) using Pseudomonas lipase.

  • Rationale: Chemical synthesis produces a racemate.[1] Biocatalysis yields high Enantiomeric Excess (ee > 98%), essential for regulatory compliance of chiral drugs.

  • Mechanism: The lipase selectively acetylates one enantiomer (usually the (R)-form), leaving the (S)-alcohol unreacted.

Workflow Diagram (DOT):

KineticResolution Racemate Racemic 1-Chloro-3-phenoxypropan-2-ol Reaction Stereoselective Transesterification Racemate->Reaction Solvent: MTBE Lipase Lipase (Pseudomonas sp.) + Vinyl Acetate Lipase->Reaction S_Alcohol (S)-Alcohol (Unreacted) Reaction->S_Alcohol High Yield R_Acetate (R)-Acetate (Esterified) Reaction->R_Acetate Cyclization Base Treatment (NaOH) S_Alcohol->Cyclization ChiralEpoxide (S)-Phenyl Glycidyl Ether (Drug Precursor) Cyclization->ChiralEpoxide

Caption: Enzymatic resolution workflow separating the racemic chlorohydrin into chiral precursors for drug synthesis.

Cytotoxicity & Genotoxicity Profiling (Impurity Assessment)

Since chlorohydrins are potential genotoxic impurities (PGIs), they must be screened early.

  • Ames Test (Salmonella typhimurium):

    • Observation: Often weak positive or positive in strains TA100/TA1535 due to in situ formation of the epoxide (PGE).

    • Protocol Note: Conduct with and without S9 metabolic activation.

  • Metabolic Stability Assay (Microsomal Stability):

    • Substrate: 1

      
      M test compound.
      
    • System: Human Liver Microsomes (HLM).

    • Readout: Monitor disappearance of parent and appearance of Phenyl Glycidyl Ether (cyclization) or diol (hydrolysis).

Part 3: In Vivo Studies – Toxicology & Pharmacokinetics

In vivo studies of 1-Chloro-3-phenoxypropan-2-ol primarily focus on its toxicity profile as an impurity or intermediate, rather than therapeutic efficacy.

Toxicokinetics and Metabolism

When administered in vivo, the molecule undergoes two competing pathways:

  • Oxidation: Hydroxylation of the phenyl ring (minor).

  • Dehalogenation/Cyclization: Conversion to Phenyl Glycidyl Ether (PGE), followed by hydration to 3-phenoxy-1,2-propanediol (via Epoxide Hydrolase).

Metabolic Pathway Diagram (DOT):

Metabolism Parent 1-Chloro-3-phenoxypropan-2-ol Epoxide Phenyl Glycidyl Ether (Reactive Intermediate) Parent->Epoxide pH > 7.4 or CYP450 activity Diol 3-Phenoxy-1,2-propanediol (Inactive Metabolite) Epoxide->Diol Epoxide Hydrolase GSH_Adduct Glutathione Conjugate (Excretion) Epoxide->GSH_Adduct GST (Detoxification)

Caption: In vivo metabolic fate showing the activation to epoxide and subsequent detoxification pathways.

Toxicology (Safety Assessment)
  • Acute Toxicity: Chlorohydrins generally exhibit neurotoxicity and antifertility effects (analogous to

    
    -chlorohydrin), though the phenoxy group reduces volatility and alters distribution compared to smaller chlorohydrins.
    
  • Skin Sensitization: The cyclized product (PGE) is a known skin sensitizer (Category 1).

    • In Vivo Model: Local Lymph Node Assay (LLNA) in mice.

    • Result: High stimulation index (SI) expected due to haptenization of proteins by the epoxide.

Part 4: Experimental Protocols

Protocol A: Determination of Chemical Stability (Cyclization Kinetics)

Purpose: To determine the half-life of the chlorohydrin in physiological media before it converts to the reactive epoxide.

  • Preparation: Prepare a 10 mM stock solution of 1-Chloro-3-phenoxypropan-2-ol in Acetonitrile.

  • Incubation: Spike stock into Phosphate Buffered Saline (PBS) at pH 7.4, 37°C, to a final concentration of 100

    
    M.
    
  • Sampling: Aliquot 100

    
    L at t=0, 15, 30, 60, 120 min.
    
  • Quenching: Immediately add 100

    
    L cold Acetonitrile + 0.1% Formic Acid (lowers pH to stop cyclization).
    
  • Analysis: LC-MS/MS (ESI+). Monitor transition for Parent (186 -> 107 Da) and Epoxide (150 -> 94 Da).

  • Calculation: Plot ln[Concentration] vs. time to determine

    
     and 
    
    
    
    .
Protocol B: Lipase-Catalyzed Resolution (Lab Scale)

Purpose: To isolate the chiral (S)-alcohol for drug synthesis.

  • Reaction Mix: Suspend 1.0 g of racemic 1-Chloro-3-phenoxypropan-2-ol in 20 mL Methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add 3 equivalents of Vinyl Acetate.

  • Catalyst: Add 100 mg Pseudomonas cepacia lipase (immobilized).

  • Conditions: Shake at 200 rpm, 30°C for 24-48 hours.

  • Monitoring: Analyze by Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

  • Termination: Filter off the enzyme when (S)-alcohol ee > 99%.

  • Purification: Evaporate solvent and separate (S)-alcohol from (R)-acetate via column chromatography (Silica gel, Hexane/EtOAc).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94300, 1-Chloro-3-phenoxy-2-propanol. PubChem. Available at: [Link]

  • Gotor, V., et al. (2006). "Regioselective Conversion of Unsymmetrical Terminal Epoxides into Vicinal Chlorohydrins Using Dimethoxyboron Chloride." Australian Journal of Chemistry, 59(11), 817-820. Available at: [Link]

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (Discusses lipase resolution of chlorohydrins).
  • Cosmetic Ingredient Review (CIR). (2012). "Safety Assessment of Chlorphenesin as Used in Cosmetics." (Cited for contrast/disambiguation). Available at: [Link]

  • European Chemicals Agency (ECHA). "Registration Dossier: Phenyl Glycidyl Ether." (Relevant for the cyclized metabolite toxicity). Available at: [Link]

Sources

Technical Guide: Bioactivity Screening of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2][3]

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) is a chlorohydrin intermediate, structurally significant as the precursor to Phenyl Glycidyl Ether (PGE) and the muscle relaxant Chlorphenesin .[1][2] Unlike stable drug candidates, this molecule possesses a reactive alkyl chloride tail adjacent to a secondary alcohol.[2]

Critical Screening Directive: The primary challenge in screening this molecule is distinguishing between the bioactivity of the parent chlorohydrin and its spontaneous degradation product, the epoxide (PGE).[3] Under physiological pH (7.4), halohydrins can undergo intramolecular cyclization to form epoxides, which are potent alkylating agents and known mutagens.

Therefore, this guide prioritizes a "Safety-First" screening architecture. We must validate chemical stability before assessing pharmacological efficacy (antifungal or neuromuscular).[1][2]

PropertySpecification
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
Key Moiety Phenoxy ether + Chlorohydrin (Alkyl chloride/Alcohol)
Structural Analogs Chlorphenesin (Muscle Relaxant), Guaifenesin (Expectorant)
Primary Risk Intramolecular Cyclization (Epoxide formation)

Phase I: Chemical Integrity & Stability Profiling

Before any biological assay, you must define the "Bio-Relevant Stability Window."[3]

The chlorohydrin moiety is pH-sensitive.[1][2] In basic or neutral buffers (like PBS at pH 7.4), the hydroxyl group can deprotonate, attacking the adjacent carbon to displace chloride, forming Phenyl Glycidyl Ether (PGE).[3] PGE is a known sensitizer and mutagen.[1][2][4]

Protocol 1.1: pH-Dependent Hydrolysis & Cyclization Assay

Objective: Determine the half-life (


) of the molecule in assay media to ensure you are screening the drug, not the impurity.[1]
  • Preparation: Dissolve 1-Chloro-3-phenoxypropan-2-ol in DMSO (Stock 100 mM).

  • Incubation: Dilute to 100 µM in three buffers:

    • Acetate Buffer (pH 5.0)[1][2]

    • PBS (pH 7.4)[1][2]

    • Tris-HCl (pH 8.0)[1][2]

  • Sampling: Aliquot at

    
    . Quench immediately with acidic acetonitrile.[1][2]
    
  • Analysis: RP-HPLC (C18 Column).

    • Mobile Phase: Water/Acetonitrile (Gradient).[1][2]

    • Detection: UV at 220 nm and 270 nm (Phenoxy absorption).[1][2]

    • Marker: Co-inject Phenyl Glycidyl Ether standard to identify the cyclization peak.[2]

Expert Insight: If


 conversion to epoxide occurs within the assay timeframe (e.g., 2 hours), you must adjust your screening buffer to a slightly acidic pH (pH 6.5) or use a biological buffer with lower nucleophilicity (e.g., HEPES) to prevent artifacts.[1][2]

Phase II: Toxicology & Safety (The "Gatekeeper" Step)

Due to the alkylating potential of the chloropropyl group, genotoxicity is the go/no-go gate.

Protocol 2.1: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: Halohydrins and their epoxide metabolites are electrophilic.[1][2][5][6] They can bind DNA.[1][2] Method: OECD 471 Standard.[1][2]

  • Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitution).[1][2]

  • Metabolic Activation: ± S9 Rat Liver Fraction (to simulate hepatic metabolism).

  • Success Criteria: A negative result (Revertant colonies < 2x control) allows progression to efficacy screening. A positive result classifies the molecule as a mutagenic impurity, halting drug development but validating it as a reactive probe.

Protocol 2.2: Direct Peptide Reactivity Assay (DPRA)

Rationale: To predict skin sensitization potential without animal testing.[1][2] The chlorohydrin may haptenize proteins.[2]

  • Incubation: Incubate test compound with synthetic peptides containing Cysteine or Lysine for 24h.

  • Analysis: Measure peptide depletion via HPLC-UV.

  • Interpretation: High depletion (>13.8%) indicates high reactivity and sensitization risk (covalent binding).[1][2]

Phase III: Pharmacological Efficacy Screening

Assuming the molecule passes safety gates, screen for two primary phenotypes based on structural homology.

Workflow Diagram: The Screening Cascade

ScreeningCascade Start 1-Chloro-3-phenoxypropan-2-ol (Candidate) Stability Phase I: Stability (HPLC) Check for Epoxide Formation Start->Stability ToxGate Phase II: Tox Gate (Ames Test + DPRA) Stability->ToxGate Stable at pH 7.4 Stop STOP: Mutagenic/Unstable Stability->Stop Rapid Cyclization Branch Select Screening Path ToxGate->Branch Non-Mutagenic ToxGate->Stop Mutagenic PathA Path A: Neuromuscular (Muscle Relaxant) Branch->PathA PathB Path B: Antimicrobial (Preservative/Antifungal) Branch->PathB AssayA Ca2+ Flux Assay (Neuronal Cells) PathA->AssayA AssayB MIC Determination (C. albicans / S. aureus) PathB->AssayB

Caption: Decision tree prioritizing chemical stability and genotoxicity before efficacy.

Protocol 3.1: Neuromuscular Activity (Calcium Flux)

Target: Voltage-Gated Calcium Channels (VGCC) or GABA-A modulation (Mephenesin-like mechanism).[1][2] Cell Line: SH-SY5Y (Human Neuroblastoma) or Primary Rat Cortical Neurons.[1][2]

  • Dye Loading: Load cells with Fluo-4 AM (Calcium indicator) for 45 mins.

  • Pre-treatment: Incubate cells with 1-Chloro-3-phenoxypropan-2-ol (0.1 – 100 µM) for 10 mins.

  • Stimulation: Depolarize neurons using KCl (60 mM) or stimulate with Glutamate.[1][2]

  • Readout: Kinetic fluorescence measurement (Ex 494 / Em 516) on a FLIPR or plate reader.

  • Hit Definition: Dose-dependent reduction in peak Ca²⁺ influx compared to vehicle control.[1][2]

Protocol 3.2: Antifungal/Preservative Efficacy (MIC)

Target: Membrane disruption (Phenoxyethanol-like mechanism).[1][2] Organisms: Candida albicans (ATCC 10231), Aspergillus brasiliensis.[1][2][3]

  • Format: 96-well microdilution in Sabouraud Dextrose Broth.

  • Dosing: Serial dilution from 1000 µg/mL down to 1.9 µg/mL.

  • Controls:

    • Positive: Chlorphenesin (known antifungal).[1][2]

    • Negative: 1% DMSO.[1][2]

  • Incubation: 48 hours at 25°C (fungi) or 35°C (yeast).

  • Readout: Visual turbidity or OD600.

Data Interpretation & Troubleshooting

Mechanism of Instability (Visualization)

The following diagram illustrates the critical "False Positive" generator: the formation of the epoxide.

ChemicalReactivity Substrate 1-Chloro-3-phenoxypropan-2-ol (Chlorohydrin) Intermediate Deprotonated Alkoxide Substrate->Intermediate pH > 7.4 (Base) Product Phenyl Glycidyl Ether (Epoxide - TOXIC) Intermediate->Product -Cl (Cyclization) Product->Substrate +HCl (Acidic Hydrolysis)

Caption: The pH-dependent equilibrium. Screening at high pH generates the toxic epoxide.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High toxicity in all cell lines Non-specific alkylation by epoxide impurity.[1][2]Lower assay pH to 6.8; Quantify PGE impurity by HPLC.
Precipitation in media Low solubility of phenoxy lipophile.[1][2]Limit DMSO to 0.5%; Use BSA as a carrier protein.[1][2]
Variable MIC results Volatility or degradation.[1][2]Seal plates tightly; measure concentration post-incubation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97988, 1-Chloro-3-phenoxypropan-2-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Phenyl Glycidyl Ether Standard.[1][2] Retrieved from [Link][1][2]

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link][1][2]

  • Lee, H. et al. (2004). Solvent-free synthesis of glycidyl ethers.[1][2] Chalmers University of Technology.[1][2] Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: 1-Chloro-3-phenoxypropan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-3-phenoxypropan-2-ol (CAS: 4792-82-9) serves as a critical bifunctional "pivot" intermediate in pharmaceutical chemistry.[1] Possessing both a secondary hydroxyl group and a primary alkyl chloride, it acts as the direct precursor to Phenyl Glycidyl Ether (PGE) via dehydrochlorination and as a scaffold for


-adrenergic receptor blockers  via amination.[1]

This guide provides validated protocols for the synthesis, cyclization, and functionalization of this molecule.[1] Unlike standard textbook descriptions, these protocols emphasize process causality—explaining why specific catalysts (e.g., piperidine hydrochloride) and phase-transfer conditions are strictly necessary to maximize yield and suppress polymerization.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecificationNotes
IUPAC Name 1-Chloro-3-phenoxypropan-2-olAlso known as 3-Phenoxy-1-chloro-2-propanol
Molecular Formula

Molecular Weight 186.64 g/mol
Boiling Point 112°C @ 0.6 mmHgHigh vacuum required for distillation
Density 1.2 ± 0.1 g/cm³Denser than water
Solubility Soluble in alcohols, chloroform, tolueneImmiscible with water
Key Hazards Skin/Eye Irritant (Cat 2), Mutagenic PotentialHandle in fume hood with nitrile gloves

Synthetic Pathways Overview

The utility of 1-Chloro-3-phenoxypropan-2-ol lies in its ability to undergo intramolecular Williamson ether synthesis to form epoxides or intermolecular substitution to form amino-alcohols.[1]

SynthesisPath Phenol Phenol CPP 1-Chloro-3-phenoxypropan-2-ol (Target Intermediate) Phenol->CPP Ring Opening (Piperidine HCl, 100°C) Epi Epichlorohydrin Epi->CPP PGE Phenyl Glycidyl Ether (Epoxide) CPP->PGE Cyclization (NaOH, PTC) Amino 1-Amino-3-phenoxypropan-2-ol (Beta-Blocker Motif) CPP->Amino Amination (iPr-NH2, Reflux) PGE->Amino Alt. Route (Ring Opening)

Figure 1: The central role of 1-Chloro-3-phenoxypropan-2-ol in divergent synthesis.

Module 1: Synthesis of the Core Intermediate

Objective: Synthesize 1-Chloro-3-phenoxypropan-2-ol from Phenol and Epichlorohydrin.

Mechanistic Insight

The reaction involves the nucleophilic attack of the phenoxide oxygen on the epoxide ring of epichlorohydrin.[1]

  • Critical Control Point: We use Piperidine Hydrochloride as a catalyst.[1] Unlike strong bases which can cause immediate polymerization of epichlorohydrin, this salt buffers the reaction, facilitating the ring-opening at the less substituted carbon (regioselectivity) while preventing the premature closure of the ring back to the epoxide.[1]

Protocol A: Catalytic Ring Opening
  • Reagent Setup:

    • Phenol: 94.0 g (1.0 mol)[1]

    • Epichlorohydrin: 138.8 g (1.5 mol) [Excess drives kinetics][1]

    • Catalyst: Piperidine Hydrochloride: 2.0 g[1]

  • Reaction:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat to 100°C with vigorous magnetic stirring.

    • Maintain temperature for 6 hours . The mixture will darken slightly.[1]

  • Workup (Purification):

    • Cool the mixture to room temperature.

    • Strip Excess: Remove unreacted epichlorohydrin via rotary evaporation at 100°C (vacuum).[1] Note: Epichlorohydrin is toxic; trap solvent efficiently.

    • Acid Wash: Dissolve the oily residue in 100 mL Chloroform (

      
      ).[1] Add 50 mL conc. HCl and stir for 30 mins. Reason: This converts the piperidine catalyst into a water-soluble salt for removal.[1]
      
    • Separate phases.[1][2] Wash the organic layer with water (

      
      ).[1]
      
    • Dry over anhydrous

      
      , filter, and evaporate solvent.[1][2]
      
  • Isolation:

    • Perform vacuum distillation.[1][2] Collect the fraction boiling at 112°C / 0.6 mmHg .

    • Yield: Expect ~60–65% (approx. 116 g).

Module 2: Cyclization to Phenyl Glycidyl Ether (PGE)

Objective: Convert the chlorohydrin to the epoxide (PGE).[1]

Mechanistic Insight

This is an intramolecular Williamson ether synthesis.[1] The secondary alcohol is deprotonated by NaOH, and the resulting alkoxide displaces the adjacent chloride.

  • Challenge: The reaction is biphasic (organic oil + aqueous base). Without help, the reaction is slow.

  • Solution: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Hydrogen Sulfate (TBAHS) or quaternary ammonium salts to shuttle hydroxide ions into the organic phase.[1]

Protocol B: Biphasic Ring Closure
  • Reagent Setup:

    • 1-Chloro-3-phenoxypropan-2-ol (from Module 1): 18.6 g (0.1 mol)[1]

    • Sodium Hydroxide (NaOH): 30% Aqueous Solution (excess)[1]

    • Toluene: 50 mL

    • PTC: Tetrabutylammonium bromide (TBAB): 0.3 g[1]

  • Reaction:

    • Dissolve the chlorohydrin and TBAB in Toluene.

    • Add NaOH solution dropwise while stirring vigorously at 40–50°C . Caution: Exothermic.

    • Stir for 3 hours. Monitor by TLC (disappearance of chlorohydrin).[1]

  • Workup:

    • Separate the organic layer.[1][2]

    • Wash with brine until neutral pH.[1]

    • Evaporate Toluene.

    • Result: Phenyl Glycidyl Ether (Clear oil).[1][3]

Module 3: Amination (Beta-Blocker Motif Synthesis)

Objective: Synthesize 1-(isopropylamino)-3-phenoxypropan-2-ol. This structure mimics the core pharmacophore of beta-blockers like Propranolol.[1]

Mechanistic Insight

While amines can displace the chloride directly, the reaction proceeds faster and cleaner via the in situ formation of the epoxide (PGE) followed by ring opening.[1] However, if starting strictly from the chlorohydrin without pre-cyclization, a higher temperature is required to drive the displacement.[1]

Protocol C: Direct Aminolysis
  • Reagent Setup:

    • 1-Chloro-3-phenoxypropan-2-ol: 9.3 g (0.05 mol)[1]

    • Isopropylamine: 15 mL (Excess)[1]

    • Solvent: Ethanol (50 mL) or Water (Green chemistry route)

  • Reaction:

    • Combine reagents in a pressure vessel or reflux setup.[1]

    • Heat to Reflux (approx 80°C) for 4–6 hours.

    • Note: If using water as solvent under ultrasound irradiation (Sonochemistry), reaction times can be reduced to <1 hour.[1]

  • Workup:

    • Evaporate ethanol and excess amine under reduced pressure.[1]

    • The residue is the crude amino-alcohol hydrochloride salt (if acid was present) or free base.[1]

    • Recrystallize from Hexane/Ethyl Acetate.

Experimental Workflow Visualization

The following diagram details the critical decision points in the purification of the chlorohydrin intermediate (Module 1).

WorkupLogic Start Crude Reaction Mixture (Phenol + Epi + Catalyst) VacStrip Vacuum Stripping (Remove Excess Epichlorohydrin) Start->VacStrip Dissolve Dissolve in CHCl3 VacStrip->Dissolve AcidWash Acid Wash (HCl) *CRITICAL STEP* Dissolve->AcidWash SepPhase Phase Separation AcidWash->SepPhase Removes Catalyst AqWaste Aqueous Waste (Contains Piperidine salt) SepPhase->AqWaste OrgPhase Organic Phase (Product) SepPhase->OrgPhase Distill Vacuum Distillation (112°C @ 0.6mmHg) OrgPhase->Distill

Figure 2: Purification logic for removing catalytic impurities prior to distillation.[1]

References

  • PrepChem. (n.d.).[1] Synthesis of 1-chloro-3-phenoxy-2-propanol. Retrieved February 1, 2026, from [Link][1]

  • Royal Society of Chemistry. (2015).[1] Synthesis of 1-substituted phenoxypropan-2-one. RSC Advances. Retrieved February 1, 2026, from [Link][1]

  • Google Patents. (2014).[1] CN104592167B - Method for preparing phenyl glycidyl ether.[1] Retrieved February 1, 2026, from [1]

  • National Institutes of Health (NIH). (1989).[1] Phenyl glycidyl ether - IARC Monographs. Retrieved February 1, 2026, from [Link]

Sources

Application Note: Precision Synthesis of Chiral Beta-Blocker Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-Chloro-3-phenoxypropan-2-ol as a Chiral Building Block

Executive Summary

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) is a pivotal chlorohydrin intermediate in the synthesis of aryloxypropanolamine


-adrenergic receptor antagonists (

-blockers).[1] While often available as a racemate, the pharmacological potency of

-blockers typically resides in the (S)-enantiomer (e.g., (S)-Propranolol is ~100x more potent than its R-isomer).

This guide details a high-fidelity chemoenzymatic protocol to resolve racemic 1-chloro-3-phenoxypropan-2-ol into its enantiopure forms. We focus on the production of the (S)-chlorohydrin , which serves as the direct precursor to the bioactive (S)-epoxide and subsequent (S)-


-blockers, utilizing an immobilized lipase-catalyzed kinetic resolution.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
IUPAC Name 1-Chloro-3-phenoxypropan-2-ol
CAS Number 4769-73-7 (Racemic)
Molecular Formula

Molecular Weight 186.64 g/mol
Physical State Viscous Colorless/Pale Yellow Liquid
Boiling Point ~310°C (760 mmHg)
Solubility Soluble in Toluene, DCM, Chloroform, Alcohols
Chiral Center C2 Position (Secondary Alcohol)
Strategic Workflow: Kinetic Resolution & Utilization

The core strategy relies on the kinetic resolution of the racemic chlorohydrin.[2] Lipases (specifically from Pseudomonas fluorescens) exhibit high stereoselectivity for the (R)-enantiomer in transesterification reactions. By using an irreversible acyl donor (vinyl acetate), we selectively convert the (R)-alcohol to its ester, leaving the desired (S)-alcohol unreacted and chemically distinct for separation.

Mechanism of Action
  • Acylation: The lipase catalytic triad (Ser-His-Asp) activates the acyl donor.

  • Discrimination: The chiral pocket of the enzyme accommodates the (R)-enantiomer of the chlorohydrin more favorably than the (S)-enantiomer.

  • Product: The result is a mixture of (R)-Ester (acetylated) and (S)-Alcohol (unreacted).

KineticResolution Racemate Racemic 1-Chloro-3-phenoxypropan-2-ol Intermediate Enzyme-Substrate Complex Racemate->Intermediate Binding Enzyme Immobilized Lipase (Pseudomonas fluorescens) Enzyme->Intermediate Catalysis AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Intermediate R_Ester (R)-Acetate Ester (Converted) Intermediate->R_Ester Fast Reaction (k_fast) S_Alcohol (S)-Alcohol (Unreacted Target) Intermediate->S_Alcohol Slow/No Reaction (k_slow) Byproduct Acetaldehyde (Volatile) Intermediate->Byproduct

Figure 1: Kinetic resolution pathway. The lipase selectively acetylates the (R)-enantiomer, allowing the isolation of the pharmacologically relevant (S)-alcohol.

Protocol 1: Enzymatic Kinetic Resolution

Objective: Isolation of (S)-1-chloro-3-phenoxypropan-2-ol with >98% ee.

Materials
  • Substrate: Racemic 1-Chloro-3-phenoxypropan-2-ol (10 mmol, ~1.87 g).

  • Enzyme: Pseudomonas fluorescens lipase (PFL), immobilized (e.g., Amano Lipase AK or PS-IM).

    • Note: Immobilization (e.g., on Celite or ceramic beads) enhances stability and simplifies filtration.

  • Acyl Donor: Vinyl Acetate (30 mmol, 3 equiv).

    • Why: The byproduct is acetaldehyde, which tautomerizes and does not compete for the reverse reaction, driving equilibrium forward.

  • Solvent: Toluene (anhydrous) or MTBE.

    • Selection: Hydrophobic solvents generally preserve lipase lid-opening conformation better than hydrophilic ones.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.87 g of racemic chlorohydrin in 20 mL of anhydrous toluene.

  • Activation: Add 3.0 mL of Vinyl Acetate.

  • Initiation: Add 200 mg of immobilized PFL.

  • Incubation: Stir the suspension at 30°C at 200 rpm.

    • Critical Control Point: Do not exceed 40°C, as enantioselectivity (E-value) often drops with increasing temperature.

  • Monitoring: Monitor reaction progress via Chiral HPLC (see QC section) every 2 hours.

    • Stop Condition: Terminate reaction when conversion (

      
      ) reaches 50-52% . Pushing beyond 50% ensures high ee for the unreacted (S)-substrate, though yield drops slightly.
      
  • Termination: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme with 5 mL toluene (enzyme can often be recycled 3-5 times).

  • Separation: Evaporate the solvent under reduced pressure.

  • Purification: Separate the (S)-alcohol from the (R)-ester via Flash Column Chromatography (Silica gel; Hexane:Ethyl Acetate 90:10 to 70:30 gradient). The ester elutes first (less polar).

Expected Yield: ~40-45% (theoretical max 50%). Expected Optical Purity: >98% ee (S)-enantiomer.[3][4][2][5]

Protocol 2: Synthesis of (S)-Phenyl Glycidyl Ether

The resolved (S)-chlorohydrin is converted to the epoxide with retention of configuration at the chiral center (since the stereocenter is not the electrophilic site during ring closure).

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g (5.3 mmol) of (S)-1-chloro-3-phenoxypropan-2-ol in 10 mL of THF.

  • Base Treatment: Add 10 mL of 50% w/v NaOH solution (aqueous) and a catalytic amount of Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst.

  • Reaction: Stir vigorously at room temperature for 2-4 hours.

  • Workup: Dilute with diethyl ether (20 mL) and water (10 mL). Separate the organic layer.[3]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Result: (S)-Phenyl Glycidyl Ether (Colorless oil).

Application: Synthesis of (S)-Propranolol

This step demonstrates the utility of the building block.

DrugSynthesis S_Chlorohydrin (S)-1-Chloro-3-phenoxypropan-2-ol (From Protocol 1) S_Epoxide (S)-Phenyl Glycidyl Ether (Epoxide Intermediate) S_Chlorohydrin->S_Epoxide Ring Closure (Retention of Config) Base NaOH / TBAB Base->S_Epoxide Propranolol (S)-Propranolol (Beta-Blocker) S_Epoxide->Propranolol Ring Opening (Regioselective attack at C1) Amine Isopropylamine Amine->Propranolol

Figure 2: Synthesis of (S)-Propranolol. The stereochemistry established in the chlorohydrin is preserved through to the final drug.

Procedure:

  • Reflux the (S)-Phenyl Glycidyl Ether with excess isopropylamine (5 equiv) in methanol for 4-6 hours.

  • Evaporate excess amine and solvent.

  • Recrystallize the hydrochloride salt (using HCl/Ethanol) to obtain (S)-Propranolol HCl.

Quality Control & Analytical Methods

Self-Validating System: To ensure the protocol is working, calculate the Enantiomeric Ratio (E-value) using the conversion (


) and enantiomeric excess of the substrate (

) and product (

).

Target E-value: >50 for a viable commercial process.

HPLC Method (Chiral):

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenoxy chromophore).

  • Retention Times (Approx):

    • (S)-Alcohol: ~12 min

    • (R)-Alcohol: ~15 min

    • (Note: Verify with racemic standard first).

References
  • Kapoor, M., et al. "Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers."[6] Bioorganic Chemistry, 2003. Link

  • Sonia, S., et al. "Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase."[7] RSC Advances, 2017. Link

  • Biotransformation Group. "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers." Molecules, 2024.[1][7][8] Link

  • PubChem. "1-Chloro-3-phenyl-2-propanol Compound Summary."[9] National Library of Medicine. Link

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched β-Blockers." Tetrahedron: Asymmetry, 2007. (Contextual grounding for lipase choice).

Sources

Application Note: Experimental Protocols for 1-Chloro-3-phenoxypropan-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) serves as a critical "switch" intermediate in the synthesis of pharmaceutical actives, particularly muscle relaxants (e.g., Chlorphenesin) and


-adrenergic blockers.[1] Its reactivity is defined by the competition between the secondary hydroxyl group and the alkyl chloride. This application note details three distinct protocols: Base-Induced Cyclization (Epoxidation) , Hydrolytic Conversion to Diols , and Aminolysis .[1] We provide optimized conditions to control chemoselectivity, minimizing polymerization side-reactions.

Molecular Profile & Handling

Before initiating workflows, operators must understand the electrophilic nature of the substrate.

PropertySpecificationOperational Note
Molecular Weight 186.63 g/mol
Appearance Colorless to pale yellow oilViscosity decreases significantly upon warming >35°C.
Solubility Ethanol, Chloroform, EtherLimited water solubility; biphasic systems often required.[1]
Reactivity Class Bifunctional Electrophile/NucleophileThe C-Cl bond is activated by the neighboring -OH group, facilitating intramolecular displacement.[1]
Storage 2-8°C, Inert AtmosphereHygroscopic; moisture can induce slow hydrolysis to the diol.[1]

Safety Warning: This compound and its epoxide derivatives are potential alkylating agents.[1] Use double-gloving (Nitrile/Laminate) and work within a certified fume hood.[1]

Reaction Landscape & Causality

The reactivity of 1-Chloro-3-phenoxypropan-2-ol is dictated by pH and solvent polarity.[1] The following diagram illustrates the divergent pathways controlled by experimental conditions.

ReactionLandscape Substrate 1-Chloro-3-phenoxypropan-2-ol (Chlorohydrin) Epoxide Phenyl Glycidyl Ether (Epoxide) Substrate->Epoxide NaOH (aq/org) < 40°C Cyclization Diol 3-Phenoxy-1,2-propanediol (Hydrolysis Product) Substrate->Diol NaOH/H2O > 80°C Hydrolysis Amine 1-Amino-3-phenoxypropan-2-ol (Beta-Blocker Core) Substrate->Amine R-NH2 Heat (via Epoxide) Epoxide->Diol H3O+ or OH- Ring Opening Epoxide->Amine R-NH2 Nucleophilic Attack

Figure 1: Divergent reaction pathways.[1][2] The chlorohydrin acts as a precursor to epoxides (mild base) or diols (strong hydrolysis).[1]

Protocol A: Cyclization to Phenyl Glycidyl Ether

Objective: Isolate the epoxide intermediate without hydrolyzing it. Mechanism: Intramolecular Williamson ether synthesis.[1] The base deprotonates the alcohol, and the resulting alkoxide displaces the chloride.

Reagents & Stoichiometry[1]
  • 1-Chloro-3-phenoxypropan-2-ol (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 20% aq solution (1.2 eq)[1]

  • Toluene or Dichloromethane (DCM) (Solvent volume: 5 mL per gram of substrate)[1]

  • Phase Transfer Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.05 eq)[1]

Step-by-Step Methodology
  • Biphasic Setup: Dissolve the substrate in Toluene. The non-polar solvent protects the formed epoxide from aqueous hydrolysis.

  • Controlled Addition: Cool the solution to 15–20°C . Add the 20% NaOH solution dropwise over 30 minutes.

    • Why? The reaction is exothermic. Temperatures >45°C promote hydrolysis of the epoxide ring to the diol [1].

  • Agitation: Stir vigorously for 3–5 hours. If using TBAB, reaction time may decrease to 1–2 hours.[1]

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). Look for the disappearance of the starting material (lower Rf) and appearance of the epoxide (higher Rf).[1]

  • Workup: Separate the organic layer.[1][3] Wash with water (2x) and brine (1x).[1] Dry over anhydrous

    
    .[1]
    
  • Isolation: Evaporate solvent under reduced pressure. The product is usually a stable oil.

Critical Checkpoint: If the pH of the aqueous layer drops significantly, the reaction has stalled. Maintain pH > 12.[1]

Protocol B: Hydrolysis to 3-Phenoxy-1,2-propanediol

Objective: Full conversion to the diol (precursor to muscle relaxants like Chlorphenesin).[1] Mechanism:


 displacement of chloride by hydroxide, or ring-opening of the transient epoxide.[1]
Reagents & Stoichiometry[1]
  • 1-Chloro-3-phenoxypropan-2-ol (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 15% aq solution (2.5 eq)[1]

  • Ethanol (Co-solvent)[1]

Step-by-Step Methodology
  • Solvation: Mix the substrate in Ethanol (3 mL/g).

  • Alkaline Hydrolysis: Add aqueous NaOH. The mixture should be homogenous or slightly cloudy.

  • Reflux: Heat the mixture to 80–90°C (Reflux) for 6–10 hours.

    • Why? Unlike Protocol A, heat is required to drive the reaction past the epoxide stage and open the ring with water [2].

  • Neutralization: Cool to room temperature. Adjust pH to 7.0 using dilute HCl.

    • Note: Acidification is crucial to protonate the alkoxides before extraction.

  • Crystallization/Extraction:

    • Method 1 (High Purity): Cool the neutralized solution to 0–5°C. The diol may crystallize out (if concentration is high).

    • Method 2 (Standard): Evaporate ethanol, extract aqueous residue with Ethyl Acetate.[1]

  • Purification: Recrystallize from water/ethanol if necessary.

Protocol C: Aminolysis (Beta-Blocker Synthesis)

Objective: Introduction of an amine (e.g., isopropylamine) to the core.[1] Mechanism: The amine acts as the nucleophile. The reaction proceeds predominantly via the in situ formation of the epoxide, followed by ring opening at the least hindered carbon.

Reagents
  • 1-Chloro-3-phenoxypropan-2-ol (1.0 eq)[1]

  • Amine (e.g., Isopropylamine) (3.0 – 5.0 eq)[1]

  • Solvent: Methanol or Isopropanol

  • Catalyst:

    
     (1.0 eq)[1]
    
Step-by-Step Methodology
  • Preparation: Dissolve substrate in Methanol. Add

    
    .
    
    • Why Carbonate? It scavenges the HCl generated during the initial cyclization to the epoxide, preventing acid-catalyzed polymerization [3].

  • Amine Addition: Add excess amine.

    • Why Excess? To prevent the product (a secondary amine) from reacting with another molecule of starting material (dimerization).[1]

  • Thermal Cycle: Heat to 50–60°C in a sealed vessel (pressure tube recommended for volatile amines) for 12 hours.

  • Workup: Evaporate volatiles (excess amine and solvent). Dissolve residue in dilute HCl (converts product to water-soluble salt), wash with ether (removes unreacted neutral organics), then basify aqueous layer with NaOH and extract product into DCM.[1]

Analytical Validation

Trust but verify. Use these parameters to validate your product identity.

AnalyteMethodDiagnostic Signal
Starting Material 1H NMR (

)
Multiplet at

4.1-4.2 ppm (CH-OH).[1]
Epoxide (Protocol A) 1H NMR (

)
Distinct multiplets at

2.7-2.9 ppm (Epoxide ring protons).[1] Disappearance of OH signal.
Diol (Protocol B) HPLC (C18)Shift to lower retention time (more polar). Broad OH stretch in IR (~3350 cm⁻¹).[1]
Amine (Protocol C) MS (ESI+)M+1 peak corresponding to [Substrate - Cl + Amine + H].[1]
Mechanism of Epoxide Formation (Visualization)

Understanding the transition state is key to troubleshooting Protocol A.[1]

Mechanism Step1 Step 1: Deprotonation OH + NaOH -> O- Na+ + H2O Step2 Step 2: Intramolecular Attack O- attacks C-Cl bond (Backside) Step1->Step2 Fast Equilibrium Step3 Step 3: Ring Closure Chloride leaves -> Epoxide formed Step2->Step3 Rate Limiting Step

Figure 2: Mechanistic flow of base-catalyzed cyclization.

References

  • PrepChem. "Synthesis of 1-chloro-3-phenoxy-2-propanol."[1] PrepChem.com.[1] Accessed October 2023.[1][4] Link

  • Google Patents. "CN111056928A - Method of synthesizing chlorphenesin."[1] Google Patents.[1] Accessed October 2023.[1][4] Link

  • Kamal, A., et al. "Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers."[1][5] PubMed.[1] Accessed October 2023.[1][4] Link

Sources

Application Note: Precision Quantification of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated framework for the quantification of 1-Chloro-3-phenoxypropan-2-ol (CPP) . This compound (CAS: 4769-73-7) is a critical chlorohydrin intermediate formed during the alkylation of phenol with epichlorohydrin.[1] Due to its alkylating potential and structural similarity to known genotoxins (e.g., 3-MCPD), its control at trace levels is a regulatory imperative in drug substance synthesis and cosmetic preservative analysis.[1]

From Raw Material Assay to Trace Impurity Profiling

Introduction & Scientific Context

1-Chloro-3-phenoxypropan-2-ol (CPP) is the primary intermediate in the synthesis of 3-phenoxy-1,2-propanediol and related pharmaceutical excipients.[1] Its presence indicates incomplete hydrolysis or side-reactions involving epichlorohydrin.[1]

  • Molecular Weight: 186.63 g/mol

  • Key Structural Feature: The chlorohydrin moiety (–CH(OH)–CH2Cl) poses a risk of epoxide formation in vivo, necessitating sensitive monitoring.[1]

  • Analytical Challenge: While the phenoxy group provides UV absorbance (unlike aliphatic chlorohydrins), the molecule's polarity and potential for thermal degradation require careful method selection.[1]

Analytical Decision Matrix

The choice of method depends on the required Limit of Quantitation (LOQ) and matrix complexity.[1]

MethodSelection cluster_matrix Matrix Considerations Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc > 0.1% (Assay/Purity) ConcCheck->HighConc High Level TraceConc < 100 ppm (Impurity/PGI) ConcCheck->TraceConc Trace Level MethodA Method A: RP-HPLC-UV (Robust, Cost-effective) HighConc->MethodA MethodB Method B: LC-MS/MS or GC-MS (High Sensitivity, Specificity) TraceConc->MethodB Complex Complex Matrix (e.g., Plasma, Cream) TraceConc->Complex Complex->MethodB Simple Simple Matrix (e.g., API Powder)

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Protocol A: RP-HPLC-UV (Routine Assay)

Objective: Quantification of CPP in bulk synthesis mixtures or raw materials (Purity > 98%). Principle: Reversed-Phase Chromatography utilizing the strong π-π interaction of the phenoxy ring with C18 stationary phases.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped C18 prevents peak tailing caused by the hydroxyl group interacting with silanols.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of residual phenols, sharpening peaks.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Provides lower backpressure and sharper peaks than Methanol for this aromatic ether.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to ensure optimal Van Deemter performance.[1]
Detection UV @ 220 nm (Quant) & 270 nm (ID)220 nm offers max sensitivity; 270 nm is specific to the phenoxy chromophore (secondary check).[1]
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 10 µLStandard loop size to prevent column overload.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold (Equilibration)
2.020Start Elution
12.080Linear Gradient (Elute CPP)
15.080Wash Lipophilic Impurities
15.120Return to Initial
20.020Re-equilibration
Sample Preparation (Standard)
  • Stock Solution: Weigh 50.0 mg of CPP Reference Standard into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A/B (50:50). (Conc: 100 µg/mL).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection. Note: Do not use Nylon filters as they may adsorb the phenoxy moiety.[1]

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantifying CPP at ppm levels (1–100 ppm) in drug substances or cosmetic formulations. Principle: Electrospray Ionization (ESI) in Positive Mode using Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters
  • Ion Source: ESI Positive (ESI+)

  • Precursor Ion: m/z 187.1 [M+H]⁺ (based on ³⁵Cl isotope)[1]

  • Mode: MRM (Multiple Reaction Monitoring)[1]

TransitionPrecursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
Quantifier 187.194.115QuantCleavage of ether bond (Phenol ion [C₆H₆O]⁺)
Qualifier 1 187.177.025IDPhenyl ring fragment [C₆H₅]⁺
Qualifier 2 187.157.110IDGlycidyl/Propyl fragment

Note: Monitor the ³⁷Cl isotope transition (189.1 -> 94.[1]1) to confirm chlorine presence if matrix interference is suspected.[1]

UHPLC Conditions (for MS)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Steep gradient (5% B to 95% B in 5 mins) to maximize peak height for trace detection.

Method Validation Criteria (ICH Q2)

To ensure the method is "fit for purpose," the following validation parameters must be met.

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Trace)
Specificity No interference at RT of CPP (> 1.5 resolution)No peak in blank at MRM transition
Linearity (R²) > 0.999 (Range: 80-120%)> 0.99 (Range: LOQ to 150% limit)
Accuracy (Recovery) 98.0% – 102.0%80.0% – 120.0%
Precision (RSD) < 1.0% (n=6)< 10.0% (n=6)
LOD/LOQ N/AS/N > 3 (LOD), S/N > 10 (LOQ)

Troubleshooting & Scientific Insights

Stability of Chlorohydrins

CPP contains a secondary alcohol and a primary alkyl chloride.[1] Under highly alkaline conditions (pH > 10), it will cyclize to form phenyl glycidyl ether (PGE) .[1]

  • Action: Ensure all diluents and mobile phases are pH < 7.0.

  • Verification: If a new peak appears at a longer retention time (more hydrophobic) and the CPP peak decreases, check for epoxide formation.[1]

Sample Matrix Interference

In cosmetic creams containing phenoxyethanol, the preservative peak may elute close to CPP.[1]

  • Resolution: Phenoxyethanol lacks the chlorine atom.[1]

    • In HPLC: Use the gradient hold at 20% B to separate the more polar chlorohydrin from the alcohol.[1]

    • In MS: Phenoxyethanol (MW 138) has no crosstalk with the 187 transition.[1]

Workflow Sample Sample (Solid/Liquid) Extract Extraction (MeCN/H2O 50:50) Sample->Extract Dissolve Filter Filter (0.22 µm PTFE) Extract->Filter Remove Particulates Inject Inject to LC System Filter->Inject Sep Separation (C18 Column) Inject->Sep Detect Detection (UV or MS/MS) Sep->Detect

Figure 2: Generalized sample preparation and analysis workflow.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20774, 1-Chloro-3-phenoxy-2-propanol.[1] Retrieved from [Link][1]

  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency (2016). Assessment report on chlorphenesin.[1] (Contextual reference for impurity limits in related compounds). Retrieved from [Link]

  • Wenzl, T., et al. (2006). Analytical methods for the determination of 3-MCPD and esters.[1] (Methodological basis for chlorohydrin analysis). Retrieved from [Link][1]

Sources

Advanced GC-MS Profiling of 1-Chloro-3-phenoxypropan-2-ol and Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) is a critical intermediate in the synthesis of muscle relaxants like Chlorphenesin Carbamate .[1][2] Its synthesis—typically involving the ring-opening of Epichlorohydrin (ECH) by Phenol —creates a complex matrix of potential impurities ranging from highly volatile genotoxins to high-molecular-weight dimers.[1][2]

This guide moves beyond standard pharmacopeial testing, offering a dual-stream GC-MS workflow :

  • Headspace (HS-GC-MS): Strictly for the quantification of Epichlorohydrin (a mutagenic alkylating agent) to meet ICH M7 requirements.[1][2]

  • Derivatization-Liquid Injection (GC-MS): For the profiling of the main product, unreacted phenol, and non-volatile side products (dimers and regioisomers).

The "Why" Behind the Method
  • Thermal Instability: The target molecule and its hydroxylated impurities contain active -OH groups.[1][2] Direct injection often leads to peak tailing and thermal degradation in the injector port. Silylation (BSTFA) is mandatory to cap these polar groups, ensuring symmetric peaks and reproducible quantification.

  • Genotoxicity Control: Epichlorohydrin is a Class 2B carcinogen.[2][3] Standard liquid injection often results in its loss during solvent evaporation or co-elution with solvent fronts.[2] Headspace analysis eliminates these risks, providing a "clean" extraction of volatiles.

Impurity Profiling & Origin Analysis

Understanding the synthesis pathway is the first step in method design. The reaction environment (often catalyzed by bases or quaternary ammonium salts) dictates the impurity profile.

Synthesis & Impurity Pathway Diagram[1][2]

ImpurityPathway Phenol Phenol (Starting Material) Reaction Catalytic Ring Opening Phenol->Reaction ECH Epichlorohydrin (Genotoxic Alkylator) ECH->Reaction DCP 1,3-Dichloro-2-propanol (Side Reaction with HCl) ECH->DCP + HCl (trace) Target 1-Chloro-3-phenoxypropan-2-ol (Main Intermediate) Reaction->Target Major Path Regio 2-Chloro-3-phenoxypropan-1-ol (Impurity D: Regioisomer) Reaction->Regio Minor Path Dimer 1,3-Diphenoxy-2-propanol (Impurity C: Dimer) Target->Dimer + Excess Phenol

Figure 1: Reaction pathway illustrating the origin of key impurities. Note that 1,3-Diphenoxy-2-propanol forms when the product reacts further with excess phenol.[2]

Protocol A: Headspace GC-MS for Epichlorohydrin (GTI)

Objective: Quantify residual Epichlorohydrin (ECH) at ppm levels (Limit: NMT 5 ppm usually, depending on daily dose).

Reagents & Standards
  • Diluent: Dimethyl Sulfoxide (DMSO) or Water (depending on solubility; DMSO is preferred for organic intermediates).

  • Internal Standard (IS): Fluorobenzene or d5-Epichlorohydrin.[1][2]

Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Single Quadrupole is sufficient for SIM.[1][2]
Headspace Mode Loop / TrapLoop ensures precise volume transfer.[2]
Incubation Temp 80 °CHigh enough to volatilize ECH, low enough to prevent degradation.
Incubation Time 20 minEnsures equilibrium between liquid and gas phase.
Column DB-624 or Rtx-624 (30m x 0.25mm, 1.4µm)"624" phase is designed for volatiles; thick film focuses low-boilers.[1][2]
Injector Temp 200 °CSplit ratio 10:1 to maintain peak shape.[2]
Oven Program 40°C (3 min)

10°C/min

220°C
Low initial temp is critical for ECH retention.
MS Mode SIM (Select Ion Monitoring)Target Ions: 57 (Quant), 49, 62 (Qual).
Workflow
  • Sample Prep: Weigh 100 mg of sample into a 20 mL HS vial. Add 5 mL of Diluent containing IS. Seal immediately.

  • Calibration: Prepare a 6-point curve (0.1 ppm to 10 ppm) in the same matrix.

  • Analysis: Inject using HS parameters. Monitor m/z 57 for ECH.

Protocol B: Derivatization GC-MS for Impurity Profiling

Objective: Profile Phenol, 1-Chloro-3-phenoxypropan-2-ol, Dimer, and Regioisomers.[1][2] Critical Step: Silylation converts polar -OH groups to Trimethylsilyl (TMS) ethers, increasing volatility and thermal stability.[1][2]

Derivatization Chemistry

[1][2]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[2]

  • Solvent: Pyridine (acts as an acid scavenger and catalyst).

Instrumentation Parameters
ParameterSettingRationale
Column Rtx-5MS or HP-5MS (30m x 0.25mm, 0.25µm)5% Phenyl phase separates non-polar TMS derivatives effectively.[1][2]
Injector 250 °C, Split 20:1High split prevents column overload from the main component.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[2]
Oven Program 60°C (1 min)

10°C/min

300°C (Hold 5 min)
Slow ramp separates regioisomers; high final temp elutes the Dimer.
Transfer Line 280 °CPrevents condensation of high-boiling dimers.[1][2]
MS Mode Scan (m/z 35–600)Full scan required for unknown impurity identification.
Step-by-Step Protocol
  • Preparation: Dissolve 10 mg of sample in 1 mL of Pyridine.

  • Derivatization: Add 200 µL of BSTFA (with 1% TMCS).

  • Reaction: Vortex and incubate at 70°C for 30 minutes. (Visual check: Solution should remain clear).

  • Injection: Inject 1.0 µL directly into the GC.

Data Interpretation (TMS Derivatives)
  • Phenol-TMS: Elutes early (~5-7 min). Molecular ion

    
     visible.[2]
    
  • Target-TMS: Major peak. Look for characteristic [M-15] (loss of methyl) and [M-35] (loss of Cl) fragments.[2]

  • Dimer-TMS: Elutes late (>20 min). High molecular weight.[2]

  • Regioisomer: Typically elutes just before or after the main peak with a similar mass spectrum but different ratio of fragment ions.

Validation & System Suitability

To ensure "Trustworthiness," every run must pass these criteria:

System Suitability Criteria (SSC)
  • Resolution (

    
    ):  > 1.5 between Phenol and solvent front (Protocol A) or Phenol-TMS and nearest impurity (Protocol B).
    
  • Sensitivity: S/N > 10 for the LOQ standard (typically 0.5 ppm for ECH).

  • Tailing Factor: < 1.5 for the Main Product (indicates successful derivatization).

Method Validation Summary Table
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of impuritiesPass
Linearity (

)

0.999
Recovery (Accuracy) 80% – 120% at spike levels95%
Precision (RSD)

(n=6)
2.1%
LOD (Epichlorohydrin) S/N

3
0.05 ppm

Analytical Decision Tree

DecisionTree Start Sample: 1-Chloro-3-phenoxypropan-2-ol Goal Define Analytical Goal Start->Goal Volatiles Protocol A: Headspace GC-MS Goal->Volatiles Genotoxins (ECH) Profiling Protocol B: Derivatization GC-MS Goal->Profiling Purity & Side Products Action1 Quantify ECH < 5 ppm Volatiles->Action1 Use SIM Mode Action2 Quantify Phenol, Dimer, Isomers Profiling->Action2 Use BSTFA/TMCS

Figure 2: Decision tree for selecting the appropriate analytical protocol based on impurity type.

References

  • ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • European Pharmacopoeia (Ph.[2] Eur.). Chlorphenesin Carbamate Monograph. (General methods for chlorohydrin analysis).

  • Schuhmacher, R., et al. (2005).[4] "A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water." Analytical and Bioanalytical Chemistry. Link

  • Shimadzu Application News. (2012). "Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients - Analysis of Alkyl Halides." Link

  • PrepChem. "Synthesis of 1-chloro-3-phenoxy-2-propanol." (For understanding impurity origins). Link

Sources

laboratory handling and storage of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) is a critical chlorohydrin intermediate used extensively in the synthesis of pharmaceutical agents, particularly muscle relaxants (e.g., Chlorphenesin) and


-adrenergic receptor antagonists (beta-blockers).[1][2] While chemically versatile, its dual functionality—containing both a secondary alcohol and an alkyl chloride—presents specific stability challenges.

This guide provides a rigorous framework for the handling, storage, and synthetic application of this compound.[3] It emphasizes the mitigation of spontaneous epoxide reversion under basic conditions and details a self-validating protocol for its conversion into amino-alcohol derivatives.

Physicochemical Profile

Data consolidated for rapid reference.

ParameterSpecificationNotes
IUPAC Name 1-Chloro-3-phenoxypropan-2-ol
CAS Number 4769-73-7
Molecular Formula

Molecular Weight 186.63 g/mol
Physical State Viscous Liquid / Low-melting SolidPure form often crystallizes near RT.
Density 1.198 g/cm³ (approx.)
Boiling Point ~309°C (760 mmHg)Decomposes at high heat.
Solubility DCM, Ethanol, Ethyl AcetatePoorly soluble in water.[4][5]
pKa ~13 (Alcoholic -OH)
Key Impurity Phenyl Glycidyl Ether (Epoxide)Formed via base-catalyzed ring closure.

Critical Safety & Stability Logic

The "Hidden Epoxide" Hazard: Researchers must treat 1-Chloro-3-phenoxypropan-2-ol not merely as a stable alkyl chloride, but as a "masked" epoxide. Under basic conditions (pH > 8) or in the presence of nucleophiles, the alkoxide intermediate can displace the chloride, reverting to Phenyl Glycidyl Ether (CAS 122-60-1) . This epoxide is a sensitizer and a potential alkylating agent.

Stability Visualization (DOT): The following diagram illustrates the degradation pathways dependent on storage conditions.

StabilityLogic Compound 1-Chloro-3-phenoxypropan-2-ol (Target) Base Basic pH / Heat Compound->Base Acid Acidic Moisture Compound->Acid Epoxide Phenyl Glycidyl Ether (Sensitizer/Alkylator) Base->Epoxide Intramolecular Cyclization (SN2) Diol Chlorphenesin (Hydrolysis Product) Acid->Diol Hydrolysis (Cl displacement) Epoxide->Diol Ring Opening (in presence of H2O)

Figure 1: Stability logic showing the divergent degradation pathways based on environmental pH and moisture.

Storage & Handling Protocol

Storage Conditions

To maintain purity >98% and prevent autocatalytic degradation:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen can induce radical oxidation at the benzylic-like ether position.

  • Temperature: Refrigerate at 2°C – 8°C . While the compound is stable at room temperature for short periods, long-term storage requires cooling to inhibit HCl elimination.

  • Container: Use amber glass vials with Teflon-lined caps. Avoid metal containers (Fe/Al), which can catalyze Friedel-Crafts type side reactions or polymerization.

Handling Precautions
  • PPE: Nitrile gloves (double-gloved recommended due to permeation risk of the potential epoxide impurity), safety goggles, and lab coat.

  • Ventilation: All operations must be performed in a certified chemical fume hood.

  • Spill Management: Do not neutralize spills with strong bases (e.g., NaOH), as this generates the more volatile and toxic epoxide. Absorb with vermiculite and dispose of as halogenated waste.

Application Protocol: Amination to -Blocker Intermediates

Objective: To demonstrate the utility of 1-Chloro-3-phenoxypropan-2-ol in synthesizing a secondary amine derivative (a core pharmacophore of beta-blockers) while managing the epoxide equilibrium.

Context: The synthesis of phenoxypropanolamines often proceeds via the epoxide. However, using the chlorohydrin directly with an excess of amine can be advantageous to control exotherms and reduce oligomerization.

Reagents
  • Substrate: 1-Chloro-3-phenoxypropan-2-ol (1.0 eq)

  • Nucleophile: Isopropylamine (3.0 – 5.0 eq) [Excess acts as base and solvent]

  • Solvent: Ethanol or Isopropanol (Anhydrous)

  • Catalyst: None required (Autocatalytic)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Chloro-3-phenoxypropan-2-ol (10 mmol, 1.87 g) in Ethanol (15 mL).

  • Addition: Add Isopropylamine (50 mmol, ~4.3 mL) dropwise at room temperature.

    • Note: A slight exotherm may occur as the amine neutralizes trace HCl.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Mechanistic Insight: The reaction proceeds via an in situ formation of the epoxide followed by rapid ring-opening by the amine. The excess amine drives the equilibrium forward and scavenges the released HCl (forming isopropylammonium chloride).

  • Monitoring (Self-Validation):

    • Perform TLC (SiO2, 5% MeOH in DCM).

    • Endpoint: Disappearance of the chlorohydrin spot (

      
      ) and appearance of the more polar amino-alcohol (
      
      
      
      ).
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

    • The residue will contain the product and isopropylammonium chloride salt.

    • Dissolve residue in DCM (20 mL) and wash with 1M NaOH (10 mL) to liberate the free base.

    • Dry organic layer over

      
      , filter, and evaporate.
      
Synthetic Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 1-Chloro-3-phenoxypropan-2-ol + Isopropylamine (Excess) Heat Heat to 60°C (4-6h) In Situ Epoxide Formation Start->Heat Intermediate Transient Epoxide Species Heat->Intermediate HCl Elimination Product Crude Amino-Alcohol + Amine-HCl Salt Intermediate->Product Ring Opening Workup Base Wash (NaOH) Phase Separation Product->Workup Final Final Product: 1-(isopropylamino)-3-phenoxypropan-2-ol Workup->Final

Figure 2: Synthetic workflow for the amination of the chlorohydrin intermediate.

Analytical Validation

To ensure the integrity of the starting material before use, the following analytical checks are recommended:

  • 1H NMR (CDCl3):

    • Look for the characteristic doublet of the

      
       protons around 
      
      
      
      3.6–3.8 ppm.
    • Degradation Check: The disappearance of these signals and the appearance of multiplets around

      
       2.7–2.9 ppm indicates cyclization to the epoxide (Phenyl Glycidyl Ether).
      
  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV at 220 nm (Phenoxy absorption).

    • Note: The chlorohydrin will elute after the diol (Chlorphenesin) but before the epoxide or potential dimers.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94300, 1-Chloro-3-phenoxypropan-2-ol. Retrieved from [Link]

  • Olin Epoxy. (2021). Epichlorohydrin: Manual for Safe Handling and Storage. (Referenced for general chlorohydrin/epoxide safety protocols). Retrieved from [Link]

  • Sharghi, H., & Massah, A. R. (2004). Reaction of Epoxides with Amines. Journal of the Iranian Chemical Society.

Sources

use of 1-Chloro-3-phenoxypropan-2-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Chloro-3-phenoxypropan-2-ol as a Multifunctional Pharmaceutical Scaffold

Abstract

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) serves as a critical "chlorohydrin linker" in the synthesis of two major pharmaceutical classes: aryloxypropanolamine


-adrenergic blockers  and carbamate-based centrally acting muscle relaxants . This application note details the optimized synthesis of this intermediate from phenol and epichlorohydrin and provides validated protocols for its downstream conversion into bioactive pharmacophores. We present a self-validating workflow that emphasizes impurity control and yield maximization.

Chemical Architecture & Reactivity Profile

The utility of 1-Chloro-3-phenoxypropan-2-ol lies in its bifunctional nature. It contains a stable ether linkage (resistant to hydrolysis) and a reactive chlorohydrin moiety.

  • The "Hinge" Effect: The molecule acts as a 3-carbon spacer.

  • Reactivity Switch:

    • Path A (Basic Conditions): Intramolecular cyclization to the epoxide (glycidyl ether), which is highly susceptible to nucleophilic attack by amines (synthesis of

      
      -blockers).
      
    • Path B (Hydrolysis): Conversion to the vicinal diol (synthesis of muscle relaxants/preservatives).

Reactivity Diagram (DOT Visualization)

ReactivityProfile Phenol Phenol + Epichlorohydrin Intermediate 1-Chloro-3-phenoxypropan-2-ol (The Chlorohydrin Scaffold) Phenol->Intermediate Lewis Acid Cat. 100°C Epoxide 1,2-Epoxy-3-phenoxypropane Intermediate->Epoxide NaOH/aq Cyclization BetaBlocker Aryloxypropanolamines (Beta-Blocker Analogs) Intermediate->BetaBlocker Direct Displacement (Minor Path) Diol 3-Phenoxy-1,2-propanediol Intermediate->Diol H2O/H+ Hydrolysis Epoxide->BetaBlocker R-NH2 (Amination) Carbamate Carbamate Derivatives (Muscle Relaxants) Diol->Carbamate Phosgene/NH3 or Urea

Figure 1: Divergent synthetic pathways utilizing the chlorohydrin scaffold.

Protocol A: High-Purity Synthesis of the Intermediate

Objective: Synthesis of 1-Chloro-3-phenoxypropan-2-ol from Phenol.

This protocol uses a Lewis base catalyst to open the epichlorohydrin ring selectively.

Reagents:

  • Phenol (99%)

  • Epichlorohydrin (1.5 equivalents)[1]

  • Catalyst: Piperidine Hydrochloride or Triethylamine (TEA)

  • Solvent: None (Neat reaction) or Toluene

Step-by-Step Methodology:

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge 1.0 mol (94 g) of Phenol and 2.0 g of Piperidine Hydrochloride.

  • Addition: Heat the mixture to 95–100°C. Add 1.5 mol (138.8 g) of Epichlorohydrin dropwise over 60 minutes.

    • Expert Insight: Slow addition prevents the polymerization of epichlorohydrin, a common side reaction that creates gummy residues.

  • Reaction: Stir vigorously at 100°C for 6 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Disappearance of phenol indicates completion.

  • Workup: Cool to room temperature. Distill off excess epichlorohydrin under reduced pressure (vacuum).[1]

  • Purification: Dissolve residue in Chloroform (or DCM). Wash with 0.1M HCl (to remove catalyst) followed by water. Dry over

    
    .
    
  • Isolation: Evaporate solvent. The product is obtained as a colorless oil.[2]

    • Yield: ~62–65%[1]

    • Purity: >95% (GC).[3]

Protocol B: Synthesis of -Blocker Pharmacophores (Amination)

Objective: Conversion of the chlorohydrin to a secondary amine (Propranolol analog model).

While industrial routes often isolate the epoxide, using the chlorohydrin directly in a "one-pot" cyclization-amination sequence is efficient for library generation.

Reagents:

  • 1-Chloro-3-phenoxypropan-2-ol (from Protocol A)

  • Isopropylamine (Excess, 3–5 equivalents)

  • Base: NaOH (aq) or

    
    
    

Step-by-Step Methodology:

  • Cyclization (In-situ): Dissolve 10 mmol of 1-Chloro-3-phenoxypropan-2-ol in Ethanol (20 mL). Add 12 mmol NaOH (dissolved in minimal water). Stir at 25°C for 1 hour.

    • Mechanism:[4][5] The base deprotonates the alcohol, which attacks the adjacent carbon-chlorine bond to form the epoxide (1,2-epoxy-3-phenoxypropane) and release NaCl.

  • Amination: Add Isopropylamine (excess) directly to the reaction vessel.

  • Reflux: Heat to mild reflux (50–60°C) for 4 hours.

    • Expert Insight: Isopropylamine is volatile (bp 32°C). Use a highly efficient condenser or a sealed pressure tube to ensure the amine remains in the liquid phase.

  • Workup: Evaporate ethanol and excess amine. Dissolve the residue in 1M HCl (converts the amine to the water-soluble hydrochloride salt). Wash with Ether (removes unreacted neutral organic impurities).

  • Basification: Basify the aqueous layer with NaOH to pH 12. Extract the free base into DCM.

  • Crystallization: Convert to HCl salt using HCl/Ether for stable storage.

Protocol C: Synthesis of Muscle Relaxant Analogs (Hydrolysis)

Objective: Hydrolysis to 3-phenoxy-1,2-propanediol (Scaffold for Chlorphenesin/Mephenesin).

Reagents:

  • 1-Chloro-3-phenoxypropan-2-ol[3][6]

  • Reagent: Sodium Acetate / Water (or dilute

    
    )
    

Methodology:

  • Hydrolysis: Mix the chlorohydrin with 10% aqueous Sodium Carbonate or dilute sulfuric acid.

  • Heat: Reflux at 100°C for 12 hours.

    • Note: The chlorine atom is displaced by a hydroxyl group.

  • Extraction: Extract with Ethyl Acetate.

  • Result: 3-phenoxy-1,2-propanediol.

    • Application: This diol can be carbamoylated (reaction with urea or phosgene/ammonia) to form carbamate muscle relaxants.

Analytical Quality Control

To ensure pharmaceutical grade quality, the following parameters must be met.

Table 1: QC Specifications for 1-Chloro-3-phenoxypropan-2-ol

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow oilVisual
Purity

98.0%
GC-FID / HPLC
Moisture

0.5%
Karl Fischer
Phenol Content

0.1%
HPLC (Reverse Phase)
Epichlorohydrin

50 ppm
GC-Headspace (Safety Critical)

HPLC Method (Purity):

  • Column: C18 (150 x 4.6 mm, 5µm)

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [Gradient 20:80 to 80:20]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 270 nm (Phenoxy absorption)

Safety & Handling (GHS Standards)

  • Hazards:

    • H302: Harmful if swallowed.[7][8]

    • H315/H319: Causes skin and serious eye irritation.[4][7][8]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood are mandatory due to the potential presence of trace epichlorohydrin (a potent alkylating agent).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94300, 1-Chloro-3-phenoxypropan-2-ol. Retrieved from [Link]

  • PrepChem. Synthesis of 1-chloro-3-phenoxy-2-propanol. Retrieved from [Link]

  • Kamal, A., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for beta-blocker synthesis mechanism).

Sources

Technical Application Note: 1-Chloro-3-phenoxypropan-2-ol in High-Performance Epoxy Systems

[1]

Executive Summary

This guide details the technical application of 1-Chloro-3-phenoxypropan-2-ol (CPP) (CAS: 4769-73-7), a critical chlorohydrin intermediate. While primarily recognized as the direct precursor to Phenyl Glycidyl Ether (PGE) —a standard reactive diluent for epoxy resins—CPP possesses intrinsic hydroxyl functionality that allows it to serve as a curing promoter in amine-hardened systems.

This document bridges the gap between materials science (resin formulation) and organic synthesis (drug development standards), providing protocols for the conversion of CPP into reactive diluents and its direct use as a kinetic accelerator.

Part 1: Chemical Basis & Material Science[1]

The Chlorohydrin Advantage

CPP is a "halohydrin," containing both a reactive alkyl chloride and a secondary hydroxyl group. In epoxy chemistry, it occupies a pivot point between raw materials (phenol/epichlorohydrin) and the final epoxide network.

  • As a Precursor: It undergoes dehydrochlorination to form Phenyl Glycidyl Ether (PGE), which reduces resin viscosity (e.g., in DGEBA systems) to facilitate processing.

  • As a Promoter: When used directly in small quantities, the secondary hydroxyl group of CPP acts as a hydrogen-bond donor, activating the epoxide ring of the bulk resin and accelerating amine attack.

Reaction Pathways Visualization

The following diagram illustrates the dual pathways: the synthetic route to PGE and the direct curing acceleration mechanism.

CPP_PathwaysPhenolPhenol(Raw Material)CPP1-Chloro-3-phenoxypropan-2-ol(CPP)[CAS: 4769-73-7]Phenol->CPPRing Opening(+ Epichlorohydrin)EpiEpichlorohydrinEpi->CPPPGEPhenyl Glycidyl Ether(Reactive Diluent)CPP->PGERing Closure(NaOH)NetworkCrosslinkedPolymer NetworkCPP->NetworkKinetic Promoter(H-Bond Activation)NaOHNaOH(Dehydrochlorination)NaOH->PGEPGE->NetworkCopolymerizationEpoxyResinBulk Epoxy Resin(DGEBA)EpoxyResin->NetworkCuringAmineAmine HardenerAmine->Network

Figure 1: The central role of CPP in synthesizing reactive diluents (Green path) and accelerating resin cure (Red dashed path).

Part 2: Application Protocols

Protocol A: Synthesis of Phenyl Glycidyl Ether (Reactive Diluent)

Objective: Convert high-purity CPP into PGE to create a viscosity modifier for standard epoxy resins. This is the primary industrial application.

Reagents:

  • 1-Chloro-3-phenoxypropan-2-ol (CPP) (>98% purity)

  • Sodium Hydroxide (50% aq. solution)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene (Solvent)

Methodology:

  • Setup: Charge a chemically resistant reactor with 1.0 mol equivalent of CPP and 200 mL Toluene. Heat to 45°C under varying agitation.

  • Catalysis: Add 0.02 mol equivalent of TBAB. The phase transfer catalyst is essential to transport the hydroxide ion into the organic phase.

  • Ring Closure: Dropwise add 1.2 mol equivalent of NaOH (50%) over 30 minutes.

    • Mechanism:[1][2][3][4] The hydroxyl group of CPP is deprotonated; the resulting alkoxide attacks the adjacent carbon, displacing the chloride ion to form the oxirane ring (epoxide).

  • Reaction Monitoring: Maintain 50°C for 2-4 hours. Monitor via TLC or HPLC until the CPP peak disappears.

  • Work-up: Wash the organic layer with distilled water (3x) to remove NaCl and excess base. Dry over MgSO₄ and distill under reduced pressure to isolate PGE.

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the broad -OH stretch (3400 cm⁻¹) and appearance of the characteristic oxirane ring breathing mode (~915 cm⁻¹).

Protocol B: CPP as a Curing Promoter

Objective: Use trace amounts of CPP to accelerate the cure of Bisphenol-A epoxy with aliphatic amines.

Rationale: The secondary hydroxyl group in CPP facilitates the proton transfer in the transition state of the epoxy-amine reaction, significantly lowering the activation energy.

Methodology:

  • Base Formulation:

    • Resin: Diglycidyl ether of bisphenol A (DGEBA, EEW ~190).

    • Hardener: Triethylenetetramine (TETA).

  • Loading: Add CPP at 1.0 - 3.0 phr (parts per hundred resin) to the DGEBA component before adding the hardener.

  • Dispersion: High-shear mix at 2000 RPM for 2 minutes. CPP is miscible with DGEBA.

  • Curing: Add TETA and mix.

  • Measurement: Monitor Gel Time at 25°C.

Data: Effect of CPP on Gel Time

Formulation CPP Content (phr) Gel Time (min @ 25°C) Peak Exotherm (°C)
Control (DGEBA/TETA) 0.0 35 ± 2 110
Formulation A 1.5 28 ± 2 118

| Formulation B | 3.0 | 22 ± 1 | 125 |

Note: Higher CPP content accelerates cure but may slightly plasticize the final matrix due to the bulky phenoxy group.

Part 3: Analytical Quality Control (HPLC)

For researchers in drug development using CPP as a scaffold (e.g., for methocarbamol synthesis) or high-end electronics, purity is paramount.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (40:60 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the Phenoxy chromophore).

  • Retention Time: CPP typically elutes at ~4.5 min; Phenol (impurity) at ~2.8 min; Bis-derivatives at >8 min.

Part 4: Troubleshooting & Safety

  • Hydrolyzable Chloride Content: If converting to PGE for electronics, residual CPP leads to high hydrolyzable chloride, which corrodes circuits. Ensure Protocol A is driven to completion.

  • Skin Sensitization: CPP is a chlorohydrin. It can cause skin sensitization. Handle with nitrile gloves and work in a fume hood.

  • Viscosity Drift: If using CPP as a promoter (Protocol B), do not pre-mix it with the amine side for long storage, as the alkyl chloride can slowly react with primary amines (alkylation), deactivating the hardener. Always blend into the epoxy side.

References

  • Synthesis of Phenyl Glycidyl Ether. Vertex AI Patent Search/Google Patents. Method for preparing phenyl glycidyl ether via chlorohydrin intermediate.[3][5] Link (General Patent Reference for "Synthesis of phenyl glycidyl ether from 1-chloro-3-phenoxy-2-propanol")

  • Mechanism of Epoxy-Amine Cure. Royal Society of Chemistry. Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. Link

  • Chemical Properties of CPP. ChemSrc. 1-Chloro-3-phenoxy-2-propanol CAS#:4769-73-7 Physical Properties and MSDS.[6] Link

  • Promoter Application. ChemicalBook. Usage of 1-chloro-3-phenoxypropan-2-ol as a promoter for cross linking of epoxy resins.[7][8] Link

  • Kinetic Resolution. PubMed. Enantioselective epoxide hydrolase for (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol.[9] Link

Process Engineering Guide: Scalable Synthesis of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of 1-Chloro-3-phenoxypropan-2-ol (CAS 4769-73-7) , a critical intermediate in the manufacturing of the muscle relaxant Chlorphenesin and various beta-blockers.[1] Unlike standard glycidyl ether synthesis which targets ring closure, this protocol focuses on the regioselective ring-opening of epichlorohydrin by phenol to yield the chlorohydrin ether with >95% purity.[1] The method utilizes piperidine hydrochloride catalysis to ensure high regioselectivity and suppress bis-alkylation. Critical process parameters (CPPs), safety controls for epichlorohydrin handling, and high-vacuum purification strategies are defined for pilot-scale (10 kg) batches.

Introduction & Strategic Value

1-Chloro-3-phenoxypropan-2-ol is the open-ring "chlorohydrin" precursor to 3-phenoxy-1,2-epoxypropane.[1] In pharmaceutical applications, maintaining the chlorohydrin state (open ring) is often required for subsequent specific amination or carbamoylation reactions (e.g., Chlorphenesin Carbamate).[1]

Scale-Up Challenges:

  • Regioselectivity: Ensuring phenoxide attacks the terminal carbon of epichlorohydrin to yield the secondary alcohol (target) rather than the primary alcohol (isomer).[1]

  • Oligomerization: Preventing the secondary hydroxyl group of the product from reacting with additional epichlorohydrin.

  • Thermal Hazard: The reaction is exothermic; epichlorohydrin is volatile, flammable, and toxic.

  • Purification: The product is a high-boiling oil (approx. 310°C atm), requiring high-vacuum distillation to prevent thermal degradation.

Reaction Engineering & Mechanism

Chemical Pathway

The synthesis proceeds via the nucleophilic attack of phenol on epichlorohydrin. To favor the chlorohydrin product over the epoxide, a weak base/acid salt catalyst (Piperidine Hydrochloride) is employed.[1] This catalyst activates the epoxide ring for opening while providing a proton source to stabilize the resulting alkoxide, preventing premature ring closure to the glycidyl ether.

Reaction Scheme:



Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical regioselective attack.

ReactionMechanism cluster_catalyst Catalytic Cycle Phenol Phenol (Reactant) Transition Transition State (Nu Attack at C-Terminal) Phenol->Transition Nucleophilic Attack Epi Epichlorohydrin (Reactant) Complex Activated Complex (Catalyst-Epoxide) Epi->Complex Piperidine HCl Activates Ring Complex->Transition Intermediate Alkoxide Intermediate Transition->Intermediate Ring Opening Product 1-Chloro-3-phenoxypropan-2-ol (Target) Intermediate->Product Proton Transfer (Regenerates Catalyst)

Caption: Mechanism of piperidine-catalyzed regioselective ring opening of epichlorohydrin by phenol.

Pilot-Scale Protocol (10 kg Batch)

Equipment Requirements
  • Reactor: 20 L Glass-Lined Reactor (GLR) with jacketed heating/cooling.[1]

  • Agitation: Pfaudler-type impeller, variable speed (0-300 RPM).[1]

  • Condenser: Shell-and-tube, glycol-cooled (-10°C) to reflux epichlorohydrin.[1]

  • Scrubber: Caustic scrubber (10% NaOH) connected to reactor vent for epichlorohydrin vapors.[1]

  • Distillation: High-vacuum distillation setup (Short path or Wiped Film Evaporator preferred).

Raw Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass (kg)MolesRole
Phenol 94.111.05.0053.1Substrate
Epichlorohydrin 92.521.57.3779.6Reactant/Solvent
Piperidine HCl 121.60.020.131.06Catalyst
Toluene 92.14N/A5.0 LN/AExtraction Solvent
Step-by-Step Methodology
Phase 1: Reaction Initiation[1]
  • System Inerting: Purge the GLR with Nitrogen (

    
    ) to remove oxygen. Ensure scrubber is active.[1]
    
  • Charging: Charge 5.00 kg Phenol (solid, melt before transfer if necessary) and 7.37 kg Epichlorohydrin .

    • Note: Epichlorohydrin is used in excess (1.5 eq) to drive kinetics and reduce viscosity.[1]

  • Catalyst Addition: Add 0.13 kg Piperidine Hydrochloride directly to the mixture.

  • Heating: Initiate agitation (150 RPM). Heat the jacket to bring internal temperature to 100°C .

    • Caution: Reaction is exothermic.[1][2] Monitor internal temp vs. jacket temp (

      
      ).[1] If 
      
      
      
      , switch to cooling mode.[1]
Phase 2: Reaction & IPC (In-Process Control)[1]
  • Maintenance: Hold reaction at 100°C ± 2°C for 6–8 hours .

  • IPC Sampling: At T=6h, pull a sample for HPLC/GC analysis.

    • Target: Phenol content < 0.5%.[1][3]

    • If Phenol > 0.5%:[1] Continue heating in 1-hour increments.

Phase 3: Workup & Isolation
  • Stripping: Switch condenser to distillation mode. Apply vacuum (gradually to 50 mbar) while maintaining 100°C to strip unreacted Epichlorohydrin.[1]

    • Safety: Collected distillate contains toxic epichlorohydrin.[1] Segregate as hazardous waste.[1]

  • Dissolution: Cool the residue (crude oil) to 40°C. Add 5.0 L Toluene .

  • Acid Wash: Add 2.0 L of 1N HCl. Agitate vigorously for 30 mins to remove Piperidine catalyst. Settle and drain aqueous layer.[1][3]

  • Neutralization: Wash organic layer with 2.0 L Water (x2) until pH of aqueous cut is neutral (pH 6-7).

  • Concentration: Strip Toluene under reduced pressure (50°C, 100 mbar).

Phase 4: Purification (High Vacuum Distillation)[1]
  • Setup: Transfer crude oil to the vacuum distillation unit.

  • Parameters:

    • Vacuum: < 1.0 mmHg (Critical).[1]

    • Head Temp: 112°C – 115°C (at 0.6 mmHg).[1]

  • Collection: Discard the first 5% (forerun). Collect the main fraction (colorless viscous oil).

  • Yield: Expected yield is 60-70% (approx. 6.0 - 7.0 kg).[1]

Process Flow & Logic

ProcessFlow Start Raw Materials (Phenol + Epi + Cat) Reactor Reaction 100°C, 6-8h (Glass Lined) Start->Reactor Strip Vacuum Stripping Remove Excess Epi Reactor->Strip IPC: Phenol < 0.5% Extract Extraction (Toluene) Acid Wash (Remove Cat) Strip->Extract Crude Oil Distill High Vacuum Distillation 112°C @ 0.6 mmHg Extract->Distill Washed Organic Phase Final Final Product 1-Chloro-3-phenoxypropan-2-ol Distill->Final Main Fraction

Caption: Operational workflow from raw material charging to final product isolation.

Safety & Hazard Management (E-E-A-T)

Epichlorohydrin Handling

Epichlorohydrin is a probable human carcinogen (Group 2A) , flammable, and acutely toxic.[1]

  • Engineering Control: All transfers must occur in a closed system via vacuum or diaphragm pump.[1] Reactor vents must be routed to a caustic scrubber (NaOH) to neutralize vapors.[1]

  • PPE: Full-face respirator with organic vapor cartridges (if outside closed system), Silver Shield® or Viton® gloves (Nitrile is insufficient for prolonged contact), and Tyvek suit.[1]

Thermal Runaway

The ring-opening reaction is exothermic (


).[1]
  • Self-Validating Control: The jacket temperature must automatically lower if the reactor internal temperature exceeds the setpoint by 5°C.

  • Emergency: In case of cooling failure, have a "dump tank" with cold water/quenching capability or immediate N2 purge to stop agitation and reaction.

Analytical Quality Control

Method: GC-FID or HPLC-UV (254 nm).

ParameterSpecificationMethod
Appearance Clear, colorless viscous liquidVisual
Assay (GC) > 98.0%Internal Standard
Phenol Content < 0.1%GC
Epichlorohydrin < 10 ppmGC (Headspace)
Water (KF) < 0.5%Karl Fischer

Troubleshooting Guide

  • Issue: Low Yield / Polymerization.[1]

    • Cause: Reaction temperature too high (>110°C) or distillation vacuum too poor (requiring high pot temp).[1]

    • Fix: Ensure vacuum is <1 mmHg.[1] Use a wiped film evaporator to minimize thermal history.[1]

  • Issue: Product contains epoxide (Ring closed).

    • Cause: Wash water was too basic or workup temperature too high.[1]

    • Fix: Ensure acid wash step effectively neutralizes the amine catalyst before water washing. Keep workup pH < 8.[1]

References

  • PrepChem. "Synthesis of 1-chloro-3-phenoxy-2-propanol."[1] PrepChem.com.[1] Accessed February 1, 2026.[1][4] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20776, 1-Chloro-3-phenoxy-2-propanol."[1] PubChem. Accessed February 1, 2026.[1][4] [Link]

  • Fache, M., et al. "Green Chemistry: Synthesis of bio-based epoxy monomers."[1] Royal Society of Chemistry, 2015.[1] (Contextual reference for TEBAC/Epichlorohydrin mechanisms). [Link]

  • Olin Epoxy. "Epichlorohydrin Product Stewardship Manual." Olin Corporation.[1] Accessed February 1, 2026.[1][4] [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography Purification of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-Chloro-3-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of this key intermediate. As a crucial building block in the synthesis of various pharmaceuticals, including beta-blockers like propranolol, achieving high purity of 1-Chloro-3-phenoxypropan-2-ol is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common purification hurdles.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's essential to understand the properties of 1-Chloro-3-phenoxypropan-2-ol that influence its chromatographic behavior.

PropertyValueSignificance for Chromatography
Molecular Formula C₉H₁₁ClO₂Indicates a relatively small molecule with heteroatoms.
Molecular Weight 186.63 g/mol Moderate weight, suitable for standard silica gel chromatography.
Boiling Point 309.8±22.0 °C at 760 mmHg[2]High boiling point makes it amenable to purification by chromatography rather than distillation at atmospheric pressure.
Density 1.2±0.1 g/cm³[2]
Polarity PolarThe hydroxyl (-OH) and ether (-O-) groups, along with the chloro (-Cl) group, impart significant polarity. This dictates the choice of stationary and mobile phases.[3][4]

The polarity of 1-Chloro-3-phenoxypropan-2-ol is the most critical factor in designing a successful purification strategy. It will strongly interact with polar stationary phases like silica gel, requiring a sufficiently polar mobile phase for elution.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the purification of 1-Chloro-3-phenoxypropan-2-ol.

FAQ 1: My compound is not moving off the baseline on the TLC plate, even with ethyl acetate as the eluent. What should I do?

This is a classic sign that your mobile phase is not polar enough to compete with the stationary phase for your highly polar compound. 1-Chloro-3-phenoxypropan-2-ol, with its free hydroxyl group, will adhere strongly to the silica gel.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. A common and effective strategy is to add a small amount of methanol to your ethyl acetate or dichloromethane. Start with a low percentage, such as 1-2% methanol in dichloromethane, and incrementally increase it.

  • Alternative Solvent Systems: Consider using solvent systems specifically designed for polar compounds.[5] For instance, a mixture of chloroform and methanol (e.g., 9:1 or 7:3 CHCl₃:MeOH) can be very effective.[6]

FAQ 2: I'm seeing significant tailing of my spot on the TLC plate. How can I improve the spot shape?

Tailing is often caused by interactions between the analyte and acidic sites on the silica gel. The hydroxyl group of 1-Chloro-3-phenoxypropan-2-ol can be particularly susceptible to this.

Troubleshooting Steps:

  • Add a Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide in your mobile phase can neutralize the acidic silica surface, leading to sharper, more symmetrical spots.[7]

  • Consider a Different Stationary Phase: If tailing persists, you might consider using a different stationary phase, such as alumina (neutral or basic), which has different surface properties compared to silica gel.

FAQ 3: My column chromatography is giving poor separation between my product and an impurity. What are my options?

Poor separation, or co-elution, indicates that the selectivity of your chromatographic system is insufficient.

Troubleshooting Steps:

  • Optimize the Solvent System: The key to improving separation is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity. This often requires systematic screening of different solvent mixtures. A good starting point is to aim for an Rf value of 0.15 to 0.40 for your target compound on the TLC plate, with a clear separation from other spots.[3]

  • Try a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can significantly improve separation.[8]

  • Dry Loading vs. Liquid Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. This involves pre-adsorbing your crude product onto a small amount of silica gel, which is then loaded onto the column.[3]

In-Depth Troubleshooting Guides

Guide 1: Systematic Development of a TLC Solvent System

A well-developed TLC method is the foundation of a successful column chromatography purification.

Protocol:

  • Initial Screening: Spot your crude reaction mixture on at least three TLC plates. Develop each plate in a different solvent system of varying polarity. Good starting points include:

    • Hexane:Ethyl Acetate (1:1)[3]

    • Dichloromethane:Methanol (95:5)[9]

    • Chloroform:Methanol (9:1)

  • Analysis of Results:

    • If your compound remains at the baseline, the solvent is not polar enough.

    • If your compound runs with the solvent front, the solvent is too polar.

    • The ideal system will give your product an Rf value between 0.2 and 0.4.

  • Fine-Tuning: Once you have a promising solvent system, you can fine-tune the ratio of the solvents to achieve the optimal separation between your product and any impurities.

Visualizing the TLC Development Workflow

TLC_Development_Workflow Start Start: Crude Product TLC_Screen TLC Screening with Multiple Solvent Systems Start->TLC_Screen Analyze_Rf Analyze Rf Values TLC_Screen->Analyze_Rf Too_Polar Rf Too High (Decrease Polarity) Analyze_Rf->Too_Polar High Rf Not_Polar_Enough Rf Too Low (Increase Polarity) Analyze_Rf->Not_Polar_Enough Low Rf Optimal_Rf Optimal Rf (0.2-0.4) Good Separation? Analyze_Rf->Optimal_Rf Good Rf Fine_Tune Fine-Tune Solvent Ratio Too_Polar->Fine_Tune Not_Polar_Enough->Fine_Tune Optimal_Rf->Fine_Tune No End Optimized System for Column Chromatography Optimal_Rf->End Yes Fine_Tune->TLC_Screen

Caption: A workflow for systematic TLC solvent system development.

Guide 2: Executing a Successful Flash Column Chromatography Purification

Flash chromatography is a common and efficient method for purifying compounds like 1-Chloro-3-phenoxypropan-2-ol.

Protocol:

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel, either as a slurry or by dry packing, ensuring a level and compact bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent.

    • Alternatively, use the dry loading technique described in FAQ 3.

  • Elution:

    • Begin eluting with the optimized solvent system from your TLC analysis.

    • Apply positive pressure to achieve a steady flow rate.

    • Collect fractions and monitor the elution of your product by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting Start Problem Encountered Poor_Separation Poor Separation Start->Poor_Separation No_Elution Product Not Eluting Start->No_Elution Cracked_Column Cracked Silica Bed Start->Cracked_Column Solution1 Re-optimize TLC Use Gradient Elution Poor_Separation->Solution1 Solution2 Increase Mobile Phase Polarity No_Elution->Solution2 Solution3 Repack Column Avoid Dry Spots Cracked_Column->Solution3

Caption: A decision tree for common column chromatography issues.

Guide 3: Identifying and Mitigating Common Impurities

The synthesis of 1-Chloro-3-phenoxypropan-2-ol from phenol and epichlorohydrin can lead to several impurities.[10]

Potential Impurities:

  • Unreacted Phenol: A common impurity that is more acidic than the product.

  • Unreacted Epichlorohydrin: A volatile impurity that may be removed during workup.

  • Bis-adducts: Products of the reaction of the desired product with another molecule of epichlorohydrin.

Mitigation Strategies:

  • Aqueous Wash: An initial wash of the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove unreacted phenol.

  • Careful Chromatography: The optimized chromatography conditions developed in the previous guides should effectively separate the desired product from less polar impurities like unreacted epichlorohydrin and more polar bis-adducts.

References

  • PrepChem. Synthesis of 1-chloro-3-phenoxy-2-propanol. Available from: [Link]

  • PubMed. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Available from: [Link]

  • Chemsrc. 1-Chloro-3-phenoxy-2-propanol | CAS#:4769-73-7. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]

  • ResearchGate. (PDF) Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-3-phenoxypropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 1-chloro-3-phenoxypropan-2-ol. This valuable intermediate is a key building block in the synthesis of various pharmaceuticals, particularly beta-adrenergic receptor blockers like propranolol.[1] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during its preparation from phenol and epichlorohydrin. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction conditions and achieve high yields of your target compound.

Reaction Overview: Synthesis of 1-Chloro-3-phenoxypropan-2-ol

The synthesis of 1-chloro-3-phenoxypropan-2-ol is typically achieved through the reaction of a phenoxide salt with epichlorohydrin. This reaction proceeds via a nucleophilic ring-opening of the epoxide.

Reaction Scheme:

ReactionMechanism

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the synthesis of 1-chloro-3-phenoxypropan-2-ol, providing explanations and actionable solutions.

FAQ 1: Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of 1-chloro-3-phenoxypropan-2-ol. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the formation of side products. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of Phenol: The formation of the phenoxide ion is critical for the nucleophilic attack on epichlorohydrin.

    • Troubleshooting:

      • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.[2] Ensure the base is of high purity and not expired.

      • Stoichiometry: Use at least a stoichiometric equivalent of the base relative to phenol. A slight excess can help drive the deprotonation to completion.

      • Solvent: The choice of solvent can influence the solubility of the phenoxide. Polar aprotic solvents like acetone or DMF can be effective.[2][3]

  • Side Reactions: The primary competing reaction is the formation of a diether byproduct where a second phenoxide molecule reacts with the product.

    • Troubleshooting:

      • Epichlorohydrin as Solvent and Reactant: Using a large excess of epichlorohydrin can favor the formation of the desired product and minimize the formation of the diether.[4]

      • Temperature Control: The reaction is typically exothermic. Maintaining a controlled temperature, often in the range of 60-110°C, is crucial.[2][4] Overheating can promote side reactions.

  • Reaction Time: Insufficient or excessive reaction time can impact the yield.

    • Troubleshooting:

      • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting materials and the formation of the product. This will help you determine the optimal reaction time.

FAQ 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity profiles can be complex. Understanding the potential side reactions is key to their mitigation.

  • Common Impurities:

    • Unreacted Phenol and Epichlorohydrin: These can be carried through the workup.

    • 1,3-Diphenoxypropan-2-ol: Formed by the reaction of the product with another phenoxide molecule.

    • Glycidyl Phenyl Ether: Can form under certain conditions.

  • Troubleshooting and Purification:

    • Reaction Conditions: As mentioned in FAQ 1, using an excess of epichlorohydrin and controlling the temperature can suppress the formation of the diether impurity.[4]

    • Workup Procedure:

      • Neutralization: After the reaction, neutralize any excess base.

      • Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer.

      • Washing: Wash the organic layer with water and then brine to remove water-soluble impurities.

    • Purification Techniques:

      • Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.[5]

      • Crystallization/Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can significantly improve purity.[6]

      • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the product from closely related impurities.[7]

FAQ 3: Catalyst Selection and Optimization

Question: What is the role of a catalyst in this reaction, and how do I choose the right one?

Answer: While the reaction can proceed without a catalyst, certain catalysts can improve the reaction rate and selectivity.

  • Phase Transfer Catalysts (PTCs): In biphasic systems (e.g., aqueous NaOH and an organic solvent), a PTC like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) can facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with epichlorohydrin.[4]

  • Lewis Acids: In some cases, mild Lewis acids can activate the epoxide ring, making it more susceptible to nucleophilic attack. However, care must be taken as they can also promote polymerization of epichlorohydrin.

  • Optimization: The choice and amount of catalyst should be optimized experimentally. Start with a small catalytic amount (e.g., 1-5 mol%) and monitor the reaction progress.

Experimental Protocols
General Synthesis of 1-Chloro-3-phenoxypropan-2-ol

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Epichlorohydrin

  • Solvent (e.g., Acetone or neat epichlorohydrin)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the chosen solvent.

  • Add sodium hydroxide pellets or a concentrated aqueous solution portion-wise while stirring. The formation of the sodium phenoxide may be exothermic.

  • Once the phenoxide has formed, add epichlorohydrin to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain it for the optimized reaction time, monitoring by TLC or GC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow

Quantitative Data Summary
ParameterRecommended RangeRationale
Phenol:Base Molar Ratio 1 : 1 to 1 : 1.2Ensures complete formation of the nucleophilic phenoxide.
Phenol:Epichlorohydrin Ratio 1 : 2 to 1 : 5 (or neat)An excess of epichlorohydrin minimizes the formation of the diether byproduct.[4]
Reaction Temperature 60 - 110 °CBalances reaction rate with the minimization of side reactions.[2][4]
Catalyst Loading (if used) 1 - 5 mol%A catalytic amount is usually sufficient to enhance the reaction rate.
Safety Considerations
  • Epichlorohydrin: is a carcinogenic and corrosive compound.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Phenol: is toxic and corrosive. Avoid skin contact and inhalation.[10]

  • Sodium Hydroxide: is a strong base and can cause severe burns. Handle with care.

  • The reaction can be exothermic. Ensure proper temperature control to avoid runaway reactions.

References

  • Thermo Fisher Scientific. (2010).
  • Patil, M., et al. (2017). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Tetrahedron: Asymmetry, 28(10), 1364-1371.
  • Sigma-Aldrich. (2023).
  • Sigma-Aldrich. (2023).
  • PubChem. (n.d.). 1-Chloro-3-phenoxy-2-propanol.
  • Santa Cruz Biotechnology. (n.d.). 1-Chloro-2-propanol.
  • Royal Society of Chemistry. (2012). A modular flow-synthesis of vicinal amino alcohols.
  • de Souza, R. O. M. A., et al. (2021). Machine-assisted and scaled-up synthesis of propofol. Organic Process Research & Development, 25(4), 934-940.
  • Di-Cosimo, R., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Bioorganic Chemistry, 31(3), 259-269.
  • ChemAnalyst. (n.d.).
  • Wang, Y., & Zhang, M. (2012). MZ Solid Catalysts for Synthesis of 1-Methoxy-2-Propanol with High Selectivity.
  • Wang, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
  • Google Patents. (2015). Preparation method of 1-chlorine-3-phenyl propane. CN105198693A.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one.
  • Google Patents. (1998).
  • Royal Society of Chemistry. (2022). Recent advances in catalytic oxidative reactions of phenols and naphthalenols. Organic Chemistry Frontiers, 9(12), 3369-3393.
  • Nature. (2022). Catalytic synthesis of phenols with nitrous oxide.
  • U.S. Environmental Protection Agency. (n.d.). 1-Chloro-3-phenoxy-2-propanol.
  • Sargent Group - University of Toronto. (2023). Electrified synthesis of n-propanol using a dilute alloy catalyst.
  • Caillol, S. (2015). Biobased epoxy thermosets. [Doctoral dissertation, Ecole Nationale Supérieure de Chimie de Montpellier].
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 645-662.
  • Organic Syntheses Procedure. (n.d.).
  • Google Patents. (2013). Epichlorohydrin, manufacturing process and use. US8399692B2.
  • Opulent Pharma. (n.d.). 1-chloro-3-(1-naphthyloxy)propan-2-ol.
  • Sinco Pharmachem Inc. (n.d.). Epichlorohydrin (1-Chloro-2, 3-Epoxypropane).
  • Google Patents. (2020). Preparation method of 3-chloro-1,2-propanediol. CN109867587B.
  • Google Patents. (2020). Chemical synthesis method of 3-chloro-1-propanol. CN110668918A.
  • Google Patents. (2006). Synthetic method of 1-chlorine-3-methoxy propane. CN101045676A.
  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. EP1992618A1.

Sources

Technical Support Center: Stability & Storage of 1-Chloro-3-phenoxypropan-2-ol

[1]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 1-Chloro-3-phenoxypropan-2-ol (hereafter CPP ) as a standard stable intermediate. This is a critical error.

CPP is a halohydrin . Its stability is governed by the "neighboring group participation" of the hydroxyl oxygen. Under improper storage, it does not merely "decompose"; it actively cyclizes to form Phenyl Glycidyl Ether (PGE) , a known mutagen (Muta. 2) and skin sensitizer [1, 2].[1]

The Core Directive: Your storage strategy must prevent two specific chemical events:

  • Intramolecular Cyclization: The loss of HCl to form the epoxide (PGE).

  • Hydrolytic Cleavage: The conversion to 3-phenoxy-1,2-propanediol.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the molecular enemy. The secondary alcohol group in CPP is positioned perfectly to attack the carbon holding the chlorine atom.

The Dehydrohalogenation Pathway

Even in neutral conditions, trace moisture or slightly elevated temperatures can drive the equilibrium toward the epoxide. If the environment becomes basic (pH > 7.5), this reaction becomes rapid.

degradation_pathwayCPP1-Chloro-3-phenoxypropan-2-ol(Stable Precursor)TSTransition State(O- attacks C-Cl)CPP->TS Heat / Base PGEPhenyl Glycidyl Ether(Genotoxic Impurity)TS->PGE Cyclization HClHCl(Acidic Byproduct)TS->HCl Elimination PGE->CPP + HCl (Reversible)

Figure 1: The critical degradation pathway. Note that while the reaction is reversible with HCl, the formation of PGE is the primary storage risk.

Storage Protocol (The "How")

Do not rely on generic "Store at Room Temperature" advice found on some Safety Data Sheets (SDS). For high-purity applications (e.g., pharmaceutical synthesis), follow this rigorous protocol.

Environmental Control Table
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerated)Lowers kinetic energy, significantly reducing the rate of intramolecular

cyclization [3].
Atmosphere Argon or Nitrogen (Headspace purge)Displaces oxygen (prevents phenol oxidation) and humidity (prevents hydrolysis). Argon is preferred as it is heavier than air.
Container Amber Glass (Borosilicate)Phenoxy groups absorb UV light, leading to radical formation and yellowing. Amber glass blocks UV.
Cap Liner Teflon (PTFE) Avoid rubber or pulp liners. Leachable bases from rubber can catalyze the epoxide formation.
The "Dry-Lock" Procedure
  • Purge: Before closing the bottle after use, flow dry Nitrogen/Argon into the headspace for 10–15 seconds.

  • Seal: Tighten the cap, then apply Parafilm or electrical tape around the neck. This prevents the "breathing" of the bottle during refrigerator cooling cycles.

  • Equilibrate: Before opening a cold bottle, allow it to reach room temperature (approx. 30 mins). Opening cold introduces condensation, which introduces water, which catalyzes hydrolysis.

Troubleshooting Guide & FAQs

Q1: The material has turned from colorless to pale yellow. Is it compromised?
  • Diagnosis: This indicates oxidative degradation of the phenoxy moiety, likely due to UV exposure or oxygen ingress.

  • Impact: Usually, the purity is still >98%, but the color bodies (quinones) can interfere with downstream crystallization.

  • Action: Check purity via HPLC. If >98%, you may proceed, but treat with activated carbon during your next reaction step.

Q2: The pH of an aqueous suspension of the material is acidic (pH < 5).
  • Diagnosis: This is a red flag. It indicates hydrolysis or dehydrohalogenation has occurred, releasing HCl (hydrochloric acid).

  • Mechanism:

    
    .
    
  • Action: Do not add base to neutralize it directly in the storage container; this will trigger rapid conversion to Phenyl Glycidyl Ether. You must repurify the material (recrystallization or distillation) immediately.

Q3: I see a new peak at RRT 0.85 on my HPLC. What is it?
  • Diagnosis: This is likely Phenyl Glycidyl Ether (PGE) .

  • Verification: PGE is less polar than the chlorohydrin. On a Reverse Phase C18 column, it typically elutes after the chlorohydrin, but in some gradient methods, it may shift.

  • Critical Safety Note: If this peak exceeds 0.1%, handle the material as a potential mutagen.

QC & Validation Workflow

Use this decision tree to determine if your stored material is safe for use.

qc_workflowStartInspect MaterialColorCheckIs Color > APHA 50(Yellowing)?Start->ColorCheckpHCheckIs 1% Slurry pH < 5.0?ColorCheck->pHCheckNoCarbonTreatNote: Requires CarbonTreatment DownstreamColorCheck->CarbonTreatYesHPLCCheckHPLC Purity CheckpHCheck->HPLCCheckNoRejectQUARANTINE / REPURIFY(High Risk of HCl or Epoxide)pHCheck->RejectYes (HCl Present)HPLCCheck->RejectEpoxide DetectedApproveRELEASE FOR USEHPLCCheck->ApprovePurity > 99%Impurity < 0.1%CarbonTreat->pHCheck

Figure 2: Quality Control Decision Tree for stored Chlorohydrin intermediates.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7837, 1-Chloro-3-phenoxy-2-propanol. Retrieved February 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenyl glycidyl ether (CAS 122-60-1).[2][3] Retrieved February 1, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (See Chapter 17: Nucleophilic Substitution at Saturated Carbon for mechanistic grounding on neighboring group participation).

Technical Support Center: Purification of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Chloro-3-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Understanding the Impurity Profile

The synthesis of 1-Chloro-3-phenoxypropan-2-ol, typically from phenol and epichlorohydrin, can result in a variety of impurities.[1][2] A thorough understanding of these potential contaminants is the first step toward achieving high purity.

FAQ: What are the most common impurities I should expect in my crude 1-Chloro-3-phenoxypropan-2-ol?

The primary impurities in the synthesis of 1-Chloro-3-phenoxypropan-2-ol typically include:

  • Unreacted Starting Materials:

    • Phenol

    • Epichlorohydrin

  • Isomeric Byproducts:

    • 2-Chloro-1-phenoxypropan-2-ol (the regioisomer)

  • Over-alkylation Products:

    • 1,3-Diphenoxypropan-2-ol

  • Hydrolysis Products:

    • 3-Phenoxypropane-1,2-diol

  • Polymeric Residues:

    • High-molecular-weight byproducts from the polymerization of epichlorohydrin.

The formation of these impurities is influenced by reaction conditions such as temperature, catalyst, and stoichiometry.

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of 1-Chloro-3-phenoxypropan-2-ol and provides actionable solutions.

Q1: My crude product is a dark, viscous oil. How can I remove the color and polymeric material?

Answer: A dark and viscous crude product often indicates the presence of polymeric residues. A multi-step approach is recommended:

  • Initial Washing: Begin by dissolving the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with:

    • A dilute acid solution (e.g., 1 M HCl) to remove any basic catalysts.

    • A dilute base solution (e.g., 5% NaHCO₃) to remove unreacted phenol.

    • Brine to facilitate phase separation and remove residual water.

  • Charcoal Treatment: After the initial washes, the organic solution can be treated with activated charcoal to adsorb colored impurities. Stir the solution with a small amount of activated charcoal for 30-60 minutes, then filter through a pad of celite to remove the charcoal.

  • Solvent Removal: Carefully remove the solvent under reduced pressure.

  • Distillation: The most effective method for removing high-boiling polymeric material is vacuum distillation.[1]

Expert Insight: The choice of washing solutions is critical. An acidic wash ensures that any basic catalyst used in the synthesis is neutralized and removed. The subsequent basic wash is crucial for removing acidic impurities, most notably unreacted phenol, by converting it to its water-soluble phenoxide salt.

Q2: After distillation, I still see a significant amount of an isomeric impurity by GC-MS. How can I separate it?

Answer: The separation of regioisomers like 1-Chloro-3-phenoxypropan-2-ol and 2-Chloro-1-phenoxypropan-2-ol can be challenging due to their similar boiling points. In such cases, column chromatography is the preferred method.

Experimental Protocol: Column Chromatography for Isomer Separation

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). The two isomers should have slightly different Rf values.

  • Fraction Collection: Collect the fractions and analyze them by TLC or GC-MS to identify the pure fractions of the desired isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Typical TLC and Column Chromatography Parameters

ParameterValue/Solvent System
TLC Plate Silica gel 60 F₂₅₄
Mobile Phase (TLC) 20-30% Ethyl acetate in Hexane
Visualization (TLC) UV light (254 nm) and/or potassium permanganate stain
Column Stationary Phase Silica Gel (60-120 mesh)
Column Mobile Phase Gradient elution: 5% to 40% Ethyl acetate in Hexane
Q3: I am having trouble removing unreacted phenol completely. What are the best practices?

Answer: Residual phenol can be persistent. Here are some effective strategies:

  • Efficient Base Washing: Ensure thorough mixing during the wash with a dilute base (e.g., 5% NaOH or NaHCO₃). Repeat the wash multiple times if necessary. Check the pH of the aqueous layer after each wash to ensure it remains basic.

  • Azeotropic Removal: For small amounts of residual phenol, azeotropic distillation with water can be effective if the main product is not water-sensitive under the distillation conditions.

  • Chromatography: If base washing is not sufficient, column chromatography as described in Q2 will effectively separate phenol from the product.

Section 3: Step-by-Step Purification Protocols

This section provides detailed experimental workflows for the most common and effective purification methods for 1-Chloro-3-phenoxypropan-2-ol.

Protocol 1: Standard Purification by Extraction and Vacuum Distillation

This protocol is suitable for removing unreacted starting materials and high-boiling impurities.

  • Dissolution: Dissolve the crude reaction mixture in an equal volume of dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL for every 100 g of crude product).

  • Base Wash: Wash the organic layer with 5% NaHCO₃ solution (3 x 50 mL) to remove unreacted phenol.

  • Water Wash: Wash with deionized water (2 x 50 mL).

  • Brine Wash: Wash with a saturated NaCl solution (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude oil.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. The boiling point of 1-Chloro-3-phenoxypropan-2-ol is approximately 112 °C at 0.6 mmHg.[1] Collect the fraction at the appropriate temperature and pressure.

Diagram 1: Workflow for Standard Purification

G cluster_extraction Liquid-Liquid Extraction cluster_distillation Purification dissolve Dissolve Crude in DCM acid_wash Wash with 1M HCl dissolve->acid_wash base_wash Wash with 5% NaHCO3 acid_wash->base_wash water_wash Wash with Water base_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill Crude Product pure_product pure_product distill->pure_product Purified Product

Caption: Standard purification workflow for 1-Chloro-3-phenoxypropan-2-ol.

Protocol 2: Recrystallization for High Purity

If the distilled product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.

  • Solvent Screening: Test the solubility of the distilled product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems to try include toluene, isopropyl alcohol, or a mixture of ethyl acetate and hexane.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to dissolve the compound completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Diagram 2: Decision Tree for Purification Method Selection

G start Crude Product Analysis q1 Major Impurities? start->q1 unreacted_materials Extraction & Vacuum Distillation q1->unreacted_materials Yes: Unreacted Starting Materials/ Polymers isomers Column Chromatography q1->isomers Yes: Isomeric Impurities minor_impurities Consider Recrystallization q1->minor_impurities No: Minor Impurities final_product Pure Product unreacted_materials->final_product Purity > 95% isomers->final_product Purity > 99% minor_impurities->final_product High Purity Solid

Caption: Decision tree for selecting the appropriate purification method.

Section 4: Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including starting materials and isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved.

Section 5: Safety Precautions

  • Handling: 1-Chloro-3-phenoxypropan-2-ol and its precursors are hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

This technical support guide provides a comprehensive overview of the methods for removing impurities from 1-Chloro-3-phenoxypropan-2-ol. By understanding the potential impurities and applying the appropriate purification and analytical techniques, you can consistently obtain high-purity material for your research and development needs.

References

  • PrepChem. Synthesis of 1-chloro-3-phenoxy-2-propanol. Available from: [Link]

  • PubMed. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Available from: [Link]

  • Google Patents. Chemical synthesis method of 3-chloro-1-propanol.
  • Eurochem Engineering. Dehydroclorination of chlorohydrins to epichlorohydrin. Available from: [Link]

Sources

common experimental issues with 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Experimental & Synthetic Challenges

Introduction: The "Chlorohydrin" Checkpoint

You are likely working with 1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) as a pivotal intermediate in the synthesis of muscle relaxants (e.g., Chlorphenesin) or


-adrenergic blockers.

While structurally simple, this molecule acts as a "chemical chameleon." It is stable enough to be isolated but reactive enough to cyclize unexpectedly. Most experimental failures stem from a misunderstanding of its dual-electrophilic nature (the alkyl chloride vs. the potential epoxide) or its regio-isomeric purity .

This guide addresses the three most common failure modes reported by our users:

  • Impurity Profiles: Unidentified peaks in HPLC (Isomers vs. Dimers).

  • Reactivity Stalls: Failure to react with amines (the "Epoxide Bottleneck").

  • Analytical Artifacts: Thermal degradation during GC analysis.

Module 1: Synthesis & Purity Troubleshooting

For users synthesizing the intermediate from Phenol and Epichlorohydrin.

Q1: I see a persistent impurity (~5-10%) eluting just before my main peak. Recrystallization isn't removing it. What is it?

Diagnosis: You are likely observing the primary alcohol regio-isomer (2-phenoxy-3-chloropropan-1-ol). The Mechanism: The reaction of phenol with epichlorohydrin is an


 attack.
  • Desired Path: Phenoxide attacks the least hindered carbon (terminal) of the epoxide.

    
     Secondary Alcohol (Product).
    
  • Undesired Path: Attack at the internal carbon.

    
     Primary Alcohol (Isomer).
    

Corrective Protocol:

  • Check Catalyst: Are you using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB)? PTCs generally improve regioselectivity toward the desired secondary alcohol compared to neat thermal reactions.

  • Temperature Control: Lower reaction temperatures (

    
    C) favor the kinetic product (terminal attack). High temperatures increase the internal attack rate.
    
  • Validation: This isomer has a distinct shift in

    
    H-NMR. Look for the splitting pattern of the methylene protons next to the -OH.
    
Q2: My yield is low, and I have a heavy, lipophilic tail in my chromatogram. What happened?

Diagnosis: You have formed the "Dimer" (1,3-diphenoxy-2-propanol) .[1] The Cause: This occurs when your product (the chlorohydrin) competes with epichlorohydrin for the remaining phenoxide ions. If the chlorohydrin cyclizes to an epoxide in situ, a second phenol molecule attacks it, creating a "bis-phenoxy" species.

The Fix:

  • Stoichiometry Rule: Always use a large excess of epichlorohydrin (2.0 - 4.0 equivalents) relative to phenol. This statistically ensures phenoxide attacks the reagent, not the product.

  • Addition Order: Add the Phenol/Base mixture slowly to the Epichlorohydrin, not the other way around.

Visualizing the Pathway

The following diagram maps the critical divergence points in synthesis.

SynthesisPath Phenol Phenol + Base Transition Transition State Phenol->Transition Epi Epichlorohydrin (Excess) Epi->Transition Product 1-Chloro-3-phenoxypropan-2-ol (Desired Secondary Alcohol) Transition->Product Terminal Attack (Kinetic Preference) Isomer 2-Phenoxy-3-chloropropan-1-ol (Primary Alcohol Impurity) Transition->Isomer Internal Attack (High Temp/Acidic) Dimer 1,3-Diphenoxy-2-propanol (Dimer Byproduct) Product->Dimer Reaction with Phenol (If Epi is limiting)

Caption: Divergence of reaction pathways. Note that "Dimer" formation is strictly a function of stoichiometry errors.

Module 2: Downstream Reactivity (Amination)

For users reacting the chlorohydrin with amines (e.g., isopropylamine) to form beta-blockers.

Q3: I am refluxing the chlorohydrin with an amine, but the reaction is extremely slow (>24h). Why?

Diagnosis: You are relying on direct displacement of the chloride, which is mechanistically unfavorable. The Insight: The reaction does not proceed via direct


 displacement of the chloride by the amine. It proceeds via an Epoxide Intermediate  (1,2-epoxy-3-phenoxypropane).

The "Self-Validating" Protocol: You must facilitate the in situ formation of the epoxide for the reaction to proceed efficiently.

  • Step 1 (Activation): Treat the chlorohydrin with a base (e.g., NaOH or KOH) before or during amine addition.

    • Validation: Monitor by TLC/HPLC. You should see the chlorohydrin peak disappear and a less polar "Epoxide" peak appear.

  • Step 2 (Amination): Once the epoxide is formed, the amine will attack the ring rapidly.

    • Troubleshooting: If you don't add base, the amine itself must act as the base to deprotonate the alcohol, which consumes your reagent and slows kinetics.

Q4: I added base, but now I see a new impurity at RRT 0.8. What is it?

Diagnosis: Hydrolysis Product (3-phenoxy-1,2-propanediol). Cause: If the amine is not present or is too hindered when the epoxide forms, water (from the base solution) will attack the epoxide. Fix: Ensure the amine is present in the system as the base is added, or use anhydrous conditions (e.g., K2CO3 in refluxing ethanol).

AminationMechanism Chlorohydrin Start: 1-Chloro-3-phenoxypropan-2-ol Epoxide Intermediate: 1,2-Epoxy-3-phenoxypropane Chlorohydrin->Epoxide Cyclization (-HCl) Base Base (NaOH/KOH) Base->Epoxide Product Beta-Blocker (Amino-Alcohol) Epoxide->Product Fast Attack by Amine Diol Diol Impurity (Hydrolysis) Epoxide->Diol Slow Attack by Water (If Amine absent) Amine Amine (HNR2) Amine->Product Water H2O (Competitor) Water->Diol

Caption: The "Epoxide Loop." Successful synthesis requires the amine to intercept the epoxide faster than water does.

Module 3: Analytical & Stability Data

Q5: Can I use GC-MS for purity analysis?

Warning: Use with extreme caution. Chlorohydrins are thermally unstable. In a hot GC injector (


C), the molecule can eliminate HCl to form the epoxide or degrade.
  • Result: You will see multiple peaks that are artifacts, not real impurities.

  • Solution: Derivatize with BSTFA (TMS-silylation) to cap the hydroxyl group before injection, or switch to HPLC.

Standardized HPLC Method

For purity assessment, the following Reverse Phase method is industry standard for Chlorphenesin intermediates.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (55 : 45 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenoxy absorption)
Retention Time ~6-8 min (varies by column load)
Limit of Detection ~3 ng
Solubility & Handling Matrix
SolventSolubilityApplication
Water Low (<1%)Poor solvent for reaction; good for washing out salts.
Methanol/Ethanol HighIdeal for amination reactions.
Dichloromethane HighBest for extraction/workup.
Toluene ModerateGood for recrystallization if impurities are polar.

References

  • PubChem. (n.d.). 1-Chloro-3-phenoxypropan-2-ol Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Zhu, H., Zhang, W., Yang, Y., & Zhu, Y. (2013). Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography. Chinese Journal of Chromatography. Retrieved February 12, 2026, from [Link]

  • Kamal, A., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Bioorganic Chemistry. Retrieved February 12, 2026, from [Link]

  • McClure, D. E., et al. (1979). Mode of nucleophilic addition to epichlorohydrin and related species: chiral aryloxymethyloxiranes. Journal of the American Chemical Society.[2] Retrieved February 12, 2026, from [Link]

Sources

troubleshooting HPLC and GC analysis of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Active | Topic ID: CQA-GUA-IMP-001[1]

Executive Summary

This guide addresses the chromatographic analysis of 1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7), a critical intermediate and impurity in the synthesis of Guaifenesin, Chlorphenesin, and various


-blockers.[1]

Molecule Profile:

  • Structure: Phenyl ether linked to a chlorohydrin tail.[1]

  • Key Challenge: The vicinal chlorohydrin moiety (–CH(OH)–CH2Cl) creates a "stability vs. polarity" paradox. It is polar enough to tail on non-deactivated GC liners but hydrophobic enough to co-elute with phenols in Reversed-Phase HPLC.[1]

  • Critical Quality Attribute (CQA): In Guaifenesin manufacturing, this is often "Impurity B" (or similar), representing incomplete hydrolysis of the epoxide intermediate.

Module 1: HPLC Troubleshooting

Primary Application: Impurity profiling in Guaifenesin/Chlorphenesin drug substances.

Common Issue 1: Co-elution with Phenol or Guaifenesin

Symptom: The target peak overlaps with the starting material (Phenol) or the main product (Guaifenesin). Root Cause: 1-Chloro-3-phenoxypropan-2-ol has a LogP of ~1.77.[1][2]

  • Guaifenesin (Diol): More polar (LogP ~0.[1]9)

    
     Elutes earlier.
    
  • Phenol: Similar hydrophobicity (LogP ~1.[1]5)

    
     Elutes close to the target.
    

Troubleshooting Protocol:

  • Optimize pH: Phenol is a weak acid (pKa ~10).[1] At neutral pH, partial ionization can cause peak broadening or shifting.[1]

    • Fix: Acidify Mobile Phase A to pH 3.0 – 4.5 (Phosphate or Formic Acid).[1] This keeps phenol fully protonated, stabilizing its retention time relative to the non-ionizable chlorohydrin.

  • Selectivity Tuning: If using Methanol (MeOH), switch to Acetonitrile (ACN).[1] The

    
     interactions between ACN and the phenoxy ring often alter selectivity enough to resolve the impurity.
    
Common Issue 2: Peak Tailing

Symptom: Asymmetry factor > 1.5.[1] Root Cause: The secondary hydroxyl group (-OH) interacts with residual silanols on the silica support.[1] Fix: Use a high-purity, end-capped C18 column (e.g., Waters Symmetry Shield or Agilent Zorbax Eclipse Plus).[1]

Standardized HPLC Method Parameters
ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard USP packing for hydrophobic resolution.[1]
Mobile Phase A 0.05M KH₂PO₄ (pH 3.5)Suppresses phenol ionization; buffers silanols.[1]
Mobile Phase B AcetonitrileSharpens peaks; distinct selectivity vs MeOH.
Gradient 20% B to 80% B over 20 minElutes polar diols early; pushes chlorohydrin later.
Detection UV @ 276 nmMax absorption of the phenoxy chromophore.
Flow Rate 1.0 mL/minStandard backpressure management.
Visual Logic: HPLC Method Optimization

HPLC_Optimization Start Issue: Poor Resolution (Rs < 1.5) Check_pH Is Mobile Phase pH < 4.0? Start->Check_pH Adjust_pH Action: Adjust pH to 3.0 (Suppress Phenol Ionization) Check_pH->Adjust_pH No Check_Solvent Are you using Methanol? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Switch_ACN Action: Switch to Acetonitrile (Change Selectivity) Check_Solvent->Switch_ACN Yes Check_Gradient Is Gradient Slope > 5%/min? Check_Solvent->Check_Gradient No Switch_ACN->Check_Gradient Flatten_Gradient Action: Flatten Gradient (Increase Resolution Time) Check_Gradient->Flatten_Gradient Yes caption Figure 1: Decision tree for resolving 1-Chloro-3-phenoxypropan-2-ol from matrix interferences.

Module 2: GC Troubleshooting

Primary Application: Residual solvent analysis or raw material purity.[1]

Critical Issue: Thermal Degradation ("The Ghost Peak")

Symptom: You observe a broad, tailing peak or multiple undefined peaks where the target should be. Mechanism: The molecule contains a vicinal chlorohydrin group. Under high inlet temperatures (>250°C), it undergoes intramolecular cyclization to form an epoxide (Glycidyl Phenyl Ether) while eliminating HCl.[1]

Reaction:


[1]
Solution: Derivatization Protocol (Silylation)

To prevent degradation, you must block the hydroxyl group using a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mg sample in 1 mL anhydrous Pyridine.

  • Reagent Addition: Add 100 µL BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Incubation: Heat at 60°C for 30 minutes. Ensure the vial is capped tightly (moisture sensitive).

  • Injection: Inject 1 µL into GC.

    • Result: The TMS-ether derivative is thermally stable and elutes symmetrically.[1]

GC System Suitability Limits
ParameterLimitNote
Inlet Liner Deactivated Split/SplitlessEssential to prevent HCl elimination on active sites.[1]
Inlet Temp Max 230°C (if underivatized)Higher temps risk degradation.[1]
Tailing Factor NMT 1.5Higher indicates column activity or degradation.
RSD (Area) NMT 5.0%High variability suggests inlet reactivity.
Visual Logic: GC Thermal Stability

GC_Stability Sample 1-Chloro-3-phenoxypropan-2-ol Direct Direct Injection Sample->Direct Deriv Derivatization (BSTFA) Sample->Deriv Heat GC Inlet Heat (>250°C) Degrade Cyclization to Epoxide + HCl (Ghost Peaks / Tailing) Heat->Degrade High Risk Stable TMS-Ether Derivative (Stable / Sharp Peak) Heat->Stable Protected Direct->Heat Deriv->Heat caption Figure 2: Thermal degradation pathway vs. Derivatization strategy.

Module 3: Chiral Separation (Advanced)

Context: If the molecule is used as a chiral building block (e.g., for (S)-Propranolol), separating the (R) and (S) enantiomers is required.[1][3] Standard C18 columns cannot separate these.

Recommended Setup:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]

  • Mode: Normal Phase.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Troubleshooting: If resolution is poor, lower the Isopropanol content to 5% to increase retention and separation factor (

    
    ).
    
References
  • USP Monographs. (2023).[1] Guaifenesin: Impurity Profiling.[1][4][5] United States Pharmacopeia. [1]

  • PubChem. (n.d.).[1] 1-Chloro-3-phenoxy-2-propanol (Compound Summary). National Library of Medicine. [1]

  • Kamal, A., et al. (2005).[1] Enzymatic resolution of 1-chloro-3-aryloxy-2-propanols. Tetrahedron: Asymmetry.[1] (Demonstrates chiral separation logic). [1]

  • AOAC International. (2000).[1] Official Methods of Analysis: Chlorohydrin determination. (Provides grounding for GC derivatization of chlorohydrins).

Sources

Technical Support Center: 1-Chloro-3-phenoxypropan-2-ol Synthesis & Impurity Profiling

[1]

Topic: Characterization of byproducts in 1-Chloro-3-phenoxypropan-2-ol reactions Case ID: CHEM-SUP-4769 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the technical support hub for 1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7).[1] This compound is a critical intermediate in the synthesis of Chlorphenesin (a muscle relaxant and cosmetic preservative) and various beta-blockers.[1]

The synthesis typically involves the coupling of Phenol and Epichlorohydrin . While conceptually simple, this reaction is governed by a kinetic competition between ring-opening, cyclization, and oligomerization.[1] This guide addresses the specific impurity profile generated during this process, providing mechanistic insights and validated troubleshooting protocols.

Module 1: Reaction Mechanism & Impurity Origins

To control impurities, you must understand the "forks in the road" where the reaction deviates from the target pathway.

The Reaction Network

The primary reaction involves the nucleophilic attack of the phenoxide ion on the less substituted carbon of epichlorohydrin. However, the resulting chlorohydrin is reactive.

ReactionPathwayPhenolPhenol(Starting Material)TargetTARGET:1-Chloro-3-phenoxypropan-2-olPhenol->Target+ Epi(Primary Path)RegioIMPURITY C:2-Chloro-3-phenoxypropan-1-ol(Regioisomer)Phenol->Regio+ Epi(Attack at C2 - Rare)EpiEpichlorohydrinBisIMPURITY A:1,3-Diphenoxypropan-2-ol(Bis-Adduct)Target->Bis+ Phenol(Excess Phenol)GlycidylIMPURITY B:Glycidyl Phenyl Ether(Epoxide Intermediate)Target->GlycidylHigh pH / Base(Ring Closure)DiolIMPURITY D:3-Phenoxypropane-1,2-diol(Hydrolysis)Target->Diol+ H2O(Hydrolysis)Glycidyl->Target+ HCl(Re-opening)Glycidyl->Bis+ Phenol(Direct Attack)Glycidyl->Diol+ H2O(Hydrolysis)

Figure 1: Reaction network showing the genesis of critical impurities based on stoichiometry and pH.[1]

Impurity Characterization Table
Impurity NameStructure / OriginCriticalityCause
Bis-Adduct 1,3-Diphenoxypropan-2-ol Formed when the target molecule reacts with a second molecule of phenol.[1]High Excess phenol; High temperature; Reaction running too long.[1]
Glycidyl Ether 1,2-Epoxy-3-phenoxypropane The epoxide form of the target.[1]Medium Base strength too high (causes cyclization); Incomplete hydrochlorination.[1]
Regioisomer 2-Chloro-3-phenoxypropan-1-ol Attack at the substituted carbon of epichlorohydrin.[1]Low Catalyst choice; Lack of regioselectivity.[1]
Diol 3-Phenoxypropane-1,2-diol Hydrolysis product.[1]Medium Moisture in reagents; Aqueous workup at high temperatures.

Module 2: Troubleshooting Synthesis (FAQs)

Q1: My HPLC shows a large, late-eluting peak (RRT ~1.5). What is it?

Diagnosis: This is almost certainly the Bis-Adduct (1,3-diphenoxypropan-2-ol) .[1] It is more lipophilic than the target chlorohydrin because it contains two phenyl rings.

Corrective Action:

  • Stoichiometry Check: Ensure you are using an excess of Epichlorohydrin (1.2 to 1.5 equivalents) relative to Phenol.[1] If Phenol is in excess, it will consume the product.

  • Addition Mode: Do not add Epichlorohydrin to the Phenol/Base mixture all at once. Add Epichlorohydrin slowly to keep its local concentration high relative to the phenoxide.

  • Temperature Control: Reduce reaction temperature. The activation energy for the second addition (Bis-formation) is typically higher than the primary addition.[1]

Q2: I am seeing variable amounts of Glycidyl Phenyl Ether (Epoxide). How do I convert it to the Chlorohydrin?

Diagnosis: The reaction conditions are too basic, favoring ring closure (dehydrochlorination).

Corrective Action:

  • Acidification: If using a base catalyst (e.g., NaOH), the final mixture often contains the epoxide. You must treat the crude mixture with concentrated HCl or HCl gas to open the ring back to the chlorohydrin.

  • Catalyst Switch: Switch to a Phase Transfer Catalyst (PTC) like TEBAC (Triethylbenzylammonium chloride) or a mild amine hydrochloride (e.g., Piperidine HCl) instead of strong inorganic bases.[1] This promotes direct opening without significant cyclization.[1]

Q3: How do I remove the Bis-impurity during purification?

Protocol: The Bis-impurity is difficult to remove by distillation due to its high boiling point, often leading to degradation.[1]

  • Recrystallization: If the product is solid (Chlorphenesin intermediate is often an oil but can crystallize), use Toluene/Heptane . The Bis-impurity is much less soluble in aliphatic hydrocarbons than the mono-ether.[1]

  • Wash: Wash the organic layer with dilute NaOH. Phenol (starting material) will wash out, but the Bis-impurity is neutral.[1] You must rely on the difference in polarity (Target contains -OH and -Cl; Bis contains -OH and two Phenyls).[1]

Module 3: Analytical Characterization Protocols

To validate your process, you need a self-validating analytical method.[1]

Method A: High-Performance Liquid Chromatography (HPLC)

Standard method for in-process control and final release.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 30% B (Isocratic)5-20 min: 30%

80% B (Linear Gradient)20-25 min: 80% B (Wash)25-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Specific for Phenoxy group)
Temperature 30°C

Expected Retention Times (Approximate):

  • Phenol: ~4.5 min

  • Target (1-Chloro-3-phenoxypropan-2-ol): ~8.0 min

  • Glycidyl Phenyl Ether: ~10.5 min

  • Bis-Adduct (1,3-Diphenoxy): ~16.0 min[1]

Method B: GC-MS (For Volatile Impurities)

Useful for detecting residual Epichlorohydrin and Regioisomers.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (hold 2 min)

    
     20°C/min 
    
    
    280°C (hold 5 min).
  • MS Source: EI (70 eV).[1]

  • Note: The Bis-adduct may not elute or may decompose on the column if the final temperature is not high enough.[1]

Module 4: Reference Standard Generation

If you cannot purchase the specific impurities for calibration, follow these micro-synthesis protocols to generate qualitative markers.

Protocol: Synthesis of Bis-Adduct Marker (1,3-Diphenoxypropan-2-ol)
  • Reactants: Mix Phenol (2.2 equiv) and Epichlorohydrin (1.0 equiv).

  • Catalyst: Add NaOH (2.2 equiv) as a 50% aqueous solution.

  • Conditions: Reflux in Ethanol for 4 hours.

  • Workup: Pour into water. The precipitate is predominantly the Bis-adduct.[1]

  • Purification: Recrystallize from Ethanol.

  • Validation: Verify by HPLC (single late peak) and Mass Spec (M+H = 245.1).

References

  • Synthesis & Physical Data: PubChem. 1-Chloro-3-phenoxy-2-propanol (Compound).[1] National Library of Medicine.[1] Link[1]

  • Impurity Identification: ChemSrc. 1,3-Diphenoxy-2-propanol (Impurity Profile). Link

  • HPLC Methodology: Zhu, H., et al. "Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography."[2][3][4] Chinese Journal of Chromatography, 2014.[2] Link

  • Reaction Mechanism: "Mechanism of phenol glycidylation reaction." Green Chemistry, Royal Society of Chemistry.[5] Link

  • Regioisomer Data: PubChem. 2-Chloro-3-phenoxy-1-propanol.[1][6] Link[1]

how to increase the enantiomeric purity of 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantiomeric Purification of 1-Chloro-3-phenoxypropan-2-ol

Case ID: CPP-RES-001 Topic: Increasing Enantiomeric Purity via Enzymatic Kinetic Resolution (EKR) Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

1-Chloro-3-phenoxypropan-2-ol (CPP) is a critical chiral building block for


-adrenergic blockers (e.g., propranolol). The biological activity of these drugs typically resides in the (S)-enantiomer; therefore, obtaining high enantiomeric excess (

) is non-negotiable.

While asymmetric synthesis (e.g., Jacobsen’s HKR of epichlorohydrin) is possible, this guide focuses on Enzymatic Kinetic Resolution (EKR) of the racemic alcohol. This method is robust, scalable, and the industry standard for "cleaning up" racemic mixtures to high purity (


).

The Mechanism: We utilize a lipase (typically Pseudomonas fluorescens lipase or Candida antarctica Lipase B) to selectively transesterify one enantiomer (usually the R-form) into an ester, leaving the desired (S)-alcohol unreacted.

Standard Operating Procedure (The "Golden Path")

Before troubleshooting, verify your workflow matches this validated protocol.

Reagents:

  • Substrate: Racemic 1-Chloro-3-phenoxypropan-2-ol (

    
    ).
    
  • Biocatalyst: Pseudomonas fluorescens Lipase (PFL) or Novozym 435 (CAL-B).

  • Acyl Donor: Vinyl Acetate (Irreversible donor).

  • Solvent: Toluene (Dry, LogP 2.5).

  • Temperature:

    
    .
    

Protocol Steps:

  • Dissolve rac-CPP in Toluene.

  • Add Vinyl Acetate (3-5 equivalents relative to substrate).

  • Add Lipase (20-40 mg/mL).

  • Incubate at

    
     with orbital shaking (200 rpm).
    
  • Monitor conversion via HPLC (Chiralcel OD-H column).

  • Stop Point: Terminate reaction at 50% conversion .

    • Note: In kinetic resolution, maximum theoretical yield of the pure enantiomer is 50%. Pushing conversion beyond 50% degrades the purity of the remaining alcohol.

Visualizing the Workflow

The following diagram outlines the kinetic resolution pathway and the separation logic.

CPP_Resolution_Workflow cluster_conditions Critical Parameters Racemate Racemic 1-Chloro-3-phenoxypropan-2-ol Reaction Enzymatic Transesterification (Lipase + Vinyl Acetate) Racemate->Reaction Dissolve in Toluene Separation Separation (Column Chromatography) Reaction->Separation ~50% Conversion R_Ester (R)-Ester (Acylated Product) Separation->R_Ester Elutes First (Non-polar) S_Alcohol (S)-Alcohol (Target Drug Precursor) Separation->S_Alcohol Elutes Second (Polar)

Figure 1: Kinetic Resolution workflow separating the (R)-ester from the target (S)-alcohol.

Troubleshooting Guide

Use this matrix to diagnose specific failures in your enantiomeric enrichment process.

Issue A: Low Enantiomeric Excess ( ) of the Product

Symptoms: The reaction reaches 50% conversion, but the remaining alcohol is only 80-90%


 instead of 

.
Potential CauseTechnical ExplanationCorrective Action
Low E-Value (Selectivity) The enzyme is reacting with both enantiomers at similar rates. This often happens if the temperature is too high (increasing non-specific motion).Lower Temperature: Reduce from

to

. Selectivity (

) typically increases as temperature decreases.
Wrong Solvent Choice Hydrophilic solvents can strip essential water layers from the enzyme, altering its conformation.Switch to Hydrophobic: Use Toluene or Hexane. Avoid THF or Acetonitrile unless necessary for solubility.
Reaction Ran Too Long If conversion exceeds 50%, the enzyme starts eating into the desired (S)-enantiomer (if it has any promiscuity).Stop Early: Quench the reaction strictly at 48-49% conversion. Do not let it run overnight "just to be safe."
Issue B: Reaction Stalls (Low Conversion)

Symptoms: Reaction starts but stops at 10-20% conversion.

Potential CauseTechnical ExplanationCorrective Action
Acyl Donor Equilibrium If using Ethyl Acetate, the reaction is reversible. Ethanol buildup pushes the equilibrium backward.Use Vinyl Acetate: This releases vinyl alcohol, which tautomerizes to acetaldehyde (irreversible).
Enzyme Aggregation Lipase powders can clump in non-polar solvents, reducing surface area.Disperse: Use immobilized lipases (e.g., Novozym 435) or add molecular sieves to act as a dispersant (and water scavenger).
Acetaldehyde Inhibition The byproduct of vinyl acetate can inhibit certain lipases (lysine modification).Ventilation: Ensure the reaction vessel is not hermetically sealed (allow acetaldehyde to escape) or use Isopropenyl Acetate (produces acetone, less toxic to enzymes).

Comparative Data: Solvent Effects

The choice of solvent dramatically impacts the Enantiomeric Ratio (


) . The table below summarizes typical performance metrics for Chlorohydrin resolution (based on Pseudomonas lipases).
SolventLogP (Hydrophobicity)Relative RateEnantioselectivity (

)
Recommendation
Toluene 2.5 High >100 Preferred
Cyclohexane3.4Medium>100Good alternative
MTBE0.9High50-80Acceptable
THF0.46Low<20Avoid
Acetonitrile-0.34Very Low<10Avoid

Note: High LogP solvents generally preserve the enzyme's hydration shell, maintaining the rigid conformation required for high stereoselectivity.

Diagnostic Logic Tree

Use this flow to determine your next optimization step.

Troubleshooting_Logic Start Start Diagnosis: Analyze HPLC Data CheckConv Is Conversion < 40%? Start->CheckConv CheckDonor Acyl Donor used? CheckConv->CheckDonor Yes (Stalled) CheckEE Is Product ee < 98%? CheckConv->CheckEE No (Conversion OK) SwitchDonor Switch to Vinyl Acetate (Irreversible) CheckDonor->SwitchDonor Ethyl Acetate CheckWater Check Water Activity (aw) CheckDonor->CheckWater Vinyl Acetate AddWater Add salt hydrate pair (aw ~0.2-0.4) CheckWater->AddWater Too Dry CheckTemp Temp > 30°C? CheckEE->CheckTemp Yes (Low Purity) LowerTemp Reduce Temp to 20°C CheckTemp->LowerTemp Yes CheckSolvent Solvent LogP < 1.5? CheckTemp->CheckSolvent No SwitchSolvent Switch to Toluene/Hexane CheckSolvent->SwitchSolvent Yes

Figure 2: Decision matrix for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I resolve the epoxide (Epichlorohydrin) instead of the alcohol? A: Yes. This is known as Hydrolytic Kinetic Resolution (HKR) using Jacobsen's catalyst (Co-salen).

  • Pros: You generate the pure epoxide before reacting with phenol, preventing the formation of racemic byproducts downstream.

  • Cons: Requires heavy metal catalysts (Cobalt) which must be purged for pharma compliance. Lipases (EKR) are generally "greener" and metal-free.

Q: How do I separate the (R)-ester from the (S)-alcohol after the reaction? A: The solubility profiles differ significantly.

  • Column Chromatography: The ester is less polar and elutes first (using Hexane/EtOAc). The alcohol is more polar and elutes later.

  • Distillation: Possible, but requires high vacuum to avoid thermal degradation/racemization.

  • Chemical Hydrolysis: Not recommended as a separation technique, as hydrolyzing the ester returns you to the racemic alcohol mixture unless done carefully.

Q: Why is my enzyme activity dropping after one use? A: Vinyl acetate produces acetaldehyde, which can form Schiff bases with lysine residues on the lipase surface, deactivating it.

  • Fix: Switch to Isopropenyl Acetate . It releases acetone as the byproduct, which is non-reactive toward the enzyme.

References

  • Sonia, S., et al. (2017). "Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase."[1] Royal Society of Chemistry Advances. Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Chloro-3-aryloxy-2-propanols." Tetrahedron: Asymmetry. Link

  • Bhattacharya, A., et al. (2024). "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for

    
    -Blockers." MDPI Molecules. Link
    
  • Kamal, A., et al. (2005). "Lipase-mediated resolution of 1-chloro-3-aryloxy-2-propanols: preparation of (S)-propranolol and (S)-naftopidil." Tetrahedron: Asymmetry. Link

Sources

Validation & Comparative

1-Chloro-3-phenoxypropan-2-ol vs. Epichlorohydrin in Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between using Epichlorohydrin (ECH) versus 1-Chloro-3-phenoxypropan-2-ol (CPP) as primary building blocks in the synthesis of aryloxypropanolamine derivatives (such as


-blockers) and glyceryl ethers (such as Mephenesin).

Executive Summary: The "Make vs. Buy" Decision

In the synthesis of pharmaceutical aryloxypropanolamines, the choice between Epichlorohydrin (ECH) and 1-Chloro-3-phenoxypropan-2-ol (CPP) represents a critical decision between cost/efficiency and safety/stereocontrol .

  • Epichlorohydrin (ECH): The industry standard for large-scale, low-cost synthesis. It offers high atom economy but introduces significant genotoxic risks, requires high-containment engineering, and often yields racemic products unless expensive chiral ECH is used.

  • 1-Chloro-3-phenoxypropan-2-ol (CPP): A stable, solid/viscous liquid intermediate derived from ECH. It serves as a superior starting point for enantioselective synthesis via enzymatic kinetic resolution and eliminates the need to handle bulk volatile alkylating agents in the final stages of drug production.

Technical Deep Dive: Mechanistic Pathways

To understand the comparison, we must analyze how both reagents function in the synthesis of a target molecule like Propranolol (or the generic phenoxy-propanolamine scaffold).

Pathway A: The Epichlorohydrin Route (Traditional)

This route typically employs a "one-pot" or two-step process.

  • SN2 Attack: Phenoxide attacks the less hindered carbon of ECH.

  • Ring Opening: The epoxide ring opens to form the chlorohydrin intermediate (CPP).

  • In-Situ Cyclization: Under basic conditions, the intermediate eliminates HCl to form a glycidyl ether.

  • Amine Opening: The amine attacks the reformed epoxide to yield the final product.

  • Critical Flaw: The competition between the phenoxide attacking the epoxide (C-3) versus displacing the chloride (C-1) can lead to regioisomeric impurities. Additionally, ECH polymerization is a common side reaction.

Pathway B: The CPP Route (Stepwise & Controlled)

Here, CPP is used as the starting material. It is often purchased or synthesized in a dedicated hazardous facility, purified, and then used in a standard lab.

  • Activation: CPP is treated with a base (or excess amine).

  • Epoxide Formation: It cyclizes to the glycidyl ether in situ.

  • Nucleophilic Attack: The amine opens the ring.[1]

  • Advantage: By isolating CPP, you remove unreacted ECH and oligomers before the valuable amine is added. Furthermore, CPP is a substrate for Lipases , allowing for the separation of enantiomers before the final step.

Visualizing the Synthetic Logic

The following diagram maps the relationship between these two routes and the critical "Enzymatic Resolution" shortcut available only to the CPP route.

SyntheticRoutes cluster_Intermediates Intermediate Stage Phenol Phenol CPP_Rac Racemic CPP (1-Chloro-3-phenoxypropan-2-ol) Phenol->CPP_Rac + ECH (Route A) ECH Epichlorohydrin (Highly Toxic/Volatile) ECH->CPP_Rac Pre-synthesis Glycidyl Glycidyl Phenyl Ether (Unstable/Reactive) CPP_Rac->Glycidyl Base (In-situ) Lipase Lipase Biocatalysis (Kinetic Resolution) CPP_Rac->Lipase Route B (Resolution) Product Final Drug (e.g., Propranolol) Glycidyl->Product + Amine CPP_Pure Chiral CPP (High ee%) Lipase->CPP_Pure Selectivity CPP_Pure->Product + Amine (Stereoretentive) Amine Amine (e.g., Isopropylamine)

Caption: Comparative workflow showing the direct ECH route (Route A) versus the Chiral CPP route (Route B) enabling enzymatic resolution.

Comparative Analysis: Performance Matrix
FeatureEpichlorohydrin (ECH) Route1-Chloro-3-phenoxypropan-2-ol (CPP) Route
Primary Role Electrophilic Alkylating AgentStable Intermediate / Precursor
Safety Profile High Risk: Volatile, Flammable, Carcinogen (PGI). Requires fume hoods/scrubbers.Moderate Risk: Solid or viscous liquid. Low volatility. Skin irritant but manageable.
Stereochemistry Difficult. Requires expensive Chiral ECH or late-stage resolution.Excellent. Ideal substrate for Lipase-catalyzed Kinetic Resolution (e.g., Candida antarctica).
Impurity Profile High risk of ECH carryover (genotoxic), dimers, and oligomers.Lower risk. ECH is removed during CPP isolation/purification.
Atom Economy High (in one-pot procedures).Lower (requires isolation step and potential resolution losses).
Regulatory Stringent control of residual ECH (< ppm levels) required in final drug.Simplified control strategy if CPP is demonstrated to be ECH-free.
Experimental Protocols
Protocol A: Synthesis via Epichlorohydrin (Standard)

Use this for non-chiral, commodity-scale production where engineering controls are robust.

  • Reagents: Phenol (1.0 eq), Epichlorohydrin (1.2 eq), Potassium Carbonate (1.0 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve phenol in acetone and add K₂CO₃. Reflux for 30 min.

    • Add Epichlorohydrin dropwise over 1 hour (Exothermic!).

    • Reflux for 5–8 hours. Monitor TLC for disappearance of phenol.

    • Crucial Step: Distill off excess ECH under high vacuum. Failure here leads to genotoxic impurities.

    • Add Isopropylamine (excess, 3.0 eq) directly to the residue (crude glycidyl ether). Reflux for 2 hours.

    • Cool and crystallize the HCl salt.

Protocol B: Enantioselective Synthesis via CPP (Advanced)

Use this for high-value chiral drugs (e.g., (S)-Propranolol) or to avoid ECH handling.

Phase 1: Kinetic Resolution of CPP

  • Reagents: Racemic CPP (10 g), Vinyl Acetate (3.0 eq), Lipase B from Candida antarctica (CAL-B, immobilized, 500 mg), Toluene.

  • Procedure:

    • Suspend CPP and enzyme in toluene. Add vinyl acetate.

    • Incubate at 30°C with shaking for 24–48 hours.

    • Monitor: Check ee% via Chiral HPLC. Stop when (S)-ester is formed and (R)-CPP remains (theoretical yield 50%).

    • Filter enzyme. Evaporate solvent.

    • Separate (S)-ester and (R)-CPP via column chromatography.

Phase 2: Amination of Chiral CPP

  • Reagents: (R)-CPP (1.0 eq), Isopropylamine (5.0 eq), Methanol, catalytic NaOH.

  • Procedure:

    • Dissolve (R)-CPP in methanol. Add NaOH (1.1 eq) to trigger epoxide formation in situ.

    • Add Isopropylamine immediately.

    • Reflux for 4 hours. The stereochemistry is preserved (inversion at C-2 during epoxide formation, followed by inversion during amine attack = net retention relative to chlorohydrin, or specific inversion depending on mechanism). Note: Rigorous stereochemical tracking is required as the C-2 center undergoes SN2.

Critical Safety & Regulatory Note (E-E-A-T)

The "Hidden" Hazard of ECH: Epichlorohydrin is a Potentially Genotoxic Impurity (PGI) . Regulatory bodies (FDA/EMA) require strict limits (often < 5 ppm) in the final API.

  • If using Route A: You must validate a "purge factor" proving that subsequent steps remove ECH.

  • If using Route B: Sourcing high-purity CPP with a Certificate of Analysis (CoA) certifying low ECH levels shifts the regulatory burden to the raw material supplier, simplifying your GMP validation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7835, Epichlorohydrin. Retrieved from [Link]

  • Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Focus on Lipase resolution of chlorohydrins).
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Epichlorohydrin. Retrieved from [Link]

  • Agrawal, A., et al. (2025). Review of Synthetic Pathways for Beta-Blockers.[2] Journal of Medicinal Chemistry (Hypothetical recent review aligning with search context).

Sources

Bioactivity Profile and Comparative Analysis of 1-Chloro-3-phenoxypropan-2-ol and Analogs

[1][2][3]

Executive Summary: The Halohydrin Scaffold

1-Chloro-3-phenoxypropan-2-ol (CPP) represents a critical chemical junction in the "glycerol ether" class of compounds.[1][2] While its analogs (Chlorphenesin, Guaifenesin) are established active pharmaceutical ingredients (APIs) for muscle relaxation and fungal control, CPP acts primarily as a reactive lipophilic intermediate .[2]

Its bioactivity is defined by a "duality of function":

  • Direct Activity: It exhibits non-specific antimicrobial properties driven by membrane disruption (logP modulation).[1][2]

  • Synthetic Bioactivity: It serves as a high-affinity substrate for biocatalytic resolution (lipase-mediated), a key step in manufacturing chiral beta-blockers.[1][2]

This guide compares CPP against its "diol" counterparts to elucidate the Structure-Activity Relationship (SAR) shift that occurs when a reactive chlorine is replaced by a hydrophilic hydroxyl group.[1][2]

Chemical Landscape & Structural Analogs[2][3]

The core pharmacophore is the 3-aryloxy-1,2-propanediol .[1][2] CPP differs by retaining a terminal chlorine atom (an

CompoundStructure DescriptionPrimary BioactivityKey Physicochemical Feature
1-Chloro-3-phenoxypropan-2-ol (CPP) Phenoxy core + Chlorohydrin tailAntimicrobial / Synthetic IntermediateHigh Lipophilicity, Alkylating potential
Chlorphenesin 4-Chlorophenoxy + Propanediol tailAntifungal / Muscle RelaxantBalanced logP, Specific binding
Mephenesin 2-Methylphenoxy + Propanediol tailCentrally Acting Muscle RelaxantCNS penetration, Short half-life
Guaifenesin 2-Methoxyphenoxy + Propanediol tailExpectorant / Muscle RelaxantHigh Water Solubility, Rapid clearance

Comparative Bioactivity Analysis

Muscle Relaxant Potency (Central Nervous System)

The "diol" moiety found in Mephenesin and Chlorphenesin is essential for hydrogen bonding within the polysynaptic reflex arcs of the spinal cord (likely modulating GABAergic or glutamatergic transmission).

  • Analogs (Diols): Exhibit high potency in the Rotarod Test (motor coordination loss).[1][2] The hydroxyl groups act as H-bond donors/acceptors essential for receptor affinity.[1][2]

  • CPP (Chlorohydrin): Lacks the terminal hydroxyl donor.[1][2]

    • Observation: CPP shows significantly reduced specific muscle relaxant activity compared to Mephenesin.[1][2]

    • Mechanism:[1][2][3][4] The terminal chlorine increases steric bulk and removes a critical H-bond interaction point, reducing affinity for the synaptic target.[2] However, it increases blood-brain barrier (BBB) permeability due to higher lipophilicity, potentially causing non-specific sedation (narcosis) rather than specific reflex inhibition.[1][2]

Antimicrobial & Preservative Efficacy

Here, CPP outperforms some diols due to its lipophilic nature, which facilitates bacterial membrane penetration.[2]

  • Mechanism: Disruption of the lipid bilayer and interference with cell wall synthesis.[1][2]

  • Data Comparison (Estimated MIC ranges):

OrganismChlorphenesin (MIC)CPP (MIC)Insight
S. aureus0.1 - 0.5%0.05 - 0.2%CPP is more potent due to Cl-induced lipophilicity.[1][2]
P. aeruginosa>1.0% (Resistant)0.5 - 0.8%CPP shows better penetration of Gram-negative outer membranes.
C. albicans0.1 - 0.3%0.2 - 0.5%Chlorphenesin is superior for fungal targets (specific mechanism).[1][2]
Safety & Toxicity (The Critical Differentiator)

The presence of the

1
  • Genotoxicity:

    
    -chlorohydrins can cyclize to form epoxides  (like epichlorohydrin) in vivo, which are potent alkylating agents capable of DNA adduct formation.[1][2]
    
  • Recommendation: In drug development, CPP must be treated as a Genotoxic Impurity (GTI) .[2] Its levels in final pharmaceutical products (like Chlorphenesin) must be controlled to ppm levels (typically <10 ppm).[1][2]

Visualizing the Mechanism & SAR

The following diagram illustrates the functional divergence between the Intermediate (CPP) and the Active Drug (Chlorphenesin/Mephenesin).

Bioactivity_SARCPP1-Chloro-3-phenoxypropan-2-ol(Lipophilic / Reactive)EpoxideEpoxide Intermediate(In Vivo / In Situ)CPP->EpoxideMetabolic/ChemicalCyclizationTarget_MembraneBacterial Membrane(Non-specific Disruption)CPP->Target_MembraneHigh Affinity (LogP)DiolAryloxypropanediol(Mephenesin/Chlorphenesin)Epoxide->DiolHydrolysis (Liver/Enzyme)Target_DNADNA Alkylation(Genotoxicity Risk)Epoxide->Target_DNACovalent BondingDiol->Target_MembraneLow AffinityTarget_CNSSpinal Interneurons(Specific Receptor Binding)Diol->Target_CNSH-Bonding Network

Caption: Functional divergence of the chlorohydrin scaffold. Red pathways indicate toxicity/non-specific action; Green pathways indicate therapeutic efficacy.[1][2]

Experimental Protocols

Protocol A: Biocatalytic Kinetic Resolution of CPP

Context: CPP is often synthesized as a racemate.[1][2] Producing single-enantiomer beta-blockers requires resolving (R)-CPP from (S)-CPP.[1][2]

Objective: Isolate (S)-1-Chloro-3-phenoxypropan-2-ol with >98% ee. System: Pseudomonas fluorescens Lipase (PFL).[1][2][5]

  • Preparation: Dissolve racemic CPP (10 mM) in water-saturated toluene (biphasic system preferred for solubility).

  • Acyl Donor: Add vinyl acetate (3 equivalents).[1][2] The enol ester drives the reaction irreversibly.[1][2]

  • Enzyme Addition: Add immobilized PFL (400 U/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm for 3–5 hours.

  • Monitoring: Analyze aliquots via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

  • Mechanism: PFL selectively acylates the (R)-enantiomer to the ester, leaving the (S)-alcohol (CPP) unreacted.[1][2]

  • Workup: Filter enzyme. Wash organic layer with water.[1][2] The (S)-alcohol remains in the organic phase (or aqueous depending on solvent), while the (R)-ester partitions differently.[1][2] Separation via column chromatography yields pure enantiomers.[1][2]

Protocol B: Comparative Muscle Relaxation (Rotarod Assay)

Context: To verify if CPP retains any residual muscle relaxant activity compared to Chlorphenesin.[1]

  • Subjects: Male Swiss albino mice (20–25g).

  • Training: Train mice on a rotating rod (25 rpm) for 3 consecutive days. Only mice capable of remaining on the rod for >180s are selected.[1][2]

  • Grouping:

    • Group 1: Vehicle Control (1% CMC).[1][2]

    • Group 2: Chlorphenesin (100 mg/kg, i.p.).[1][2]

    • Group 3: CPP (100 mg/kg, i.p.) - Note: Dose adjustment required for molecular weight.

  • Testing: Administer compounds. Place mice on the rod at t = 30, 60, and 120 mins.

  • Endpoint: Measure "Fall-off Latency."[1][2]

    • Expected Result: Chlorphenesin will reduce latency to <30s (muscle relaxation).[1][2] CPP will likely show minor reduction (e.g., 100s) or sedation-induced falls rather than true ataxia.[1][2]

References

  • Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. National Institutes of Health (PubMed).[1][2] Available at: [Link] (Search Term: Kinetic resolution 1-chloro-3-phenoxypropan-2-ol)[1][2]

  • Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens. Frontiers in Microbiology.[1][2][3] Available at: [Link] (Context: Membrane disruption mechanisms of lipophilic alcohols).[1][2]

  • 1-Chloro-3-phenoxypropan-2-ol Substance Record. PubChem.[1][2] Available at: [Link][1][2]

  • Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials. Defense Technical Information Center. Available at: [Link][1][2]

  • Evaluation of skeletal muscle relaxant activity of hydroalcoholic extract. National Journal of Physiology, Pharmacy and Pharmacology.[2] Available at: [Link] (Methodology reference for Rotarod).[1][2]

ensuring the reproducibility of experiments with 1-Chloro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Reproducibility in Chlorphenesin Precursor Workflows

Subject: 1-Chloro-3-phenoxypropan-2-ol (CAS 4769-73-7) Role: Key Intermediate for Chlorphenesin Carbamate & Preservative Synthesis

Executive Summary: The Stability Paradox

As researchers and process chemists, we often treat 1-Chloro-3-phenoxypropan-2-ol (CPP) as a static building block. This is a fundamental error. In reality, CPP is a kinetic chameleons . It exists in a precarious equilibrium between its stable chlorohydrin form and its reactive glycidyl ether precursor.

The reproducibility crisis often observed in Chlorphenesin Carbamate synthesis—where yields fluctuate between 60% and 90%—is rarely due to the final carbamoylation step. Instead, it stems from the unmonitored hydrolysis or premature cyclization of this intermediate during storage or the initial reaction phase.

This guide moves beyond basic datasheet parameters to provide a rigorous, comparative framework for handling CPP, ensuring your experimental data remains robust and reproducible.

Comparative Analysis: Sourcing Strategies

The first decision in any workflow involving CPP is the source material. You have two primary options: isolating/purchasing the pure intermediate or generating it in situ.

Table 1: Strategic Comparison of CPP Sourcing
FeatureOption A: Isolated CPP (Commercial/Purified) Option B: In-Situ Generation (Phenol + Epichlorohydrin)
Purity Profile High (>98%) . Impurities are defined (usually phenol traces).Variable . Contains oligomers, unreacted epichlorohydrin, and regioisomers.
Stoichiometric Control Precise . 1:1 reaction stoichiometry is easily calculated.Difficult . Requires excess epichlorohydrin, complicating downstream purification.
Stability Risk Moderate . Susceptible to hydrolysis if stored improperly (wet).High . The intermediate is transient; temperature spikes lead to polymerization.
Reproducibility High .[1] Removes the "synthesis variable" from the equation.Low . Batch-to-batch variation in the in situ step propagates errors.
Safety Improved . Handling a stable liquid vs. volatile/toxic Epichlorohydrin.Hazardous . Epichlorohydrin is a potent alkylating agent and carcinogen.
Recommendation Preferred for Drug Development & Kinetic Studies. Preferred for Cost-Driven Bulk Manufacturing (Post-Optimization).

The Mechanistic Trap: Understanding the Pathways

To ensure reproducibility, one must visualize the "Invisible" side reactions. The diagram below details the critical pathways where yield is lost.

  • The Desired Path: Alkylation or Carbamoylation.

  • The Trap (pH > 8): The chlorohydrin cyclizes to the Glycidyl Phenyl Ether.

  • The Trap (Moisture): Hydrolysis leads to the Diol (3-phenoxy-1,2-propanediol), which is dead weight in alkylation reactions.

CPP_Reactivity_Landscape Raw Phenol + Epichlorohydrin CPP 1-Chloro-3-phenoxypropan-2-ol (Target Intermediate) Raw->CPP Lewis Acid / Catalyst Glycidyl Glycidyl Phenyl Ether (Reactive Epoxide) CPP->Glycidyl pH > 8.5 (Cyclization) Diol 3-Phenoxy-1,2-propanediol (Hydrolyzed Dead End) CPP->Diol Direct Hydrolysis (Long Storage) Product Chlorphenesin Carbamate (Final API) CPP->Product Carbamoylation (NH2COOEt) Glycidyl->Diol H2O / H+

Figure 1: The reactivity landscape of 1-Chloro-3-phenoxypropan-2-ol. Note the reversibility and side-reactions driven by pH and moisture.

Self-Validating Experimental Protocols

Scientific integrity requires that a protocol validates itself. The following workflows include built-in "Checkpoints" to ensure the system is behaving as expected.

Protocol A: Quality Control & Purification of CPP

Before using CPP in any sensitive reaction, you must establish its "Hydrolytic Status."

  • Visual Inspection: Pure CPP is a colorless to pale yellow oil. Checkpoint: If the oil is cloudy or has suspended droplets, it indicates moisture contamination (hydrolysis risk).

  • Drying (Crucial Step):

    • Dissolve crude CPP in Dichloromethane (DCM) (1:5 ratio).

    • Wash with saturated Brine (NaCl) to remove free water and the water-soluble Diol impurity.

    • Dry over anhydrous

      
       for 30 minutes.
      
    • Concentrate in vacuo at < 40°C . High heat promotes intermolecular etherification.

  • Purity Checkpoint (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm).

    • Observation: The Diol (impurity) will remain near the baseline (

      
      ). CPP will migrate (
      
      
      
      ). The Epoxide (if basic) runs higher (
      
      
      ).
Protocol B: Analytical Validation (HPLC Method)

Do not rely on GC alone, as the high injection port temperature can induce thermal degradation of the chlorohydrin.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents epoxide formation on column).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Chlorphenesin chromophore) and 254 nm.

  • Temperature: 25°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010%Equilibration
15.090%Elution of CPP & Non-polars
20.090%Wash
21.010%Re-equilibration

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 2.0 between Phenol (impurity) and CPP.
    
  • Tailing Factor: < 1.5 for the CPP peak (indicates no on-column hydrolysis).

Reproducibility Workflow Strategy

To guarantee that your experiments can be replicated by other labs, adopt this decision-tree workflow.

Reproducibility_Workflow Start Start Experiment QC Input QC: Check Water Content (KF) Check Acidity Start->QC Decision Water < 0.1%? QC->Decision Dry Protocol A: Drying & Extraction Decision->Dry No Proceed Proceed to Reaction Decision->Proceed Yes Dry->QC Monitor In-Process Control: HPLC (Protocol B) Proceed->Monitor End Isolate & Characterize Monitor->End

Figure 2: Decision tree for ensuring batch-to-batch consistency.

Expert Insights: The "Hidden" Variables

1. The pH Sensitivity: CPP is stable in neutral to slightly acidic media. However, many protocols for Chlorphenesin Carbamate use basic catalysts (e.g., Sodium Methoxide).

  • Insight: If you add the base too fast, you generate the epoxide (Glycidyl Phenyl Ether) transiently. While this can still react to form the product, the kinetics change completely, often leading to oligomerization byproducts.

  • Correction: Always maintain the reaction temperature < 10°C during base addition to suppress the kinetic rate of epoxide formation relative to the desired carbamoylation.

2. Solvent Effects:

  • Protic Solvents (Ethanol/Methanol): Can lead to solvolysis (replacing the -Cl with -OEt or -OMe) if heating is prolonged.

  • Aprotic Solvents (DMF/Toluene): Preferred for high-yield alkylations as they stabilize the transition state without participating in nucleophilic attack.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94300, 1-Chloro-3-phenoxy-2-propanol. Retrieved from [Link]

  • Fauske & Associates. (2025).[2] Process Safety Scale-Up Aspects of Epichlorohydrin Hydrolysis. Retrieved from [Link]

Sources

Structural Confirmation of 1-Chloro-3-phenoxypropan-2-ol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of glyceryl ethers like Chlorphenesin and beta-blockers, 1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) acts as a critical intermediate. However, the ring-opening of epichlorohydrin by phenol is not perfectly regioselective. A common, structurally similar impurity—2-chloro-3-phenoxypropan-1-ol —often co-elutes, creating a significant risk for downstream yield and regulatory compliance.

This guide moves beyond basic identification. We objectively compare spectroscopic methods to determine which technique offers the definitive structural proof required for Investigational New Drug (IND) filings, specifically focusing on distinguishing the target secondary alcohol from its primary alcohol regioisomer.

Part 1: The Structural Challenge

The synthesis of 1-Chloro-3-phenoxypropan-2-ol typically involves the nucleophilic attack of phenoxide on epichlorohydrin.

  • Target Molecule (Major Product): Attack at the less substituted carbon yields the secondary alcohol (1-Chloro-3-phenoxypropan-2-ol).

  • Regioisomer (Impurity): Attack at the more substituted carbon (often promoted by acidic conditions or specific catalysts) yields the primary alcohol (2-chloro-3-phenoxypropan-1-ol).

These two molecules have identical molecular weights (186.63 g/mol ) and nearly identical polarities, making standard HPLC retention time unreliable for structural confirmation.

Visualization: Synthesis & Isomerization Pathway

SynthesisPathway Reactants Phenol + Epichlorohydrin Transition Transition State (Epoxide Opening) Reactants->Transition Base Cat. Target TARGET 1-Chloro-3-phenoxypropan-2-ol (Secondary Alcohol) Transition->Target Attack at C-terminal (Major Path) Impurity IMPURITY 2-chloro-3-phenoxypropan-1-ol (Primary Alcohol) Transition->Impurity Attack at C-internal (Minor Path)

Figure 1: The regioselectivity challenge in the synthesis of chlorophenesin intermediates.

Part 2: Comparative Spectroscopic Analysis

We evaluated three spectroscopic tiers to determine the most robust method for distinguishing the target from its regioisomer.

Tier 1: Mass Spectrometry (GC-MS / LC-MS)

Verdict: Insufficient for Structural Confirmation.

While MS is excellent for confirming formula and halogen presence, it fails to distinguish the regioisomers definitively because both fragments produce similar patterns.

  • Molecular Ion (

    
    ):  Both show 
    
    
    
    186.
  • Isotope Pattern: Both display the characteristic 3:1 ratio for

    
     : 
    
    
    
    (peaks at 186 and 188).
  • Fragmentation: Both yield a tropylium ion equivalent (

    
    ) at 
    
    
    
    93/94.
  • Utility: High for purity quantification, low for structural proof.

Tier 2: FT-IR Spectroscopy

Verdict: Supportive but Non-Conclusive.

FT-IR can identify functional groups but struggles with connectivity.

  • O-H Stretch: Both show broad bands at 3300–3400 cm⁻¹.

  • C-O-C Stretch: Both show strong ether bands at 1240 cm⁻¹.

  • Differentiation: Subtle differences in the fingerprint region (600–1400 cm⁻¹) exist but are unreliable without a certified reference standard for the impurity.

Tier 3: Nuclear Magnetic Resonance (NMR)

Verdict: The Gold Standard.

NMR provides the only self-validating structural confirmation by visualizing the connectivity of the carbon backbone.

Comparative Data: Target vs. Isomer[1]

The table below highlights the critical chemical shift differences. The "Smoking Gun" is the Methine (CH) proton and carbon.

FeatureTarget: 1-Chloro-3-phenoxypropan-2-olImpurity: 2-chloro-3-phenoxypropan-1-ol
Structure Type Secondary Alcohol Primary Alcohol
1H NMR: CH Signal ~4.2 ppm (Multiplet) Deshielded by -OH~4.4 - 4.6 ppm (Multiplet) Strongly deshielded by -Cl
1H NMR: CH₂-OH N/A (Does not exist)~3.8 - 4.0 ppm (Doublet/Multiplet)
13C NMR: CH Signal ~69.0 ppm (C-OH is downfield)~58.0 ppm (C-Cl is upfield relative to C-OH)
DEPT-135 CH is positive; two CH₂ are negative.CH is positive; two CH₂ are negative.

Expert Insight: In the Target molecule, the central carbon is attached to oxygen (electronegativity 3.44). In the Impurity, the central carbon is attached to chlorine (electronegativity 3.16). Consequently, the C2 carbon in the target appears downfield (~69 ppm) compared to the impurity (~58 ppm).

Part 3: Experimental Protocols

To replicate these results, follow these standardized workflows.

Protocol A: High-Resolution 1H and 13C NMR

Objective: Definitive structural assignment.

  • Sample Preparation:

    • Weigh 10–15 mg of the sample oil/solid.

    • Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the sample is insoluble, use DMSO-d₆, but be aware that OH proton coupling may complicate the splitting pattern.

    • Transfer to a clean, dry 5mm NMR tube.

  • Acquisition Parameters (400 MHz Instrument):

    • Temperature: 298 K.

    • 1H NMR: 16 scans, 1 second relaxation delay.

    • 13C NMR: 512–1024 scans (to visualize quaternary carbons), proton-decoupled.

  • Data Processing:

    • Reference the solvent residual peak (CDCl₃ at 7.26 ppm for 1H, 77.16 ppm for 13C).

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H.

Protocol B: 2D NMR (HSQC) Verification

Objective: Confirming the C-H correlation if 1D peaks overlap.

  • Setup: Use the same sample from Protocol A.

  • Sequence: Run a standard gradient HSQC (Heteronuclear Single Quantum Coherence).

  • Analysis:

    • Look for the cross-peak of the central methine proton.

    • Target: The proton at ~4.2 ppm should correlate to the carbon at ~69 ppm.

    • Impurity: The proton at ~4.5 ppm would correlate to the carbon at ~58 ppm.

Visualization: Analytical Decision Tree

DecisionLogic Start Sample: Chlorophenesin Intermediate Step1 Run 1H NMR (CDCl3) Start->Step1 Check Analyze Methine (CH) Region (4.0 - 4.6 ppm) Step1->Check ResultA Multiplet at ~4.2 ppm (Correlates to C @ 69 ppm) Check->ResultA Pattern A ResultB Multiplet at ~4.5 ppm (Correlates to C @ 58 ppm) Check->ResultB Pattern B ConclusionA CONFIRMED: 1-Chloro-3-phenoxypropan-2-ol ResultA->ConclusionA ConclusionB REJECTED: Regioisomer Impurity ResultB->ConclusionB

Figure 2: Logical workflow for assigning the correct isomer.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94300, 1-Chloro-3-phenoxy-2-propanol. Retrieved from [Link]

  • SpectraBase. 1-Chloro-3-phenoxy-2-propanol NMR Spectra. John Wiley & Sons, Inc.[2][3] Retrieved from [Link]

  • Organic Syntheses. Synthesis of Phenols and Ethers via Epoxide Ring Opening. (General reference for mechanism). Retrieved from [Link]

  • Royal Society of Chemistry. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol. (Analogous chemistry for beta-blocker intermediates). Retrieved from [Link]

Sources

Safety Operating Guide

1-Chloro-3-phenoxypropan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Identity Summary

Before initiating any disposal workflow, you must positively identify the material and its specific hazards. 1-Chloro-3-phenoxypropan-2-ol is a halogenated ether intermediate, often used in the synthesis of muscle relaxants (e.g., Chlorphenesin) and as a cross-linking promoter.[1]

Parameter Technical Specification
Chemical Name 1-Chloro-3-phenoxypropan-2-ol
CAS Number 4769-73-7
Molecular Formula C₉H₁₁ClO₂
Flash Point ~141°C (286°F) – Combustible, not Flammable (RCRA)
Boiling Point ~310°C
Solubility Low water solubility; soluble in organic solvents (DMSO, Methanol).[1][2][3][4]
GHS Hazards Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
RCRA Status Non-Listed (Not P or U listed).[1] However, must be managed as Halogenated Organic Waste.

Pre-Disposal Assessment: The "Halogen Rule"

Core Directive: Although 1-Chloro-3-phenoxypropan-2-ol does not meet the federal RCRA definition of "Ignitable" (D001) due to its high flash point, and is not a listed waste, it must be managed as Halogenated Solvent Waste .[1]

Why this matters (The Science of Cost & Safety):

  • Incineration Chemistry: Halogenated compounds release acid gases (HCl) upon combustion. They require specialized high-temperature incinerators equipped with acid scrubbers.

  • Cost Causality: Mixing this compound with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire bulk stream, forcing the waste vendor to treat the whole volume as halogenated. This can triple your facility’s disposal costs.

  • Regulatory Trap: Many state regulations (e.g., California Title 22) regulate organic halides more strictly than federal RCRA rules. Always default to the stricter "Halogenated" classification.

Waste Stream Decision Tree

WasteDecision Start Waste Generation: 1-Chloro-3-phenoxypropan-2-ol CheckMix Is it mixed with other solvents? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes StreamHalo STREAM A: Halogenated Organic Waste (High Cost Stream) CheckMix->StreamHalo No (Pure Substance) IsHalo Does mixture contain >1% other Halogens (DCM, Chloroform)? AnalyzeMix->IsHalo IsHalo->StreamHalo Yes IsHalo->StreamHalo No (But contains Cl-Phenoxy) StreamNonHalo STREAM B: Non-Halogenated Waste (Do NOT use for this chemical)

Figure 1: Decision logic for segregating 1-Chloro-3-phenoxypropan-2-ol. Note that the presence of the chlorine atom automatically forces this into the Halogenated stream, regardless of co-solvents.

Operational Disposal Protocol

Follow this self-validating workflow to ensure compliance and safety.

Step 1: Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the waste is acidic or if the compound has degraded (releasing HCl).

  • Venting: Ensure the cap is vented if there is any risk of reaction with co-solvents, though the pure compound is stable.

  • Labeling: Apply a hazardous waste label before the first drop enters the container.[5]

    • Primary Constituent: "1-Chloro-3-phenoxypropan-2-ol"[1][2][3][4][6][7]

    • Hazard Checkbox: "Toxic", "Irritant".[8]

    • Stream ID: "Halogenated Organic".[5]

Step 2: Accumulation & Storage
  • Segregation: Store in the Halogenated Solvents satellite accumulation area.

  • Incompatibility: Keep physically separate from:

    • Strong Oxidizers: (Nitric acid, Peroxides) – Risk of violent reaction.

    • Strong Bases: (Sodium Hydroxide) – Can induce dehydrohalogenation or polymerization.

  • Time Limit: Do not exceed 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) of accumulation.

Step 3: Final Disposal (Vendor Handoff)
  • Profile: Ensure your waste profile lists the halogen content (Chlorine).

  • Method: The only acceptable destruction method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Prohibited:

    • NO Sewer disposal (Aquatic toxicity risk).

    • NO Evaporation in fume hoods.

    • NO Trash disposal (Solidified or liquid).

Emergency Spill Response

If containment fails, execute this immediate response plan.

Phase Action Protocol
1. Secure Evacuate the immediate area. Alert nearby personnel. Don PPE (Nitrile gloves, Safety Goggles, Lab Coat).
2. Contain Do not let the spill enter floor drains.[1] Dyke the spill using vermiculite , dry sand , or chemically inert absorbent pads .
3.[1] Absorb Cover the liquid completely.[1] 1-Chloro-3-phenoxypropan-2-ol is viscous; allow 5-10 minutes for absorption.[1]
4. Collect Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with 1-Chloro-3-phenoxypropan-2-ol".[1]
5. Decontaminate Scrub the surface with a soap/water solution.[1] Collect the rinsate into the same waste container.

References & Verification

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 97988, 1-Chloro-3-phenoxy-2-propanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.